Hemocyanin
Beschreibung
Eigenschaften
Key on ui mechanism of action |
Keyhole Limpet Hemocyanin (KLH) is generally a very efficient coupling agent. It is the most common carrier protein used in the preparation of hapten conjugates. KLH is composed of five subunits. It is lysine rich with a large number of available primary amines to facilitate conjugation, antibody production and promote peptide attachment after dissociation. |
|---|---|
Molekularformel |
C63H120O9 |
Molekulargewicht |
1021.6 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-methyloctadec-9-enoate;1-hydroxypropan-2-yl octadec-9-enoate;2-hydroxypropyl octadec-9-enoate |
InChI |
InChI=1S/3C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21(23)24-19-18-22;1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22;1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h3*10-11,20,22H,3-9,12-19H2,1-2H3 |
InChI-Schlüssel |
NECYLMLMGRVXJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CO.CCCCCCCCC=CCCCCCCC(C)C(=O)OCCO |
Physikalische Beschreibung |
Powder; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core of Blue Blood: An In-depth Technical Guide to the Molluscan Hemocyanin Copper-Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molluscan hemocyanins are colossal, multimeric glycoproteins responsible for oxygen transport in the hemolymph of many mollusks.[1][2] Unlike the iron-based hemoglobin in vertebrates, hemocyanin utilizes a dicopper active site to reversibly bind a single molecule of oxygen. This unique copper-binding core is not only central to the respiratory function of these invertebrates but has also garnered significant interest for its potential applications in immunology and drug delivery, owing to the high immunogenicity of the this compound molecule.[3] This technical guide provides a comprehensive examination of the molluscan this compound copper-binding site, detailing its structure, the dynamics of oxygen binding, and the experimental methodologies employed in its characterization.
Structure of the Copper-Binding Site
The oxygen-binding site of molluscan this compound is a type-3 copper center located within the N-terminal domain of each functional unit (FU) of the protein.[1][4] Each active site contains two copper ions, designated Cu(A) and Cu(B). In the deoxygenated state (deoxythis compound), both copper ions are in the cuprous [Cu(I)] state and are each coordinated by three histidine residues.[5][6] The coordination geometry of each copper atom is trigonal pyramidal.[1] Upon oxygenation, the two Cu(I) ions are oxidized to the cupric [Cu(II)] state, and an oxygen molecule binds as a peroxide ion (O₂²⁻) in a side-on bridging fashion (μ-η²:η²).[6][7] This transformation is accompanied by a distinct color change from colorless to blue, a hallmark of oxygenated this compound.[2]
Quantitative Structural and Spectroscopic Data
The structural and spectroscopic parameters of the molluscan this compound copper-binding site have been extensively characterized. The following tables summarize key quantitative data from various experimental techniques, providing a comparative overview of the deoxygenated and oxygenated states.
| Parameter | Deoxythis compound | Oxythis compound | Technique |
| Copper Oxidation State | Cu(I) | Cu(II) | X-ray Absorption Spectroscopy (XAS) |
| Cu-Cu Distance | ~4.6 Å | ~3.6 Å | X-ray Crystallography, EXAFS |
| Cu-N (Histidine) Distance | ~1.92-1.98 Å | ~1.98-2.1 Å | EXAFS, X-ray Crystallography |
| O-O Distance | N/A | ~1.4 Å | Resonance Raman Spectroscopy |
| Coordination Number | 3 | 4 or 5 | X-ray Crystallography, EXAFS |
| Spectroscopic Feature | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
| UV-Vis Absorption (OxyHc) | ~345 | ~20,000 | O₂²⁻ to Cu(II) Charge Transfer |
| ~570 | ~1,000 | d-d transition | |
| Resonance Raman (OxyHc) | ν(O-O) ~750 cm⁻¹ | - | Peroxide stretch |
| ν(Cu-N) ~270-300 cm⁻¹ | - | Copper-Histidine stretch |
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to investigate the structure and function of the molluscan this compound copper-binding site. Below are detailed methodologies for key experiments.
Purification of Molluscan this compound
A common method for isolating this compound from molluscan hemolymph is through a combination of differential centrifugation and ammonium (B1175870) sulfate (B86663) precipitation.
Materials:
-
Mollusk hemolymph
-
Stabilizing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.4)
-
Protease inhibitor (e.g., 1 mM Phenylmethylsulfonyl fluoride (B91410) - PMSF)
-
Ammonium sulfate (crystalline)
-
Dialysis tubing (10-14 kDa MWCO)
-
Centrifuge and ultracentrifuge
Protocol:
-
Hemolymph Collection: Collect hemolymph from the mollusk and immediately add a protease inhibitor to prevent degradation.
-
Clarification: Centrifuge the hemolymph at 10,000 x g for 30 minutes at 4°C to pellet hemocytes and other cellular debris.
-
Ultracentrifugation: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 2-4 hours at 4°C to pellet the high-molecular-weight this compound.
-
Ammonium Sulfate Precipitation:
-
Resuspend the this compound pellet in a minimal volume of stabilizing buffer.
-
Slowly add crystalline ammonium sulfate with gentle stirring at 4°C to achieve a final saturation of 50-70%.
-
Allow precipitation to occur for at least 4 hours or overnight at 4°C.
-
Collect the precipitated this compound by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Dialysis: Resuspend the pellet in a small volume of stabilizing buffer and dialyze extensively against the same buffer at 4°C to remove excess ammonium sulfate. Change the buffer 3-4 times over 24-48 hours.
-
Final Clarification and Storage: Centrifuge the dialyzed solution at 10,000 x g for 20 minutes at 4°C to remove any remaining insoluble material. The purified this compound solution can be stored at 4°C or frozen at -80°C for long-term storage.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the copper-binding site.
Protocol:
-
Crystallization:
-
Concentrate the purified this compound to 10-20 mg/mL.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). A typical starting condition could be 100 mM Tris-HCl pH 7.5-8.5, 1.0-2.0 M NaCl, and 2-5% (w/v) PEG 6000.[8][9]
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software such as HKL2000 or XDS.
-
Solve the structure by molecular replacement using a known this compound functional unit structure as a search model.
-
Refine the model using software like PHENIX or Refmac5, including manual model building in Coot.
-
Spectroscopic Analysis
a. UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Sample Preparation: Dilute the purified this compound in a suitable buffer (e.g., stabilizing buffer) to a concentration that gives an absorbance in the range of 0.1-1.0.
-
Data Acquisition: Record the absorption spectrum from 250 nm to 800 nm using a dual-beam spectrophotometer. The characteristic absorption peaks for oxythis compound are around 345 nm and 570 nm.
b. Resonance Raman (RR) Spectroscopy:
-
Sample Preparation: Prepare a concentrated sample of oxythis compound (typically >1 mM) in a quartz capillary or NMR tube.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source that matches the electronic absorption bands of oxythis compound (e.g., a laser line near 345 nm or 570 nm).[10][11]
-
Data Acquisition: Collect Raman spectra at low temperatures (e.g., 77 K) to minimize sample degradation and enhance signal-to-noise. Key vibrational modes to observe are the O-O stretch (around 750 cm⁻¹) and Cu-N stretches (around 270-300 cm⁻¹).
c. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Sample Preparation: Prepare frozen solutions of this compound in a suitable buffer in EPR tubes. EPR is typically performed on the Cu(II) state (oxythis compound or metthis compound).[12]
-
Instrumentation: Use an X-band EPR spectrometer.
-
Data Acquisition: Record spectra at cryogenic temperatures (e.g., 77 K). The EPR spectrum of the coupled dicopper site in oxythis compound is typically silent due to strong antiferromagnetic coupling between the two Cu(II) ions. However, EPR is a powerful tool to study derivatives where this coupling is disrupted or in half-met forms of the protein.
Visualizing Molecular Processes and Workflows
Oxygen Binding and Conformational Change
The binding of oxygen to the dicopper center induces a significant conformational change within the functional unit, which is fundamental to the allosteric regulation of oxygen affinity in the whole this compound molecule.[5][13]
Caption: Oxygen binding cycle and associated conformational changes in the this compound active site.
Experimental Workflow for this compound Characterization
A typical workflow for the comprehensive biophysical characterization of molluscan this compound involves several sequential steps, from isolation to detailed structural and functional analysis.
Caption: A generalized experimental workflow for the purification and biophysical characterization of molluscan this compound.
Conclusion
The copper-binding site of molluscan this compound represents a fascinating and complex example of metalloprotein structure and function. Its unique dicopper center and the intricate mechanism of oxygen binding have been elucidated through a combination of sophisticated experimental techniques. A thorough understanding of this active site is not only crucial for comprehending the physiology of mollusks but also opens avenues for the development of novel immunotherapies and other biomedical applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this remarkable "blue blood" protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Increased functional unit flexibility and solvent accessibility favours oxygen capture in molluscan this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased functional unit flexibility and solvent accessibility favours oxygen capture in molluscan this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization and Preliminary Analysis of Crystals of the 24-Meric this compound of the Emperor Scorpion (Pandinus imperator) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization and Preliminary Analysis of Crystals of the 24-Meric this compound of the Emperor Scorpion (Pandinus imperator) | PLOS One [journals.plos.org]
- 10. Resonance Raman Spectroscopy of Metalloproteins Using CW Laser Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resonance Raman Spectroscopy of Metalloproteins Using CW Laser Excitation | Springer Nature Experiments [experiments.springernature.com]
- 12. Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM Structure of a Molluscan this compound Suggests its Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Blue Blood Enigma: A Technical Guide to the Discovery and Enduring Significance of Hemocyanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemocyanins, the copper-containing respiratory proteins of many invertebrates, represent a fascinating example of convergent evolution in oxygen transport. First identified in the 19th century, these massive glycoproteins have since become the subject of intense research, revealing a complex structure, intricate allosteric regulation, and unexpected immunological properties. This technical guide provides an in-depth exploration of the discovery and history of hemocyanin research, detailing its molecular characteristics, the experimental methodologies used to elucidate its function, and its emerging role in drug development. Particular emphasis is placed on providing structured quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to serve as a comprehensive resource for professionals in the life sciences.
A Historical Odyssey: The Discovery and Early Investigation of this compound
The story of this compound begins not with the protein itself, but with the observation of a curious blue hue in the "blood" of invertebrates. While the presence of copper in molluscan blood was first noted by Bartolomeo Bizio in 1833, it was the Belgian physiologist Léon Fredericq who, in 1878, isolated the blue pigment from the hemolymph of the octopus (Octopus vulgaris) and named it "hémocyanine," a combination of the Greek words for blood ("haima") and blue ("kyanos").[1][2] This seminal discovery marked the beginning of over a century of research into this unique respiratory protein.
Early investigations focused on establishing the basic function of this compound as an oxygen carrier, a role analogous to that of hemoglobin in vertebrates. The reversible binding of oxygen and the accompanying color change from colorless (deoxythis compound) to blue (oxythis compound) were key observations.[1] The large size of these proteins was also quickly recognized, with molecular weights ranging from 300,000 to over 9,000,000 Daltons, making them some of the largest known proteins.[3][4]
Key Milestones in this compound Research
To provide a clear historical context, the following timeline highlights the major discoveries and technological advancements that have shaped our understanding of this compound.
The Molecular Architecture of a Blue Giant
Hemocyanins are found in two major invertebrate phyla: Mollusca and Arthropoda. While both types utilize a binuclear copper center to bind oxygen, they exhibit significant differences in their subunit structure and overall quaternary assembly.[1][5]
Arthropod Hemocyanins: These are typically composed of subunits with a molecular weight of approximately 75 kDa.[1] These subunits assemble into hexamers, which can then further aggregate to form larger structures of 2x6, 4x6, 6x6, or 8x6 subunits.[1][5][6]
Molluscan Hemocyanins: In contrast, molluscan hemocyanins have much larger subunits, ranging from 350 to 450 kDa.[3][5] These subunits are themselves composed of seven or eight homologous functional units (FUs), each containing an oxygen-binding site. The subunits assemble into decamers or didecamers, forming massive cylindrical structures.[3]
Quantitative Properties of Hemocyanins from Various Species
The following tables summarize key quantitative data for hemocyanins from a range of species, providing a comparative overview of their molecular and functional characteristics.
Table 1: Molecular Weight and Subunit Composition of Selected Hemocyanins
| Phylum | Species | Total Molecular Weight (MDa) | Subunit MW (kDa) | Subunit Composition |
| Arthropoda | Limulus polyphemus (Horseshoe Crab) | ~3.6 | ~70 | 48-mer (8 x 6) |
| Eurypelma californicum (Tarantula) | ~1.8 | ~75 | 24-mer (4 x 6) | |
| Panulirus interruptus (Spiny Lobster) | ~0.45 | ~75 | 6-mer (1 x 6) | |
| Cancer magister (Dungeness Crab) | ~0.9 | ~75 | 12-mer (2 x 6) | |
| Mollusca | Megathura crenulata (Keyhole Limpet) | ~8.0 | ~390 | Didecamer (20-mer) |
| Octopus vulgaris (Common Octopus) | ~3.5 - 4.0 | ~350 | Decamer (10-mer) | |
| Haliotis diversicolor (Abalone) | ~8.0 | ~400 | Didecamer (20-mer) | |
| Concholepas concholepas (Chilean Abalone) | ~8.0 | ~400 | Didecamer (20-mer) |
Table 2: Oxygen Binding Affinity and Cooperativity of Selected Hemocyanins
| Species | P₅₀ (Torr) | Hill Coefficient (n) | Conditions (pH, Temp.) |
| Homarus vulgaris (Lobster) | 11 - 95 | - | 7.25 - 8.15, - |
| Limulus polyphemus | ~2.5 | ~3.0 | 7.0, 20°C |
| Cancer magister | ~10 | 3 - 4 | 7.8, 10°C |
| Concholepas concholepas | ~15 | ~1.5 | 7.4, 20°C |
| Megathura crenulata (KLH) | ~10 | ~2.0 | 7.4, 20°C |
Table 3: Copper Content of Selected Hemocyanins
| Species | Copper Content (% by weight) |
| Helix pomatia (Snail) | ~0.25% |
| Cancer pagurus (Crab) | ~0.17% |
| Octopus vulgaris | ~0.25% |
Allosteric Regulation of Oxygen Binding: The Monod-Wyman-Changeux (MWC) Model
The cooperative binding of oxygen to this compound, where the binding of one oxygen molecule influences the affinity of other binding sites, is a classic example of allosteric regulation. The Monod-Wyman-Changeux (MWC) model, proposed in 1965, provides a framework for understanding this phenomenon.[7] The model postulates that the protein exists in two conformational states: a low-affinity "tense" (T) state and a high-affinity "relaxed" (R) state.[7][8] The binding of an allosteric effector, in this case oxygen, shifts the equilibrium towards the R state, leading to a sigmoidal oxygen binding curve. For more complex this compound structures, a "Nested" MWC model has been proposed to account for hierarchical levels of allosteric control.[9]
Experimental Protocols for this compound Research
A variety of sophisticated techniques are employed to study the structure and function of this compound. This section provides detailed methodologies for key experiments.
Purification of this compound from Hemolymph
This protocol describes a general method for the isolation and purification of this compound.
-
Hemolymph Collection: Hemolymph is withdrawn from the animal, often from the pericardial sinus, using a chilled syringe containing an anticoagulant solution (e.g., 4% sodium citrate).
-
Cellular Debris Removal: The collected hemolymph is centrifuged at a low speed (e.g., 1,000 x g for 15 minutes at 4°C) to pellet hemocytes and other cellular debris.
-
Ultracentrifugation: The supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g for 4-8 hours at 4°C) to pellet the high-molecular-weight this compound.
-
Resuspension and Dialysis: The this compound pellet is resuspended in a suitable buffer (e.g., Tris-HCl with Ca²⁺ and Mg²⁺ to maintain oligomeric stability) and dialyzed extensively against the same buffer to remove low-molecular-weight contaminants.
-
Chromatographic Purification (Optional): For higher purity, size-exclusion chromatography (e.g., using a Sepharose CL-6B column) or ion-exchange chromatography can be employed. The elution of this compound is monitored by absorbance at 280 nm (for protein) and 340 nm (characteristic of oxythis compound).
Determination of Oxygen Binding Curves
This protocol outlines a spectrophotometric method for measuring the oxygen affinity and cooperativity of this compound.
-
Sample Preparation: A solution of purified this compound in a suitable buffer is placed in a tonometer, a specialized cuvette that allows for the precise control of the gas phase.
-
Deoxygenation: The sample is deoxygenated by gently bubbling with an oxygen-free gas, such as nitrogen or argon, until the characteristic blue color disappears and the absorbance at 340 nm is minimal.
-
Stepwise Oxygenation: A series of gas mixtures with known partial pressures of oxygen are introduced into the tonometer.
-
Spectrophotometric Measurement: After equilibration at each oxygen partial pressure, the absorbance of the solution is measured at 340 nm.
-
Data Analysis: The fractional saturation of this compound with oxygen is calculated at each partial pressure. The data are then plotted as fractional saturation versus the partial pressure of oxygen. The P₅₀ (the partial pressure of oxygen at which 50% of the binding sites are saturated) and the Hill coefficient (a measure of cooperativity) are determined by fitting the data to the Hill equation.
X-ray Crystallography of this compound
This protocol provides a general workflow for determining the three-dimensional structure of this compound using X-ray crystallography.
-
Crystallization: High-purity this compound is crystallized using techniques such as vapor diffusion. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.
-
X-ray Diffraction: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots.
-
Data Collection and Processing: The diffraction pattern is recorded on a detector. The intensities and positions of the spots are measured and processed to yield a set of structure factor amplitudes.
-
Phasing: The "phase problem" is solved to determine the phases of the structure factors. For this compound, molecular replacement, using a known structure of a related protein as a search model, is a common method.
-
Electron Density Map Calculation and Model Building: The structure factor amplitudes and phases are used to calculate an electron density map of the molecule. A three-dimensional model of the protein is then built into this map.
-
Refinement: The atomic model is refined to improve its fit to the experimental data.
Cryo-Electron Microscopy (Cryo-EM) of this compound
Cryo-EM has become a powerful tool for studying the structure of large, complex macromolecules like this compound, often to near-atomic resolution.
-
Sample Vitrification: A thin film of the purified this compound solution is rapidly frozen in liquid ethane, trapping the molecules in a layer of amorphous ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual this compound molecules in different orientations are collected.
-
Image Processing: The images are processed to correct for microscope aberrations and to identify and extract the individual particle images.
-
2D and 3D Classification: The particle images are classified into different views, and these are then used to reconstruct a three-dimensional density map of the molecule.
-
Model Building and Refinement: An atomic model of the protein is built into the cryo-EM density map and refined.
This compound in Drug Development: The Case of Keyhole Limpet this compound (KLH)
Beyond its role in oxygen transport, this compound has garnered significant attention for its potent immunomodulatory properties. Keyhole Limpet this compound (KLH), derived from the giant keyhole limpet Megathura crenulata, is a prime example. It is widely used as a carrier protein for haptens and as an immune stimulant in cancer immunotherapy.
The immunogenicity of KLH is attributed to its large size, complex structure, and glycosylation patterns. It activates the innate immune system, leading to a robust adaptive immune response. A key mechanism of action involves the recognition of KLH by Toll-like receptor 4 (TLR4) on antigen-presenting cells, such as dendritic cells and macrophages. This interaction triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of T cells.
Conclusion and Future Directions
From its initial discovery as a simple "blue blood" pigment, this compound has evolved into a subject of multifaceted scientific inquiry. Its complex structure, sophisticated allosteric regulation, and potent immunological activity continue to provide fertile ground for research. For drug development professionals, the immunomodulatory properties of KLH and other hemocyanins offer exciting opportunities for the development of novel vaccines and cancer immunotherapies.
Future research will likely focus on several key areas:
-
High-Resolution Structural Studies: Continued application of cryo-EM and X-ray crystallography will provide even more detailed insights into the structure and dynamics of various hemocyanins.
-
Mechanism of Allostery: A deeper understanding of the molecular mechanisms underlying the allosteric regulation of oxygen binding will be crucial.
-
Immunology and Drug Development: Further elucidation of the signaling pathways involved in this compound-mediated immune activation will pave the way for the rational design of new adjuvants and immunotherapies.
-
Biotechnological Applications: The unique properties of this compound, such as its phenoloxidase activity, may be harnessed for various biotechnological applications.
The journey of this compound research, from the initial observations of a blue pigment to its current status as a molecule of significant biomedical interest, is a testament to the power of scientific curiosity and technological advancement. As we continue to unravel the complexities of this "blue blood enigma," we can expect to uncover even more of its remarkable secrets and unlock its full potential for the benefit of science and medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Biochemistry/Hemocyanin - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. researchgate.net [researchgate.net]
- 7. Minireview: Recent progress in this compound research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHEM 245 - Models for allosteric proteins [guweb2.gonzaga.edu]
- 9. researchgate.net [researchgate.net]
The Intricate Dance of Life's Blue Blood: A Technical Guide to the Hemocyanin Oxygen Transport Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemocyanin, the copper-containing respiratory protein found in the hemolymph of many arthropods and mollusks, presents a fascinating case study in biological oxygen transport. Distinct from the iron-based hemoglobin of vertebrates, this compound utilizes a dicopper active site to reversibly bind molecular oxygen. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's function, with a focus on its structure, the intricacies of its oxygen-binding process, allosteric regulation, and cooperativity. Detailed experimental protocols for key analytical techniques are provided, alongside a quantitative summary of oxygen-binding parameters across various species. Visualizations of the key pathways and experimental workflows are presented to facilitate a comprehensive understanding of this unique metalloprotein.
Introduction
Hemocyanins are large, multi-subunit proteins that freely circulate in the hemolymph of certain invertebrates, playing a vital role in oxygen transport from the respiratory organs to the tissues.[1][2] Their molecular architecture varies significantly between phyla, with arthropod hemocyanins typically existing as hexamers or multi-hexamers, while molluscan hemocyanins form massive cylindrical decamers or multi-decamers.[3] The fundamental oxygen-binding unit, however, is conserved: a dicopper active site where two cuprous ions (Cu(I)) are each coordinated by three histidine residues.[2][4] Upon oxygenation, the copper ions are oxidized to the cupric state (Cu(II)), and the dioxygen molecule binds as a peroxide (O₂²⁻), resulting in a characteristic blue color.[5] This reversible binding of oxygen is a finely tuned process, influenced by a variety of allosteric effectors that modulate the protein's oxygen affinity to meet the metabolic demands of the organism.
The Core Mechanism of Oxygen Transport
The oxygen transport function of this compound is centered around the remarkable properties of its dicopper active site.
The Dicopper Active Site and Oxygen Binding
In its deoxygenated state, the two Cu(I) ions are held in place by the imidazole (B134444) rings of six histidine residues.[2][4] The distance between the copper ions is relatively large. Upon the arrival of an oxygen molecule, a rapid two-electron transfer occurs, oxidizing both copper ions to Cu(II) and reducing the oxygen to a peroxide ion (O₂²⁻).[6] This peroxide ion then bridges the two copper ions in a side-on (μ-η²:η²) fashion, bringing them closer together.[5] This transformation from the colorless deoxythis compound to the blue oxythis compound is the cornerstone of its respiratory function.
Allosteric Regulation and Cooperativity
The oxygen affinity of this compound is not static; it is dynamically regulated by allosteric effectors, allowing the organism to adapt to changing physiological conditions. This regulation is crucial for efficient oxygen uptake at the gills or lungs and its release in the tissues.
The Bohr Effect: Like hemoglobin, this compound exhibits a Bohr effect, where its oxygen affinity is modulated by pH. A decrease in pH (increase in H⁺ concentration), often associated with elevated carbon dioxide levels in tissues, typically leads to a decrease in oxygen affinity, promoting oxygen release. Conversely, a higher pH in the respiratory organs enhances oxygen uptake.[7]
Other Allosteric Effectors: In many crustacean species, L-lactate, a product of anaerobic metabolism, and urate act as allosteric effectors that increase this compound's oxygen affinity.[8][9] This is particularly important during periods of hypoxia, ensuring efficient oxygen transport even at low oxygen partial pressures.
Cooperativity: Hemocyanins are multimeric proteins, and the binding of oxygen to one subunit can influence the oxygen affinity of adjacent subunits. This phenomenon, known as cooperativity, is described by the Hill coefficient (n). A Hill coefficient greater than 1 indicates positive cooperativity, where oxygen binding to one site increases the affinity of other sites, resulting in a sigmoidal oxygen-binding curve. This allows for a more efficient release of oxygen over a narrow range of partial pressures.[2] The degree of cooperativity can also be influenced by allosteric effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A spectrophotometric method to determine the amount of CO bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Basis of the Bohr Effect in Arthropod this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Investigation of the structure of scorpion this compound using X-ray crystallography and bioinformatical methods. | [blogs.uni-mainz.de]
The Quaternary Structure of Keyhole Limpet Hemocyanin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keyhole Limpet Hemocyanin (KLH), a large, copper-containing respiratory protein found in the hemolymph of the marine mollusc Megathura crenulata, has garnered significant interest in the biomedical field. Its potent immunogenicity, coupled with a low risk of adverse reactions in humans, has established it as a premier carrier protein for the production of antibodies against haptens and as an active component in immunotherapy and cancer vaccines.[1][2] The remarkable immunological properties of KLH are intrinsically linked to its complex and massive quaternary structure. This guide provides an in-depth technical overview of the quaternary structure of KLH, detailing its hierarchical organization, the experimental protocols used for its characterization, and key quantitative data.
Hierarchical Quaternary Structure
The quaternary structure of KLH is characterized by a hierarchical assembly of subunits into massive cylindrical structures. This assembly is a multi-step process, beginning with the folding of individual polypeptide chains and culminating in the formation of didecamers and even larger multidecamers.
Subunit Composition: The Building Blocks of KLH
KLH is composed of two distinct subunit isoforms, designated as KLH1 and KLH2.[3][4] These isoforms are encoded by separate genes and share approximately 60% sequence identity at the protein level.[4] Both are large, glycosylated polypeptides with molecular weights in the range of 350 to 400 kDa.[5][6]
Each subunit is a single polypeptide chain organized into seven or eight globular functional units (FUs), each with a molecular weight of about 50 kDa.[3][7] These FUs are designated FU-a through FU-h. Each FU contains a binuclear copper-binding site responsible for reversibly binding molecular oxygen, which imparts the characteristic blue color to the hemolymph when oxygenated.[7]
The Didecamer: The Fundamental Oligomeric State
The fundamental and most abundant oligomeric form of KLH in its native state is a didecamer, a hollow cylinder with a molecular mass of approximately 8 MDa.[3][7] This cylindrical structure is approximately 35 nm in diameter and 40 nm in length.[6][7] The didecamer is formed by the non-covalent association of 20 subunits.[3][4]
The assembly of the didecamer is a two-step process:
-
Decamer Formation: Ten subunits assemble into a ring-like decamer. The FUs a-f of each subunit form the wall of the cylinder, while the C-terminal FUs g-h form an internal "collar" complex that narrows the lumen of the cylinder.[7]
-
Didecamer Assembly: Two decamers associate in a head-to-head fashion to form the complete didecameric structure.[8]
Multidecamers: Higher-Order Assemblies
Under certain conditions, KLH can form even larger structures known as multidecamers, with molecular masses ranging from 12 to 32 MDa.[6][7] These are essentially stacks of decamers, with additional decamers added to one or both ends of a "nucleating" didecamer.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the quaternary structure of KLH.
| Parameter | Value | Reference(s) |
| Didecamer | ||
| Molecular Mass | ~8 MDa | [3][7] |
| Diameter | ~35 nm | [6][7] |
| Length | ~40 nm | [6][7] |
| Subunit Stoichiometry | 20 | [3][4] |
| Subunit Isoforms | ||
| KLH1 Molecular Mass | ~390-400 kDa | [7][9] |
| KLH2 Molecular Mass | ~350 kDa | [7][9] |
| Amino Acid Residues (per subunit) | ~3400 | [4] |
| Functional Units (FUs) | ||
| Molecular Mass | ~50 kDa | [3][7] |
| Number per KLH1 Subunit | 8 (FU-a to FU-h) | [7] |
| Number per KLH2 Subunit | 7 (lacks FU-h) | [9] |
Experimental Protocols for Quaternary Structure Analysis
The elucidation of KLH's complex quaternary structure has been made possible through a combination of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited.
Purification of KLH from Hemolymph
Objective: To isolate KLH from the hemolymph of Megathura crenulata.
Methodology:
-
Hemolymph Collection: Hemolymph is collected from live keyhole limpets.
-
Clarification: The collected hemolymph is centrifuged to remove hemocytes and other cellular debris.
-
Ammonium (B1175870) Sulfate Precipitation: KLH is precipitated from the clarified hemolymph by the gradual addition of ammonium sulfate.
-
Dialysis: The precipitated KLH is resuspended in a suitable buffer and extensively dialyzed against the same buffer to remove excess salt.
-
Chromatographic Purification: Further purification to separate KLH1 and KLH2 isoforms and remove any remaining impurities is typically achieved using high-performance anion-exchange chromatography or size-exclusion chromatography.[1][10]
Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis
Objective: To determine the three-dimensional structure of the KLH didecamer at near-atomic resolution.
Methodology:
-
Sample Vitrification: A small aliquot (3-5 µL) of purified KLH solution (typically 0.5-5 mg/mL) is applied to a glow-discharged cryo-EM grid.[11] The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane, which vitrifies the sample, preserving the native structure of the protein complexes.[12]
-
Data Acquisition: The vitrified grids are loaded into a transmission electron microscope equipped with a cryo-stage. A series of low-dose 2D projection images of the randomly oriented KLH particles are automatically collected.[12]
-
Image Processing and 3D Reconstruction:
-
Motion Correction: The collected movie frames are aligned to correct for beam-induced motion.[3]
-
Contrast Transfer Function (CTF) Estimation: The CTF of the microscope is determined and corrected for in each micrograph.[3]
-
Particle Picking: Individual KLH particle images are semi-automatically or automatically selected from the micrographs.[3]
-
2D Classification: The particle images are classified into different 2D class averages to remove images of ice contaminants, aggregates, and poorly formed particles.[3]
-
Ab Initio 3D Model Generation: An initial low-resolution 3D model is generated from the 2D class averages.
-
3D Classification and Refinement: The particle images are then aligned to the initial 3D model and further classified to separate different conformational states. The final set of particles is used to refine the 3D reconstruction to the highest possible resolution.[3] Software such as RELION or cryoSPARC is commonly used for this workflow.
-
Analytical Ultracentrifugation (AUC)
Objective: To determine the hydrodynamic properties, molecular weight, and oligomeric state of KLH in solution.
Methodology (Sedimentation Velocity):
-
Sample Preparation: Purified KLH is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A series of concentrations are typically analyzed to assess concentration-dependent effects.[13]
-
Cell Assembly: A two-sector or six-channel centerpiece is assembled in the analytical ultracentrifuge cell, with the sample in one sector and the reference buffer in the other.
-
Centrifugation: The sample is centrifuged at a high speed (e.g., 20,000-42,000 rpm) to induce sedimentation.[14] The sedimentation process is monitored in real-time using absorbance or interference optics.[13]
-
Data Analysis: The sedimentation velocity data is analyzed using software like SEDFIT to obtain the distribution of sedimentation coefficients (s-values).[14] This information can be used to determine the molecular weight and shape of the different oligomeric species present in the sample.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
Objective: To separate and analyze the native oligomeric states of KLH.
Methodology:
-
Sample Preparation: KLH samples are mixed with a non-denaturing sample buffer containing Coomassie Brilliant Blue G-250 dye. The dye binds to the protein complexes, imparting a net negative charge without denaturing them.[15]
-
Gel Electrophoresis: The samples are loaded onto a native polyacrylamide gel with a gradient of acrylamide (B121943) concentrations (e.g., 4-16%).[15] Electrophoresis is carried out under non-denaturing conditions in a cold room or with a cooling system to maintain the integrity of the protein complexes.[4]
-
Visualization: After electrophoresis, the separated protein complexes are visualized by staining with Coomassie Brilliant Blue or by western blotting with specific antibodies.[15]
Visualizations
Logical Relationship of KLH Quaternary Structure Assembly
Caption: Hierarchical assembly of KLH quaternary structure.
Experimental Workflow for Cryo-EM Single Particle Analysis of KLH
Caption: Workflow for Cryo-EM analysis of KLH.
Logical Flow of Analytical Ultracentrifugation for Quaternary Structure Determination
Caption: Workflow for AUC analysis of KLH quaternary structure.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. protocols.io [protocols.io]
- 5. Keyhole limpet this compound (KLH), I: Reassociation from Immucothel followed by separation of KLH1 and KLH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KLH: Keyhole Limpet this compound - biosyn Corporation [biosyncorp.com]
- 7. Blue native electrophoresis protocol | Abcam [abcam.com]
- 8. web.math.princeton.edu [web.math.princeton.edu]
- 9. Mass determination, subunit organization and control of oligomerization states of keyhole limpet this compound (KLH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keyhole limpet this compound: structural and functional characterization of two different subunits and multimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 冷冻电镜服务商 - 北京 | 杭州药物创新发现平台 [shuimubio.com]
- 12. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. Analytical Ultracentrifugation: Sedimentation Velocity and Sedimentation Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
Hemocyanin as a Respiratory Protein in Marine Invertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemocyanins, the copper-containing respiratory proteins found in the hemolymph of many marine invertebrates, represent a fascinating and complex area of study. Beyond their primary role in oxygen transport, these large, multi-subunit glycoproteins exhibit a range of immunomodulatory, antiviral, and antineoplastic properties, making them a subject of intense interest for drug development and biomedical applications. This technical guide provides a comprehensive overview of hemocyanin, focusing on its structure, function, and the experimental methodologies used to investigate this multifaceted protein. Detailed protocols for key experiments are provided, along with quantitative data on this compound properties across various species. Furthermore, this guide visualizes the intricate signaling pathways activated by this compound, offering a deeper understanding of its biological roles.
Introduction to this compound
Hemocyanins are large, extracellular respiratory proteins responsible for transporting oxygen in a variety of molluscs and arthropods.[1][2] Unlike the iron-based hemoglobin found in vertebrates, hemocyanins utilize a pair of copper atoms in their active site to reversibly bind a single molecule of oxygen.[3] This binding event is accompanied by a characteristic color change from colorless (deoxygenated) to blue (oxygenated).[3] Hemocyanins are freely dissolved in the hemolymph, in contrast to the cellular confinement of hemoglobin.[2]
The structure of this compound is highly complex and varies between phyla. In arthropods, this compound subunits of approximately 72-78 kDa assemble into hexamers or multi-hexamers.[4][5][6] Molluscan hemocyanins are even larger, with subunits of 350-550 kDa that form decamers, di-decamers, or even larger cylindrical structures.[2][7] Each molluscan subunit is a polypeptide chain of seven or eight functional units (FUs), each containing an oxygen-binding site.[6][7]
Beyond its respiratory function, this compound is increasingly recognized for its role in the innate immune system of invertebrates and its potent immunomodulatory effects in mammals.[8] This has led to the exploration of hemocyanins, such as Keyhole Limpet this compound (KLH), as vaccine adjuvants, carriers for haptens, and as non-specific immunostimulants in cancer therapy.[9]
Quantitative Data on this compound Properties
The following tables summarize key quantitative data for this compound from various marine invertebrate species, providing a comparative overview for researchers.
Table 1: Oxygen Binding Affinity (P50) and Cooperativity (Hill Coefficient, nH) of this compound in Marine Invertebrates
| Species | Phylum | P50 (Torr) at specified pH and Temp. | Hill Coefficient (nH) | Reference(s) |
| Cancer magister | Arthropoda | 16.0 (pH 7.8, 10°C) | 2.8 | [10] |
| Carcinus maenas | Arthropoda | 10.0 (pH 7.8, 15°C) | 3.5 | [10] |
| Ocypode saratan | Arthropoda | ~15 (pH 7.6, 30°C) | ~2.5 | [11] |
| Homarus vulgaris | Arthropoda | 43 (pH 7.9, 25°C) | - | [12] |
| Callinectes sapidus | Arthropoda | ~18 (pH 7.65, 20°C, 0.1 mM Lactate) | 3.0 | [13] |
| Astacus leptodactylus | Arthropoda | ~10 (pH 7.8, 15°C, Whole Blood) | - | [13] |
| Diodora aspera | Mollusca | 5.0 (pH 6.88-7.84, 10°C) | Moderately positive | [14] |
| Megathura crenulata (KLH) | Mollusca | 2.4 (pH 7.9, 20°C) | 3.0 | [15] |
| Concholepas concholepas (CCH) | Mollusca | ~17.5 (pH 7.2, 25°C) | 1.91 | [15][16] |
| Nautilus pompilius | Mollusca | - | 2.0 | [15] |
| Octopus dofleini | Mollusca | - | 4.0 | [15] |
| Helix pomatia | Mollusca | - | 7.0 | [15] |
Table 2: this compound Concentration in the Hemolymph of Marine Invertebrates
| Species | Phylum | This compound Concentration (mg/mL) | Reference(s) |
| Callinectes sapidus | Arthropoda | 40 - 60 (normal) | [17] |
| Penaeus vannamei | Arthropoda | Constitutes 85.6% of total hemolymph protein | [1] |
| Dromia dehaani (Female) | Arthropoda | 11.97% of hemolymph | [18] |
| Dromia dehaani (Male) | Arthropoda | 10% of hemolymph | [18] |
| Doclea ovis (Female) | Arthropoda | 4.4% of hemolymph | [18] |
| Palaemon elegans | Arthropoda | ~40-90 | [19] |
| Carcinus aestuarii | Arthropoda | ~30-70 | [19] |
| Homarus americanus | Arthropoda | ~20-60 | [19] |
| Cancer pagurus | Arthropoda | ~30-80 | [19] |
| Squilla mantis | Arthropoda | ~10-40 | [19] |
Table 3: Subunit Molecular Weight of this compound in Marine Invertebrates
| Species | Phylum | Subunit Molecular Weight (kDa) | Reference(s) |
| Penaeus vannamei | Arthropoda | 75 and 82 | [5] |
| Macrobrachium acanthurus | Arthropoda | 75 and 76 | [20] |
| Metapenaeus monoceros | Arthropoda | ~78 and ~85 | [21] |
| General Arthropods | Arthropoda | ~72 - 78 | [4][5] |
| Busycon canaliculatum | Mollusca | 290 (polypeptide chain) | [4] |
| Loligo pealei | Mollusca | ~385 | [22] |
| General Molluscs | Mollusca | 330 - 550 (subunit) | [2][7] |
| Molluscan Functional Unit (FU) | Mollusca | ~50 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in this compound research.
This compound Purification from Hemolymph
Principle: This protocol describes the isolation and purification of this compound from the hemolymph of marine invertebrates using ultracentrifugation, a common method for separating high molecular weight proteins.
Materials:
-
Hemolymph collected from the target invertebrate species.
-
Anticoagulant solution (e.g., 450 mM NaCl, 10 mM KCl, 10 mM EDTA, 10 mM HEPES, pH 7.3).[1]
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, 5 mM CaCl₂, pH 7.8).[1]
-
Refrigerated centrifuge.
-
Ultracentrifuge with appropriate rotor.
-
Spectrophotometer.
-
Bradford protein assay reagents.
Procedure:
-
Hemolymph Collection: Withdraw hemolymph from the animal (e.g., from the pericardial sinus in crustaceans) and immediately mix with an equal volume of cold anticoagulant solution to prevent clotting.[1]
-
Cell Removal: Centrifuge the hemolymph mixture at 800 x g for 15 minutes at 4°C to pellet hemocytes and other cellular debris.[1]
-
Plasma Collection: Carefully collect the supernatant (plasma).
-
Ultracentrifugation: Transfer the plasma to ultracentrifuge tubes and centrifuge at 200,000 x g for 4 hours at 4°C.[1] This will pellet the high molecular weight this compound.
-
Fractionation: After centrifugation, carefully fractionate the supernatant from the top of the tube. The this compound will be in the pellet at the bottom.
-
Pellet Resuspension: Resuspend the this compound pellet in a suitable buffer, such as Tris-HCl buffer.[1]
-
Protein Concentration Determination: Determine the protein concentration of the purified this compound solution using a spectrophotometer (absorbance at 280 nm) or a protein quantification assay like the Bradford assay.[1]
-
Purity Assessment: Assess the purity of the this compound preparation using non-denaturing PAGE. A single band indicates a high degree of purity.[1]
References
- 1. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 2. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The structure of arthropod and mollusc hemocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ednieuw.home.xs4all.nl [ednieuw.home.xs4all.nl]
- 7. researchgate.net [researchgate.net]
- 8. Hemolymph proteins: An overview across marine arthropods and molluscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iitg.ac.in [iitg.ac.in]
- 14. Bohr Effect: Absence in a Molluscan this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemolymph proteins in marine crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositorio.uchile.cl [repositorio.uchile.cl]
- 17. Molecular basis of the Bohr effect in arthropod this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. amber.international [amber.international]
The Convergent Evolution of Respiratory Pigments: A Technical Guide to Hemocyanin and Hemoglobin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the evolution, structure, and function of two primary respiratory pigments: hemocyanin and hemoglobin. While both proteins are essential for oxygen transport in different animal lineages, they represent a remarkable case of convergent evolution, having arisen from distinct ancestral proteins to fulfill a similar physiological role. This document details their structural and functional differences, the evolutionary pathways that led to their modern forms, and the allosteric mechanisms that regulate their oxygen-binding properties. Detailed experimental protocols for the purification and analysis of these vital proteins are provided, alongside quantitative data for comparative analysis. Visual diagrams of their evolutionary and regulatory pathways are included to facilitate a deeper understanding of these complex biomolecules.
Introduction
The evolution of large, multicellular organisms necessitated the development of efficient oxygen transport systems to deliver oxygen from the respiratory organs to metabolically active tissues. Two distinct and elegant molecular solutions to this challenge have evolved in the animal kingdom: the copper-based hemocyanins, found primarily in molluscs and arthropods, and the iron-based hemoglobins, characteristic of vertebrates and also found in some invertebrates.[1] This guide explores the evolutionary divergence and functional convergence of these two vital respiratory proteins.
This compound, a large, multi-subunit protein, circulates freely in the hemolymph of many invertebrates.[2] Its oxygen-binding capacity is conferred by a pair of copper ions directly coordinated by histidine residues.[2] In contrast, hemoglobin is a smaller, tetrameric protein typically encapsulated within red blood cells in vertebrates.[3] Its ability to bind oxygen is dependent on a heme group, an iron-containing porphyrin ring.[3]
Despite these fundamental structural differences, both proteins exhibit sophisticated allosteric regulation, allowing for precise control of oxygen uptake and release in response to physiological demands. Understanding the evolution and function of this compound and hemoglobin is not only crucial for comparative physiology and evolutionary biology but also holds potential for applications in drug development and the design of artificial oxygen carriers.
Comparative Analysis of this compound and Hemoglobin
Structural and Functional Properties
The primary differences in the structure and function of this compound and hemoglobin are summarized in the tables below.
| Property | This compound | Hemoglobin |
| Metal Ion | Copper (Cu) | Iron (Fe) |
| Prosthetic Group | None (Copper directly bound to protein) | Heme (Iron-porphyrin complex) |
| Location | Free in hemolymph | Typically in red blood cells |
| Color (Oxygenated) | Blue | Bright Red |
| Color (Deoxygenated) | Colorless | Purplish Blue |
| Phylogenetic Group | Mollusca, Arthropoda | Vertebrates, some Invertebrates |
Table 1: General Comparison of this compound and Hemoglobin
Molecular Weight and Subunit Composition
The quaternary structure of hemocyanins is significantly larger and more complex than that of hemoglobins. Molluscan hemocyanins are among the largest known proteins, forming cylindrical decamers or multi-decamers with molecular masses ranging from 3.3 to 13.5 MDa.[2][4] These are assembled from subunits of 330-550 kDa, each containing multiple functional units (FUs) that each bind one oxygen molecule.[4] Arthropod hemocyanins are typically hexamers or multi-hexamers with molecular masses around 450 kDa or more, composed of subunits of approximately 72-75 kDa.[5]
Vertebrate hemoglobin, in contrast, is a heterotetramer with a molecular weight of about 64 kDa.[3] It is composed of two α-globin and two β-globin subunits, each with a molecular weight of approximately 16 kDa.[3]
| Protein | Phylum/Class | Species | Subunit/FU Molecular Weight (kDa) | Native Molecular Weight (kDa) |
| This compound | Mollusca | Octopus vulgaris | ~50 (FU) | ~3,500 (Decamer) |
| Mollusca | Helix pomatia | ~50 (FU) | ~9,000 (Didecamer) | |
| Arthropoda | Limulus polyphemus | ~70 | 2,100 - 3,300 (24-mer to 48-mer) | |
| Arthropoda | Panulirus interruptus | ~75 | ~450 (Hexamer) | |
| Hemoglobin | Vertebrata | Homo sapiens | α-chain: ~15.1, β-chain: ~15.9 | ~64.5 |
| Vertebrata | Mus musculus | α-chain: ~15.1, β-chain: ~15.8 | ~64 | |
| Vertebrata | Gallus gallus | α-chain: ~15.2, β-chain: ~15.7 | ~64 | |
| Vertebrata | Danio rerio | α-chain: ~15.4, β-chain: ~16.0 | ~65 |
Table 2: Comparative Molecular Weights of this compound and Hemoglobin in Various Species.
Oxygen-Binding Affinity and Cooperativity
The efficiency of oxygen transport is determined by the protein's oxygen-binding affinity (P50, the partial pressure of oxygen at which the protein is 50% saturated) and its cooperativity (Hill coefficient, n). A lower P50 indicates a higher affinity for oxygen. A Hill coefficient greater than 1 signifies positive cooperativity, where the binding of one oxygen molecule increases the affinity of the other binding sites.
| Protein | Phylum/Class | Species | P50 (Torr) | Hill Coefficient (n) | Conditions |
| This compound | Arthropoda | Limulus polyphemus | 2.5 - 10 | 1.5 - 4.0 | pH dependent |
| Mollusca | Octopus vulgaris | 3.6 | 1.8 | pH 7.4, 20°C | |
| Mollusca | Helix pomatia | 8.5 | 1.5 - 2.5 | pH 7.4, 20°C | |
| Arthropoda | Panulirus interruptus | 9.5 | 1.5 - 2.5 | pH 7.8, 20°C | |
| Hemoglobin | Vertebrata | Homo sapiens | 26.8 | 2.8 - 3.0 | pH 7.4, 37°C |
| Vertebrata | Mus musculus | 39.7 | ~2.6 | pH 7.4, 37°C | |
| Vertebrata | Gallus gallus | 35.0 | ~2.5 | pH 7.4, 41°C | |
| Vertebrata | Danio rerio | 6.1 | 1.2 | pH 7.7, 20°C |
Table 3: Comparative Oxygen-Binding Properties of this compound and Hemoglobin in Various Species.
Evolutionary Pathways
The evolution of this compound and hemoglobin is a classic example of convergent evolution, where unrelated ancestral proteins were independently recruited and optimized for oxygen transport.
Evolution of this compound
Arthropod hemocyanins belong to a large protein superfamily that also includes phenoloxidases, which are enzymes involved in sclerotization and immunity.[6][7] It is believed that hemocyanins evolved from an ancestral phenoloxidase-like protein.[7] The evolutionary relationships within the arthropod this compound superfamily can be visualized as a phylogenetic tree.
Figure 1: Evolutionary relationships within the arthropod this compound superfamily.
Evolution of Hemoglobin
Vertebrate globins, including hemoglobin and myoglobin (B1173299), evolved from a single ancestral globin gene through a series of gene duplication and divergence events. An ancient duplication gave rise to the myoglobin and hemoglobin lineages. A subsequent duplication of the ancestral hemoglobin gene produced the α- and β-globin gene families, allowing for the formation of the heterotetrameric structure of modern hemoglobin.
Figure 2: Simplified evolutionary pathway of the vertebrate globin gene family.
Allosteric Regulation
Both this compound and hemoglobin exhibit allosteric regulation, where the binding of effector molecules at sites distinct from the oxygen-binding site modulates their oxygen affinity.
Allosteric Regulation of this compound
The oxygen affinity of this compound is modulated by various factors, including pH (Bohr effect), and the concentration of inorganic ions such as Ca²⁺ and Mg²⁺.[8][9] In many crustaceans, L-lactate, a product of anaerobic metabolism, acts as an allosteric effector, increasing the oxygen affinity of this compound.[8] This regulatory mechanism enhances oxygen uptake in hypoxic conditions. The binding of these effectors induces conformational changes in the large multi-subunit structure, shifting the equilibrium between low-affinity (T-state) and high-affinity (R-state) conformations.
Figure 3: Allosteric regulation of this compound oxygen affinity.
Allosteric Regulation of Hemoglobin
Hemoglobin's oxygen affinity is famously regulated by pH (Bohr effect), CO₂, and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG).[3][10] A decrease in pH or an increase in CO₂ concentration, both indicative of high metabolic activity, promotes the release of oxygen by stabilizing the T-state.[3] 2,3-BPG, present in red blood cells, also binds to deoxyhemoglobin and reduces its oxygen affinity, facilitating oxygen delivery to tissues.[3]
Figure 4: Allosteric regulation of hemoglobin oxygen affinity.
Experimental Protocols
Purification of this compound
Method 1: Ammonium (B1175870) Sulfate (B86663) Precipitation [11][12][13]
This method is suitable for large-scale purification.
-
Hemolymph Collection: Collect hemolymph from the organism and centrifuge to remove hemocytes.[14]
-
Concentration: Concentrate the hemolymph using ultrafiltration.[14]
-
Precipitation: Slowly add solid ammonium sulfate to the stirred hemolymph at 4°C to a final saturation of 50-70%. Continue stirring for 1-2 hours.
-
Centrifugation: Pellet the precipitated this compound by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Further Purification (Optional): For higher purity, the dialyzed sample can be subjected to size-exclusion or ion-exchange chromatography.[15]
Method 2: Ultracentrifugation [16][17]
This method is effective for obtaining highly pure this compound.
-
Hemolymph Collection: Collect and clarify hemolymph as described above.
-
Ultracentrifugation: Pellet the this compound by ultracentrifugation at high speed (e.g., 100,000 x g) for several hours at 4°C.
-
Resuspension: Carefully decant the supernatant and resuspend the gelatinous blue pellet in a suitable buffer.
-
Repeat: Repeat the ultracentrifugation and resuspension steps to wash the pellet and increase purity.
Figure 5: Workflow for this compound purification.
Purification of Hemoglobin from Red Blood Cells
-
Blood Collection and RBC Isolation: Collect whole blood in the presence of an anticoagulant. Centrifuge at low speed to pellet the red blood cells (RBCs) and remove the plasma and buffy coat. Wash the RBCs several times with isotonic saline.
-
Lysis: Lyse the packed RBCs by adding a hypotonic buffer (e.g., cold deionized water or a low ionic strength phosphate (B84403) buffer).
-
Stroma Removal: Remove the RBC ghosts (cell membranes) by high-speed centrifugation (e.g., 20,000 x g for 1 hour at 4°C).
-
Chromatography: Purify the hemoglobin from the supernatant using ion-exchange chromatography (e.g., DEAE-Sephadex) or affinity chromatography.
-
Concentration and Buffer Exchange: Concentrate the purified hemoglobin and exchange it into the desired buffer using ultrafiltration.
Figure 6: Workflow for hemoglobin purification.
Determination of Oxygen-Binding Curves
Oxygen-binding curves are typically determined spectrophotometrically by measuring the change in absorbance as the protein is progressively oxygenated or deoxygenated.
-
Sample Preparation: Prepare a solution of the purified respiratory protein in a suitable buffer at a known concentration.
-
Deoxygenation: Place the sample in a tonometer and deoxygenate by flushing with an inert gas (e.g., nitrogen or argon).
-
Titration with Oxygen: Introduce known increments of oxygen into the tonometer and allow the system to equilibrate.
-
Spectrophotometric Measurement: After each addition of oxygen, measure the absorbance spectrum of the solution. The absorbance at specific wavelengths corresponding to the oxygenated and deoxygenated forms is used to calculate the fractional saturation.
-
Data Analysis: Plot the fractional saturation as a function of the partial pressure of oxygen. Fit the data to the Hill equation to determine the P50 and the Hill coefficient.
Amino Acid Sequence Analysis
Edman Degradation [2][7][18][19]
This classical method provides the N-terminal sequence of a protein.
-
Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the rest of the peptide chain using a strong acid (e.g., trifluoroacetic acid).
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).
-
Repetitive Cycles: The process is repeated on the shortened peptide to determine the sequence in a stepwise manner.
Mass Spectrometry [3][4][20][21]
Modern protein sequencing is predominantly performed using mass spectrometry.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS).
-
Fragmentation: In the mass spectrometer, individual peptides are selected and fragmented.
-
Sequence Determination: The masses of the fragment ions are used to deduce the amino acid sequence of the original peptide.
-
Sequence Assembly: The sequences of the individual peptides are then assembled to reconstruct the full protein sequence.
Figure 7: General workflows for protein sequencing.
Conclusion
This compound and hemoglobin stand as elegant examples of how evolution has independently crafted sophisticated molecular machines to solve the fundamental physiological challenge of oxygen transport. Their distinct metal centers, quaternary structures, and evolutionary origins underscore the diversity of biological solutions to a common problem. A thorough understanding of their structure, function, and regulation, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge in fields ranging from comparative biochemistry and evolutionary biology to the development of novel therapeutic agents. The continued investigation of these fascinating respiratory pigments promises to yield further insights into the intricate interplay between molecular evolution and physiological adaptation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Workflow of Mass Spectrometry-based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Principle and Steps of Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. upcollege.ac.in [upcollege.ac.in]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Hemocyanins in spiders. XXII. Range of allosteric interaction in a four-hexamer this compound. Co-operativity and Bohr effect in dissociation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxygen affinities (P50) of myoglobins from four vertebrate species (Canis familiaris, Rattus norvegicus, Mus musculus and Gallus domesticus) as determined by a kinetic and an equilibrium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistryscore.com [chemistryscore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sigmoid shape of the oxygen equilibrium curve and the P50 of human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. Protein Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Functional Domains of Helix pomatia Hemocyanin (HPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helix pomatia hemocyanin (HPH), the respiratory protein found in the hemolymph of the Roman snail, is a macromolecular copper-containing glycoprotein (B1211001) with a remarkably complex structure and a growing portfolio of functional capabilities beyond its primary role in oxygen transport. Its large size, intricate architecture, and immunogenic properties have made it a subject of intense research, particularly in the fields of immunology and drug development, where it is being explored as a vaccine adjuvant, a carrier for haptens, and a non-specific immunostimulant. This technical guide provides a comprehensive overview of the functional domains of HPH, detailing its structure, physiological roles, and the experimental methodologies used for its characterization.
Hierarchical Structure of Helix pomatia this compound
The native HPH molecule is a massive cylindrical didecamer with a molecular weight of approximately 9 MDa. This intricate structure is assembled in a hierarchical manner, starting from the fundamental functional units.
Functional Units (FUs)
The basic building block of HPH is the functional unit (FU) , a globular protein domain with a molecular mass of approximately 50-55 kDa. Each FU contains a binuclear copper active site responsible for reversibly binding one molecule of oxygen. The polypeptide chain of a single subunit is folded into eight distinct FUs, designated HpH-a through HpH-h. These FUs exhibit sequence homology but differ in properties such as glycosylation and thermal stability.
Subunits
The FUs are covalently linked to form a large polypeptide chain known as a subunit . The subunit of HPH has a molecular weight in the range of 360 to 450 kDa. Twenty of these subunits associate non-covalently to form the complete didecameric structure.
Didecameric Structure
The 20 subunits of HPH are arranged into a hollow cylinder composed of two stacked decamers. This didecameric assembly is the native quaternary structure of HPH in the hemolymph.
Quantitative Data on HPH Structure
| Component | Molecular Weight (kDa) | Notes |
| Subunit | ~360 - 450 | Composed of 8 functional units. |
| Functional Unit (FU) | ~50 - 55 | The basic oxygen-binding domain. |
| FU-d | ~50-55 | The complete amino acid sequence has been determined. |
| Didecamer | ~9,000 (9 MDa) | The native structure, composed of 20 subunits. |
Diagram: Hierarchical Structure of Helix pomatia this compound
Caption: Hierarchical organization of Helix pomatia this compound.
Core Functional Domains
The functional capabilities of HPH are diverse, stemming from its complex structure and the specific properties of its constituent domains.
Oxygen Transport
The primary and most well-understood function of HPH is the transport of oxygen in the snail's hemolymph. Each of the 160 FUs in the didecamer contains a binuclear copper active site that can bind one molecule of O₂. The binding of oxygen is a cooperative process, and the oxygen-binding properties of HPH are influenced by pH and temperature.
Quantitative Data on Oxygen-Binding Properties of HPH
| pH | Temperature (°C) | P50 (Torr) | Hill Coefficient (n) | Reference |
| 7.9 | 25 | 43 | - | |
| 7.25 | - | 95 | - | |
| 8.15 | - | 11 | - |
Note: Data for Helix vulgaris this compound is provided as a close reference due to the limited availability of a comprehensive table for Helix pomatia.
Enzymatic Activity: Phenoloxidase
HPH exhibits intrinsic phenoloxidase activity, an enzymatic function involved in the snail's immune defense system. This activity contributes to the melanization process that encapsulates and sequesters pathogens. The phenoloxidase activity of hemocyanins can be significantly enhanced by proteolytic cleavage.
Quantitative Data on Phenoloxidase Activity of HPH
| Substrate | Km | Vmax | kcat (min⁻¹) | Reference |
| Catechol | - | - | 0.22 |
Immunomodulatory Functions
In mammals, HPH is a potent immunostimulatory molecule. Its large size, glycosylation patterns, and foreign nature trigger a robust immune response, making it an excellent candidate for use as a vaccine adjuvant and in cancer immunotherapy. HPH has been shown to promote a Th1-biased immune response, characterized by the production of pro-inflammatory cytokines like IFN-γ.
Diagram: Immunomodulatory Signaling Pathways of Hemocyanins
Caption: HPH-induced signaling in an antigen-presenting cell.
Antiviral Activity
Recent studies have highlighted the antiviral properties of hemocyanins. While the exact mechanisms are still under investigation, it is believed that the carbohydrate moieties on the this compound surface may interact with viral glycoproteins, inhibiting viral entry into host cells.
Experimental Protocols
Purification of Helix pomatia this compound
Objective: To isolate and purify HPH from snail hemolymph.
Materials:
-
Live Helix pomatia snails
-
50 mM Tris-HCl buffer, pH 7.4, containing 5 mM CaCl₂ and 5 mM MgCl₂
-
Glass beads
-
Centrifuge and rotor
-
Ultracentrifuge and rotor
-
Dialysis tubing (100 kDa MWCO)
-
Chromatography system (e.g., FPLC)
-
Gel filtration column (e.g., Sephacryl S-500)
Protocol:
-
Hemolymph Collection: Gently provoke the snails to retract into their shells, causing them to release hemolymph. Collect the hemolymph on ice.
-
Clarification: Centrifuge the collected hemolymph at 10,000 x g for 30 minutes at 4°C to remove cells and debris.
-
Ultracentrifugation: Pellet the HPH by ultracentrifugation at 100,000 x g for 4 hours at 4°C.
-
Resuspension and Dialysis: Carefully resuspend the bluish pellet in a minimal volume of Tris-HCl buffer and dialyze extensively against the same buffer at 4°C to remove low molecular weight contaminants.
-
(Optional) Ammonium Sulfate Precipitation: For further purification, HPH can be precipitated by adding ammonium sulfate to 50% saturation. Stir on ice for 30 minutes and collect the precipitate by centrifugation at 15,000 x g for 30 minutes. Resuspend the pellet in Tris-HCl buffer and dialyze to remove ammonium sulfate.
-
Gel Filtration Chromatography: Load the dialyzed HPH solution onto a gel filtration column equilibrated with Tris-HCl buffer. Elute with the same buffer and collect fractions corresponding to the high molecular weight HPH peak.
-
Purity Assessment: Analyze the purified HPH by SDS-PAGE and native PAGE.
Diagram: HPH Purification Workflow
Caption: General workflow for the purification of HPH.
Separation of HPH Functional Units
Objective: To isolate individual or groups of functional units from purified HPH.
Materials:
-
Purified HPH
-
Proteases (e.g., trypsin, subtilisin)
-
Protease inhibitors (e.g., PMSF)
-
Denaturing agents (e.g., urea, guanidine (B92328) hydrochloride)
-
Reducing agents (e.g., DTT)
-
Alkylating agents (e.g., iodoacetamide)
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Reversed-phase HPLC column (e.g., C18)
Protocol:
-
Limited Proteolysis: Incubate purified HPH with a specific protease (e.g., trypsin at a 1:100 w/w ratio) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C). Stop the reaction by adding a protease inhibitor.
-
Separation of Fragments: Separate the resulting peptide fragments using gel filtration chromatography to isolate fragments of the approximate size of FUs.
-
Further Separation (Optional): For separation of individual FUs, employ ion-exchange chromatography or reversed-phase HPLC.
-
Characterization: Analyze the purified FUs by SDS-PAGE and N-terminal sequencing to identify the specific units.
Assessment of Immunomodulatory Effects via ELISA
Objective: To quantify cytokine production by immune cells stimulated with HPH.
Materials:
-
Purified HPH
-
Peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages)
-
RPMI-1640 culture medium supplemented with FBS and antibiotics
-
96-well cell culture plates
-
Cytokine-specific ELISA kits (e.g., for IFN-γ, TNF-α, IL-10)
-
ELISA plate reader
Protocol:
-
Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Stimulation: Add varying concentrations of HPH to the wells. Include a negative control (medium only) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using an ELISA plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Evaluation of Antiviral Activity via Plaque Reduction Assay
Objective: To determine the ability of HPH to inhibit viral replication.
Materials:
-
Purified HPH
-
A specific virus (e.g., Herpes Simplex Virus)
-
A susceptible host cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus and HPH Preparation: Prepare serial dilutions of HPH. Mix a standard amount of virus with each HPH dilution and incubate for 1 hour at 37°C to allow for interaction.
-
Infection: Remove the culture medium from the cell monolayers and add the virus-HPH mixtures. Include a virus-only control.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each HPH concentration compared to the virus-only control. Determine the 50% inhibitory concentration (IC₅₀).
Conclusion
Helix pomatia this compound is a multifaceted protein with significant potential beyond its physiological role in oxygen transport. Its well-defined hierarchical structure gives rise to a range of functional domains that are of great interest to researchers in biochemistry, immunology, and drug development. The detailed characterization of these domains, facilitated by the experimental protocols outlined in this guide, will be crucial for harnessing the full therapeutic and biotechnological potential of this remarkable molecule.
An In-depth Technical Guide to Hemocyanin Aggregation and Oligomerization States
For Researchers, Scientists, and Drug Development Professionals
Hemocyanins, the copper-containing respiratory proteins found in the hemolymph of many arthropods and molluscs, are notable for their complex quaternary structures. These massive glycoproteins self-assemble into a variety of oligomeric states, a process critical to their function in oxygen transport and one that holds significant interest for applications in drug delivery, immunology, and nanotechnology. This technical guide provides a comprehensive overview of the core principles governing hemocyanin aggregation and oligomerization, detailing the structural diversity, influencing factors, and experimental methodologies used in their study.
The Architectural Dichotomy: Arthropod vs. Molluscan Hemocyanins
The fundamental building blocks and resulting oligomeric architectures of hemocyanins differ significantly between arthropods and molluscs, representing a key divergence in their molecular evolution.
Arthropod Hemocyanins: The basic structural unit of arthropod this compound is a hexamer, an assembly of six subunit polypeptide chains.[1][2] Each subunit, with a molecular weight of approximately 75 kDa, contains a single dicopper active site capable of binding one oxygen molecule.[2][3] These hexamers serve as building blocks for larger, multi-hexameric structures, the complexity of which varies among different arthropod classes. Common oligomerization states include:
-
Hexamers (1x6): The simplest form, found in many crustaceans like the spiny lobster.
-
Dodecamers (2x6): Two hexamers stacked together, prevalent in many crabs and shrimp.
-
Octadecamers (3x6) and Tetracosamers (4x6): More complex arrangements found in chelicerates like spiders and scorpions.[4]
-
Octatetracontamers (8x6): The largest known arthropod hemocyanins, found in horseshoe crabs.[5]
The assembly of these multi-hexameric structures is not random but is directed by the specific interactions of different subunit isoforms.[6]
Molluscan Hemocyanins: In contrast, molluscan hemocyanins are built from much larger subunits, typically ranging from 330 to 550 kDa.[7] Each subunit is a single polypeptide chain folded into seven or eight globular, oxygen-binding domains known as functional units (FUs), each with a molecular weight of about 50 kDa.[8][9] The fundamental oligomeric structure is a decamer, a hollow cylinder formed by ten subunits.[9] These decamers can further assemble into higher-order structures:
-
Decamers (1x10): Found in cephalopods like octopuses and nautiluses.[7][10]
-
Di-decamers (2x10): Two decamers stacked end-to-end, characteristic of many gastropods like the keyhole limpet.[7]
-
Tri-decamers (3x10) and Multi-decamers: Even larger assemblies observed in some gastropod species.[7][11]
The arrangement of FUs within the subunit and the interactions between subunits dictate the final multimeric state.[7]
Quantitative Overview of this compound Oligomeric States
The following tables summarize the molecular weights and subunit compositions of representative arthropod and molluscan hemocyanins, providing a quantitative basis for their structural diversity.
Table 1: Quantitative Data for Arthropod this compound Oligomers
| Species | Phylum/Class | Oligomeric State | Subunit MW (kDa) | Oligomer MW (MDa) | Subunit Stoichiometry |
| Limulus polyphemus (Horseshoe Crab) | Arthropoda/Chelicerata | 8 x 6-mer (48-mer) | ~65-70 | ~3.2-3.6 | At least 8 distinct subunits (I, II, IIA, IIIA, IIIB, IV, V, VI) |
| Eurypelma californicum (Tarantula) | Arthropoda/Chelicerata | 4 x 6-mer (24-mer) | ~73 | ~1.7 | 7 distinct subunits (a-g) with a proposed ratio of 6a, 2b, 2c2, 2c4, 4d, 4e, 4f |
| Cancer magister (Dungeness Crab) | Arthropoda/Crustacea | 2 x 6-mer (12-mer) | ~75 | ~0.9 | Heterogeneous subunits with a proposed stoichiometry of 2:1:2:4:2:1 |
| Palinurus gilchristi (Spiny Lobster) | Arthropoda/Crustacea | 1 x 6-mer (6-mer) | ~75 | ~0.45 | Not specified |
Table 2: Quantitative Data for Molluscan this compound Oligomers
| Species | Phylum/Class | Oligomeric State | Subunit MW (kDa) | Oligomer MW (MDa) | Subunit Composition |
| Megathura crenulata (Keyhole Limpet) | Mollusca/Gastropoda | Di-decamer (20-mer) | KLH1: ~390, KLH2: ~350 | ~8.0 | Two subunit isoforms (KLH1 and KLH2), each with 8 functional units |
| Octopus vulgaris (Common Octopus) | Mollusca/Cephalopoda | Decamer (10-mer) | ~250 | ~3.5 | Single functional subunit type with 7 oxygen-binding domains |
| Haliotis tuberculata (Green Ormer) | Mollusca/Gastropoda | Di-decamer (20-mer) | ~400 | ~8.0 | Two subunit isoforms (HtH1 and HtH2), each with 8 functional units |
| Melanoides tuberculata | Mollusca/Gastropoda | Tri-decamer (30-mer) | Mega-subunit: 550, Typical subunit: 400 | ~13.5 | 10 mega-subunits and 20 typical subunits |
Factors Influencing Aggregation and Oligomerization
The dynamic equilibrium between different oligomeric states of this compound is delicately balanced and can be influenced by a variety of physicochemical factors.
pH
The pH of the hemolymph plays a crucial role in maintaining the native quaternary structure of this compound. Deviations from the physiological pH range can lead to dissociation. Generally, alkaline pH promotes the dissociation of this compound oligomers into their constituent subunits.[12] For instance, in many arthropod hemocyanins, increasing the pH above 9.0 can induce the dissociation of dodecamers into hexamers, and further into monomers.[13] This pH-dependent dissociation is often reversible, with the native structure re-forming upon returning to a physiological pH.[13]
Divalent Cations
Divalent cations, particularly Ca²⁺ and Mg²⁺, are essential for the stabilization of the oligomeric structure of many hemocyanins.[5] The removal of these ions, typically through the use of chelating agents like EDTA, can induce dissociation.[12] For example, the association of hexamers into dodecamers in many crustacean hemocyanins is dependent on the presence of Ca²⁺ ions.[12] In some species, two types of calcium-binding sites with different affinities have been identified, suggesting a complex regulatory role for this ion.[14]
Subunit Composition and Stoichiometry
The heterogeneity of this compound subunits is a key determinant of the complexity and stability of the final oligomeric structure. Specific subunit types often play distinct roles as "linker" or "bridging" components that are essential for the assembly of multi-hexameric or multi-decameric structures.[5] The precise stoichiometry of these different subunits is critical for the correct and stable assembly of the native molecule.[4]
Allosteric Effectors
In addition to pH and divalent cations, other small molecules can act as allosteric effectors, influencing the equilibrium between different conformational and oligomeric states. These can include organic molecules like lactate (B86563) and urate, which have been shown to modulate the oxygen-binding properties and potentially the quaternary structure of some hemocyanins.[14]
Experimental Protocols for Studying this compound Oligomerization
A variety of biophysical techniques are employed to characterize the aggregation and oligomerization states of this compound. Below are detailed methodologies for some of the key experimental approaches.
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique for determining the molecular weight, stoichiometry, and association constants of macromolecules in solution.
-
Principle: A solution of this compound is subjected to a strong centrifugal field, causing the macromolecules to sediment. The rate of sedimentation is monitored in real time using optical systems (absorbance or interference), providing information about the size, shape, and mass of the sedimenting species.
-
Sedimentation Velocity (SV-AUC) Protocol:
-
Sample Preparation: Dialyze the purified this compound sample extensively against the desired buffer to ensure buffer matching between the sample and reference sectors. A typical buffer is 50 mM Tris-HCl, 10 mM CaCl₂, 10 mM MgCl₂, pH 7.5. The final protein concentration should result in an absorbance between 0.2 and 1.0 at the detection wavelength (e.g., 280 nm or 340 nm for the copper-oxygen charge transfer band).
-
Cell Assembly: Load approximately 400 µL of the this compound sample into the sample sector of a two-sector centerpiece and 420 µL of the matched buffer into the reference sector.
-
Centrifugation: Place the assembled cells in the centrifuge rotor and equilibrate to the desired temperature (e.g., 20°C). Centrifuge at a high speed (e.g., 40,000 rpm) that allows for the sedimentation of the this compound oligomers.
-
Data Acquisition: Collect radial scans of absorbance or interference fringes at regular time intervals throughout the run.
-
Data Analysis: Analyze the sedimentation profiles using software such as SEDFIT to obtain a distribution of sedimentation coefficients (c(s)), which can be correlated to the molecular weight and shape of the different oligomeric species present.
-
-
Sedimentation Equilibrium (SE-AUC) Protocol:
-
Sample Preparation: Similar to SV-AUC, but typically lower protein concentrations are used.
-
Centrifugation: Use a lower rotor speed than in SV-AUC to allow the system to reach equilibrium, where sedimentation is balanced by diffusion.
-
Data Acquisition: Collect radial scans after the system has reached equilibrium (i.e., when successive scans show no change).
-
Data Analysis: Analyze the equilibrium concentration distribution to determine the weight-average molecular weight and to fit models of self-association to obtain equilibrium constants.
-
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.
-
Principle: A column is packed with a porous resin. Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
-
Protocol:
-
Column and Buffer Selection: Choose a SEC column with a fractionation range appropriate for the expected sizes of the this compound oligomers (e.g., a Superose 6 or Sephacryl S-500 column). Equilibrate the column extensively with the desired running buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Sample Injection: Inject a small volume of the purified this compound sample onto the column.
-
Elution and Detection: Elute the sample with the running buffer at a constant flow rate. Monitor the column effluent using a UV detector at 280 nm or 340 nm.
-
Calibration and Analysis: Calibrate the column using a set of protein standards of known molecular weight to create a standard curve of elution volume versus log(molecular weight). Determine the apparent molecular weights of the this compound oligomers by comparing their elution volumes to the standard curve.
-
Electron Microscopy (EM)
EM provides direct visualization of the morphology and quaternary structure of this compound molecules.
-
Principle: A beam of electrons is used to generate a high-resolution image of the sample. For biological macromolecules, negative staining or cryo-electron microscopy (cryo-EM) is typically used.
-
Negative Staining Protocol:
-
Sample Preparation: Place a small drop of the purified this compound solution (at a concentration of ~0.01-0.1 mg/mL) onto a carbon-coated copper grid for a few minutes.
-
Staining: Wick off the excess sample and immediately apply a drop of a heavy metal salt solution (e.g., 2% uranyl acetate).
-
Drying: After a short incubation, blot the excess stain and allow the grid to air dry.
-
Imaging: Image the grid in a transmission electron microscope (TEM). The stain will surround the protein molecules, creating a high-contrast image of their shape and size.
-
-
Cryo-Electron Microscopy (Cryo-EM) Protocol:
-
Grid Preparation: Apply a small volume of the this compound solution to a specialized grid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Imaging: Image the vitrified sample in a cryo-TEM at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: Collect a large number of images of individual particles, which are then computationally aligned, classified, and averaged to generate a high-resolution three-dimensional reconstruction of the this compound molecule.
-
Visualizing this compound Assembly and Regulation
The following diagrams, generated using the Graphviz DOT language, illustrate key logical relationships in this compound aggregation and oligomerization.
Conclusion
The aggregation and oligomerization of this compound are intricate processes that give rise to some of the largest and most complex protein architectures in nature. Understanding the principles that govern these assemblies is not only fundamental to elucidating the structure-function relationships of these respiratory proteins but also opens avenues for their exploitation in various biotechnological and therapeutic applications. This guide has provided a comprehensive overview of the current knowledge in this field, from the structural diversity and quantitative characteristics of this compound oligomers to the experimental methodologies used for their investigation. Continued research into the precise molecular interactions and regulatory mechanisms controlling this compound assembly will undoubtedly unveil further insights and opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Hemocyanins in spiders, IX. Homogeneity, subunit composition and the basic oligomeric structure of Eurypelma californicum this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.uchicago.edu [journals.uchicago.edu]
- 7. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KLH: Keyhole Limpet this compound - biosyn Corporation [biosyncorp.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound of Octopus vulgaris. The molecular weight of the minimal functional subunit in 3 M urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Higher order assemblies of molluscan hemocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Basis of the Bohr Effect in Arthropod this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The oxygen-binding modulation of this compound from the Southern spiny lobster Palinurus gilchristi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunological Profile of Megathura crenulata Hemocyanin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the immunological properties of Keyhole Limpet Hemocyanin (KLH), derived from the marine mollusk Megathura crenulata. Aimed at researchers, scientists, and drug development professionals, this document details the molecular characteristics, immunomodulatory effects, and key experimental protocols associated with this widely utilized immunostimulant.
Executive Summary
Megathura crenulata this compound, commonly known as KLH, is a large, copper-containing glycoprotein (B1211001) with potent immunostimulatory properties. Its substantial size, complex structure, and foreign nature to the mammalian immune system make it a powerful tool in immunology and vaccine development. KLH is extensively used as a carrier protein for haptens and small antigens to elicit a robust T-cell dependent immune response. Furthermore, it serves as a non-specific immunomodulator and has applications in cancer immunotherapy. This guide summarizes the current understanding of KLH's immunological functions, provides quantitative data on its effects, and outlines detailed protocols for its use in experimental settings.
Molecular and Structural Properties
KLH is a member of the this compound family of respiratory proteins found in the hemolymph of certain mollusks and arthropods. It is a high molecular weight glycoprotein, with its size ranging from 4.5 x 105 to 1.3 x 107 Daltons. The protein is composed of subunits of approximately 350 to 390 kDa. These subunits oligomerize to form a distinctive cylindrical structure. The complex structure of KLH, with its numerous epitopes and glycosylation patterns, contributes significantly to its high immunogenicity.
| Property | Value | Reference |
| Source Organism | Megathura crenulata (Giant Keyhole Limpet) | |
| Molecular Weight | 4.5 x 105 - 1.3 x 107 Da | |
| Subunit Molecular Weight | ~350-390 kDa | |
| Structure | Oligomeric, cylindrical | |
| Composition | Copper-containing glycoprotein |
Immunomodulatory Effects
KLH is a potent activator of both the innate and adaptive immune systems. Its immunogenicity is attributed to both its protein structure and its extensive glycosylation.
Innate Immune Activation
KLH is recognized by antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes, initiating an innate immune response. The interaction of KLH with APCs is, in part, mediated by the Mannose Receptor (MR), a C-type lectin receptor that recognizes the carbohydrate moieties on the KLH molecule. This interaction leads to the activation of downstream signaling pathways.
Adaptive Immune Response
As a T-cell dependent antigen, KLH elicits a strong adaptive immune response characterized by both humoral (antibody-mediated) and cellular immunity.
-
Humoral Immunity: Immunization with KLH leads to the production of high titers of KLH-specific antibodies, primarily IgG and IgM. The robust antibody response makes KLH an excellent carrier protein for haptens and other poorly immunogenic molecules, enabling the generation of specific antibodies against these targets.
-
Cellular Immunity: KLH stimulates a potent T-cell response, including the proliferation of CD4+ helper T cells and the production of a variety of cytokines. Depending on the context of immunization, KLH can induce a Th1- or Th2-biased cytokine profile. A Th1 response is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.
Cytokine Profile
In vitro stimulation of peripheral blood mononuclear cells (PBMCs) with KLH has been shown to induce the production of a range of cytokines. The specific cytokine profile can vary, but often includes a mix of Th1 and Th2 cytokines.
| Cytokine | Fold Increase (vs. unstimulated) | Reference |
| IFN-γ | 15-fold | |
| IL-2 | Not specified | |
| IL-5 | 15-fold | |
| IL-10 | 12-fold | |
| IL-13 | 120-fold |
Signaling Pathways
The immunostimulatory effects of KLH are initiated through the activation of specific signaling cascades within immune cells.
NF-κB Activation via Syk and Erk
In human monocytic cells, KLH has been shown to activate the transcription factor NF-κB, a central regulator of inflammatory and immune responses. This activation is partially dependent on the upstream signaling molecules Spleen tyrosine kinase (Syk) and Extracellular signal-regulated kinase (Erk).
Antigen Processing and Presentation
Upon internalization by APCs, KLH is processed into smaller peptides within endosomal compartments. These peptides are then loaded onto both MHC class I and MHC class II molecules for presentation to CD8+ and CD4+ T cells, respectively. This dual presentation capacity contributes to the robust and multifaceted adaptive immune response elicited by KLH.
Allosteric Regulation of Hemocyanin Oxygen Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins are large, multi-subunit copper-containing proteins responsible for oxygen transport in the hemolymph of many arthropods and molluscs.[1][2][3] Unlike the iron-based hemoglobin in vertebrates, hemocyanins utilize a pair of copper atoms in their active site to reversibly bind a single molecule of oxygen.[1][3] This binding process is not a simple equilibrium but is subject to complex allosteric regulation by various effectors, allowing these invertebrates to adapt to a wide range of environmental and physiological conditions.[4][5] This technical guide provides an in-depth exploration of the allosteric mechanisms governing hemocyanin's affinity for oxygen, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Concepts in Allosteric Regulation of this compound
The oxygen-binding properties of this compound are primarily characterized by two key parameters:
-
Oxygen Affinity (P50): The partial pressure of oxygen at which 50% of the oxygen-binding sites are saturated. A lower P50 value indicates a higher affinity for oxygen.
-
Cooperativity (Hill Coefficient, n or n50): A measure of the interaction between oxygen-binding sites. A Hill coefficient greater than 1 indicates positive cooperativity, where the binding of an oxygen molecule to one subunit increases the affinity of the other subunits for oxygen.[1]
Allosteric effectors modulate these parameters by binding to sites on the this compound molecule distinct from the oxygen-binding site, inducing conformational changes that alter the protein's oxygen affinity and cooperativity.[5] These effectors can be broadly categorized as inorganic ions and organic modulators.
Allosteric Effectors and Their Quantitative Impact
The oxygen-binding affinity and cooperativity of this compound are finely tuned by a variety of allosteric effectors. The following tables summarize the quantitative effects of key modulators on this compound from various species.
Table 1: Effect of pH (Protons) on this compound Oxygen Binding
Protons (H+) are a major allosteric effector, leading to the well-documented Bohr effect, where a decrease in pH (increase in proton concentration) typically reduces oxygen affinity (increases P50).[4][6] This facilitates oxygen release in tissues with higher metabolic activity and consequently higher CO2 levels and lower pH.
| Species | pH Change | P50 Change (Torr) | Hill Coefficient (n50) Change | Reference |
| Homarus vulgaris | 8.15 -> 7.25 | 11 -> 95 | Decrease | [7] |
| Leirus quinquestriatus | pH-dependent | Affected | Affected | [6] |
| Tarantula | Inversion of Bohr effect observed | Complex | - | [8] |
Table 2: Effect of L-Lactate on this compound Oxygen Binding
L-lactate, a product of anaerobic metabolism, generally increases the oxygen affinity of arthropod this compound, which is crucial during and after strenuous activity.[9][10]
| Species | L-Lactate Concentration (mmol/L) | P50 (kPa) | Hill Coefficient (n50) | Reference |
| Homarus vulgaris | 0 -> Increasing | Decrease | Reduced | [9] |
| Carcinus maenas | 0 -> 100 | Decrease | - | |
| Callinectes sapidus | Increasing | Decrease | 3.0 -> 2.2 | [4] |
Table 3: Effect of Urate on this compound Oxygen Binding
Urate, another organic modulator, has been shown to increase this compound's oxygen affinity, particularly in some crustacean species.[7][9]
| Species | Urate Concentration (mmol/L) | P50 (kPa) | Hill Coefficient (n50) | Reference |
| Homarus vulgaris | 0 -> 0.93 | 0.89 -> 0.52 | Reduced | [9] |
| Homarus vulgaris | 1 mM (at pH 8.15 -> 7.25) | 6 -> 49 (Torr) | Decrease | [7] |
Table 4: Effect of Divalent Cations on this compound Oxygen Binding
Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) are known to influence the oxygen binding properties of this compound, often by stabilizing the quaternary structure of the protein.[9][11]
| Species | Effector | Effect on P50 | Effect on Cooperativity (n50) | Reference |
| Panulirus japonicus | Removal of divalent cations | 5-fold increase in affinity (decrease in P50) | Considerable decrease | [11] |
| Limulus polyphemus | Ca²⁺ | - | Increased | [9] |
| Callinectes sapidus | Ca²⁺ | - | Increased | [9] |
Signaling Pathways and Logical Relationships
The allosteric regulation of this compound can be visualized as a series of interconnected signaling pathways where the binding of an effector triggers a conformational change that ultimately modulates oxygen affinity.
Experimental Protocols
The study of this compound's allosteric regulation employs a range of biophysical techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Oxygen Equilibrium Binding Assay
This method relies on the change in the absorbance spectrum of this compound upon oxygenation. The deoxygenated form (Cu(I)) is colorless, while the oxygenated form (Cu(II)) is blue, with a characteristic absorbance peak around 340-350 nm.[2]
Methodology:
-
This compound Purification: this compound is isolated from the hemolymph by ultracentrifugation. The purified protein is then dialyzed against a buffer of the desired pH and ionic composition, often containing EDTA to remove divalent cations for baseline measurements.
-
Sample Preparation: A solution of purified this compound is placed in a tonometer, a specialized cuvette that allows for the precise control of the gas phase.
-
Deoxygenation: The sample is deoxygenated by gently bubbling with an oxygen-free gas, such as nitrogen or argon, until the characteristic blue color disappears and the absorbance at ~345 nm is minimal.
-
Oxygenation Titration: A series of gas mixtures with known partial pressures of oxygen are introduced into the tonometer. The sample is allowed to equilibrate with each gas mixture.
-
Data Acquisition: The absorbance spectrum, particularly the absorbance at the copper-oxygen charge transfer band (~345 nm), is recorded at each oxygen partial pressure.
-
Data Analysis: The fractional saturation of this compound with oxygen is calculated from the change in absorbance. The data is then plotted as fractional saturation versus the partial pressure of oxygen. The P50 and Hill coefficient (n50) are determined by fitting the data to the Hill equation: Y = [P(O₂)]ⁿ / (P50ⁿ + [P(O₂)]ⁿ) where Y is the fractional saturation, P(O₂) is the partial pressure of oxygen, P50 is the oxygen partial pressure at half-saturation, and n is the Hill coefficient.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes associated with the binding of allosteric effectors to this compound, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10][12]
Methodology:
-
Sample Preparation: Purified this compound is placed in the sample cell of the calorimeter, and a solution of the allosteric effector (e.g., L-lactate, urate) is loaded into the injection syringe. Both solutions are in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the effector solution are made into the this compound solution while the temperature is kept constant.
-
Heat Measurement: The heat change upon each injection is measured by the calorimeter. The initial injections result in larger heat changes as more binding sites are available. As the protein becomes saturated with the effector, the heat changes decrease until only the heat of dilution is observed.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the effector to the protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site or multiple-site binding model) to determine the thermodynamic parameters of the interaction.[12]
Flash Photolysis
Flash photolysis is a kinetic technique used to study the fast reactions of oxygen binding and dissociation from this compound.[10][12] It is particularly useful for determining the on- and off-rate constants for oxygen binding.
Methodology:
-
Sample Preparation: A solution of oxygenated this compound is prepared in a suitable buffer.
-
Photodissociation: The sample is exposed to a short, intense pulse of laser light, which causes the photodissociation of the bound oxygen molecule from the copper active site.
-
Rebinding Monitoring: The rebinding of oxygen to the deoxygenated this compound is monitored over time by observing the change in absorbance or fluorescence of the sample.
-
Kinetic Analysis: The time course of the rebinding reaction is fitted to a kinetic model to extract the pseudo-first-order rate constant (kobs). By performing the experiment at different oxygen concentrations, the second-order on-rate constant (kon) and the first-order off-rate constant (koff) can be determined.[10][13]
Conclusion
The allosteric regulation of this compound oxygen binding is a sophisticated and vital physiological mechanism for many invertebrates. Through the concerted action of various effectors such as protons, organic modulators like L-lactate and urate, and divalent cations, these animals can precisely control oxygen uptake and delivery in response to their metabolic needs and environmental challenges. A thorough understanding of these regulatory mechanisms, facilitated by the experimental techniques outlined in this guide, is not only crucial for comparative physiology and evolutionary biology but also holds potential for applications in drug development and biotechnology, where hemocyanins are increasingly recognized for their immunogenic properties.[2] The continued investigation into the intricate structure-function relationships of these fascinating respiratory proteins promises to unveil further complexities and potential applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Introduction to Hemocyanins - biosyn Corporation [biosyncorp.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Oxygen binding properties of stripped (calcium ion and magnesium ion free) this compound from the scorpion Leirus quinquestriatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric models for multimeric proteins: oxygen-linked effector binding in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inversion of the Bohr effect upon oxygen binding to 24-meric tarantula this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Structural Basis of the Lactate-dependent Allosteric Regulation of Oxygen Binding in Arthropod this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of oxygen binding to Panulirus japonicus this compound. The effect of divalent cations on the allosteric transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Basis of the Bohr Effect in Arthropod this compound - PMC [pmc.ncbi.nlm.nih.gov]
Hemocyanin Gene Structure and Evolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemocyanin, the copper-containing respiratory protein found in many arthropods and molluscs, presents a fascinating case study in gene evolution, characterized by a complex history of gene duplication, divergence, and intron dynamics. This technical guide provides an in-depth exploration of the current understanding of this compound gene structure and its evolutionary trajectory across these two major phyla. We will delve into the modular organization of molluscan this compound genes, the superfamily relationships in arthropods, and the dynamic processes of intron gain and loss that have shaped these essential respiratory proteins. This document summarizes key quantitative data, outlines detailed experimental methodologies for their study, and provides visual representations of evolutionary and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Hemocyanins are large, multi-subunit proteins responsible for oxygen transport in the hemolymph of numerous invertebrate species.[1] Unlike the iron-based hemoglobin of vertebrates, hemocyanins utilize a pair of copper atoms to reversibly bind a single oxygen molecule.[1] The evolution of these proteins is intrinsically linked to the physiological adaptations of these animals to diverse environments.[2][3] Understanding the genetic underpinnings of this compound structure and function is crucial for fields ranging from evolutionary biology to the development of novel therapeutic agents, given the immunogenic properties of some hemocyanins like Keyhole Limpet this compound (KLH).
This guide will provide a technical overview of the gene structure of hemocyanins in both molluscs and arthropods, followed by a detailed discussion of their evolutionary history, supported by quantitative data and methodological insights.
Molluscan this compound Gene Structure: A Tale of Duplication and Intron Dynamics
The gene structure of molluscan hemocyanins is remarkably distinct, characterized by a multi-domain organization that reflects its evolutionary past. A single this compound subunit in molluscs is a massive polypeptide, typically 350-450 kDa, composed of seven or eight globular functional units (FUs), each with a molecular mass of about 50 kDa.[4][5]
The prevailing hypothesis for the origin of this structure is a series of gene duplication and fusion events from a single-FU precursor.[2][4] This evolutionary history is etched into the gene architecture, where the coding regions for each FU are separated by introns. These introns are categorized into two main types:
-
Linker Introns: These are phase 1 introns found between the coding sequences of the individual FUs.[2][4] Their positions are highly conserved across different molluscan lineages, providing strong evidence for the gene duplication and fusion model.[4][6]
-
Internal Introns: These introns are located within the coding regions of the FUs themselves.[2][4] Unlike linker introns, their number and positions are highly variable among different molluscan groups, suggesting more recent and independent intron gain and loss events.[2][3][6]
The number of introns in molluscan this compound genes varies dramatically, highlighting different evolutionary pressures and dynamics across lineages. For instance, this compound genes in Tectipleura gastropods are characterized by a large and highly conserved number of 53 introns.[2][3][6] In contrast, cephalopod (Enteroctopus dofleini) this compound genes have a much smaller number, ranging from 9 to 11 introns, while vetigastropods have around 15.[2][3][6] The accumulation of a high number of introns in groups like Tectipleura and some Caenogastropoda is hypothesized to provide increased regulatory possibilities, potentially facilitating adaptation to new environments and contributing to their extensive radiation.[2][7][8]
Quantitative Data on Molluscan this compound Gene Structure
| Feature | Cephalopoda (e.g., Enteroctopus dofleini) | Vetigastropoda (e.g., Haliotis tuberculata) | Tectipleura (e.g., Helix pomatia) | Caenogastropoda (e.g., Pomacea canaliculata) | Reference |
| Number of Functional Units (FUs) | 7 | 8 | 8 | 8 | [4] |
| Total Number of Introns | 9-11 | 15 | 53 (one gene in L. stagnalis has 54) | 28-33 (variable between paralogs) | [3][6] |
| Linker Introns | 6 (Phase 1) | 7 (Phase 1) | 7 (Phase 1) | 7 (Phase 1) | [4] |
| Internal Introns | 3-5 | 8 | 46 | 21-26 | [3][4][6] |
| Gene Size (approx. kbp) | 14.8 | 28.6 | Not specified | Not specified | [5] |
| Polypeptide Size (kDa) | ~350 | ~400 | ~400 | ~400 | [4] |
Arthropod this compound Gene Structure: A Superfamily with Diverse Functions
Arthropod hemocyanins are part of a larger protein superfamily that also includes phenoloxidases, hexamerins, and pseudohemocyanins.[9][10][11] Phylogenetic analyses indicate that respiratory hemocyanins evolved from phenoloxidases, enzymes involved in sclerotization and immunity, before the major radiation of arthropod subphyla.[9][10]
Unlike the single, giant polypeptide of molluscan this compound, arthropod hemocyanins are typically composed of multiple, smaller subunits, each around 75 kDa.[1] These subunits assemble into hexamers, which can then form larger oligomeric structures (e.g., 2x6-mers, 4x6-mers).[1][12]
The evolution of arthropod this compound genes is characterized by a dynamic process of gene duplication and loss, leading to a variety of subunit types.[13] For example, most arachnids possess seven primary subunit types (encoded by paralogous genes a-g) that form a 24-mer (4x6) structure.[13] The divergence of these subunit types is ancient, with estimates placing the separation of chelicerate and crustacean hemocyanins at approximately 600 million years ago.
Quantitative Data on Arthropod this compound Evolution
| Group | Subunit Types | Quaternary Structure | Estimated Divergence Times | Reference |
| Chelicerata (e.g., Spiders) | 7 primary paralogs (a-g) | Typically 4x6-mer (24 subunits) | Diversification of subunits between 450-550 MYA | [9][13] |
| Crustacea (Malacostraca) | Multiple subunit types | Variable, often hexamers or di-hexamers | Separation of subunits ~200 MYA | [9][10] |
| Insects (Hexapoda) | Hemocyanins and related hexamerins | Hexamers | Divergence from crustacean hemocyanins ~430-440 MYA | [9][10] |
Experimental Protocols for this compound Gene Analysis
The study of this compound gene structure and evolution employs a range of molecular biology and bioinformatics techniques. Below are generalized protocols for key experimental workflows.
Protocol 1: cDNA Cloning of this compound Genes
This protocol outlines the steps to obtain the full-length coding sequence of a this compound gene from a target organism.
1. RNA Isolation:
- Dissect the hepatopancreas or other relevant tissue from the organism.
- Immediately homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
- Perform total RNA extraction using a silica-column-based kit or a phenol-chloroform extraction method.
- Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.
2. First-Strand cDNA Synthesis (Reverse Transcription):
- Use a reverse transcriptase enzyme to synthesize single-stranded cDNA from the total RNA template.
- Employ an oligo(dT) primer to specifically target polyadenylated mRNA, or use random hexamers for broader coverage.
- Include an RNase inhibitor in the reaction to prevent RNA degradation.
3. PCR Amplification of a Conserved Region:
- Design degenerate primers targeting highly conserved regions of the this compound gene, such as the copper-binding sites (CuA and CuB).
- Perform PCR using the synthesized cDNA as a template and the degenerate primers.
- Run the PCR product on an agarose gel, excise the band of the expected size, and purify the DNA.
- Sequence the purified PCR product to confirm its identity as a this compound fragment.
4. Rapid Amplification of cDNA Ends (RACE):
- 5' RACE:
- Use a 5' RACE kit to specifically amplify the 5' end of the this compound cDNA.
- This typically involves a reverse transcription step with a gene-specific primer, followed by the addition of a homopolymeric tail (e.g., poly-C) to the 3' end of the cDNA.
- A subsequent PCR is performed with a nested gene-specific primer and a primer complementary to the homopolymeric tail.
- 3' RACE:
- Use a 3' RACE kit, which typically employs an oligo(dT)-adapter primer for the initial reverse transcription.
- Perform PCR with a gene-specific primer and a primer corresponding to the adapter sequence.
- Clone and sequence the 5' and 3' RACE products.
5. Assembly of the Full-Length cDNA Sequence:
- Align the sequences from the initial conserved region PCR and the 5' and 3' RACE products using sequence alignment software to reconstruct the full-length coding sequence of the this compound gene.
Protocol 2: Gene Structure Characterization (Exon-Intron Mapping)
This protocol describes how to determine the exon-intron organization of a this compound gene.
1. Genomic DNA Isolation:
- Extract high-quality genomic DNA from the target organism using a suitable DNA extraction kit or protocol.
2. Long-Range PCR:
- Design primers based on the previously obtained full-length cDNA sequence.
- Use these primers in long-range PCR reactions to amplify large fragments of the genomic DNA that span the entire this compound gene. It may be necessary to amplify the gene in several overlapping fragments.
3. DNA Sequencing:
- Sequence the purified long-range PCR products. For large genes, a shotgun sequencing approach or primer walking may be necessary.
4. Bioinformatic Analysis:
- Align the genomic DNA sequence with the cDNA sequence using a splice-aware alignment tool (e.g., BLAST, Spidey).
- The regions of the genomic DNA that align with the cDNA represent the exons, while the intervening non-aligning regions are the introns.
- Identify the intron phases (0, 1, or 2) based on the position of the intron within the codons.
Protocol 3: Phylogenetic Analysis
This protocol outlines the steps for inferring the evolutionary relationships of this compound genes.
1. Sequence Retrieval and Alignment:
- Gather this compound amino acid sequences from the newly identified gene and from public databases (e.g., GenBank).
- Perform a multiple sequence alignment of the amino acid sequences using a program like ClustalW, MAFFT, or MUSCLE.
2. Phylogenetic Tree Reconstruction:
- Use the multiple sequence alignment to construct a phylogenetic tree using several methods to ensure robustness of the results:
- Neighbor-Joining (NJ): A distance-based method that is computationally fast.
- Maximum Parsimony (MP): A character-based method that seeks the tree with the fewest evolutionary changes.
- Maximum Likelihood (ML): A model-based statistical method that evaluates the likelihood of the data given a specific evolutionary model and tree topology.
- Bayesian Inference (BI): A model-based statistical method that calculates the posterior probability of trees.
- Perform bootstrap analysis (for NJ, MP, and ML) or calculate posterior probabilities (for BI) to assess the statistical support for the nodes in the phylogenetic tree.
3. Evolutionary Analysis:
- Analyze the resulting phylogenetic tree to infer evolutionary relationships, identify gene duplication events (paralogs), and estimate divergence times (if using a molecular clock analysis).
Visualizing this compound Gene Evolution and Analysis
Experimental Workflow for this compound Gene Characterization
Caption: Experimental workflow for this compound gene analysis.
Evolutionary Pathway of Molluscan this compound Genes
Caption: Evolution of molluscan this compound gene structure.
Conclusion and Future Directions
The study of this compound gene structure and evolution reveals intricate molecular histories shaped by gene duplication, functional diversification, and dynamic changes in intron content. In molluscs, the multi-FU structure provides a clear record of ancient duplication events, while the variable number of internal introns across different lineages suggests ongoing evolutionary processes that may be linked to adaptation. In arthropods, the this compound superfamily showcases a classic example of evolution by gene duplication and subsequent functional divergence, giving rise to proteins with roles in respiration, storage, and immunity.
For researchers and professionals in drug development, a deep understanding of this compound genetics is paramount. The structural diversity of hemocyanins, driven by their genetic evolution, influences their immunogenic properties, which is a key consideration for their use as carrier proteins in vaccines and immunotherapies. Future research, leveraging high-throughput sequencing and comparative genomics, will undoubtedly uncover further details of this compound evolution, providing new insights into invertebrate physiology and offering novel opportunities for biotechnological applications.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of this compound genes in Tectipleura: a multitude of conserved introns in highly diverse gastropods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Sequence a Gene: Step-by-Step Experimental Workflow - CD Genomics [cd-genomics.com]
- 5. DNA Sequencing Protocol Notes | Centre for Molecular Medicine and Therapeutics [cmmt.ubc.ca]
- 6. bio-rad.com [bio-rad.com]
- 7. A Broad Genomic Survey Reveals Multiple Origins and Frequent Losses in the Evolution of Respiratory Hemerythrins and Hemocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Molecular Cloning, Structure and Phylogenetic Analysis of a this compound Subunit from the Black Sea Crustacean Eriphia verrucosa (Crustacea, Malacostraca) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound gene family evolution in spiders (Araneae), with implications for phylogenetic relationships and divergence times in the infraorder Mygalomorphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping introns by exon excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structures of two molluscan this compound genes: Significance for gene evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Intricate Dance of Sugars and Structure: Unraveling the Role of Carbohydrates in Hemocyanin
A Technical Guide for Researchers and Drug Development Professionals
Hemocyanins, the massive copper-containing oxygen transport proteins found in the hemolymph of molluscs and arthropods, have garnered significant attention beyond their physiological role. Their potent immunomodulatory properties have positioned them as valuable tools in immunotherapy, particularly as vaccine adjuvants and anti-cancer agents. A critical, yet often underappreciated, aspect of their structure and function lies in their extensive glycosylation. This technical guide delves into the core of this subject, providing a comprehensive overview of the role of carbohydrates in the structure, stability, and immunological activity of hemocyanin.
The Glycosylated Architecture of this compound
Hemocyanins are glycoproteins, meaning they are proteins covalently attached to carbohydrate chains, or glycans. The total carbohydrate content can vary significantly between species, ranging from approximately 1.6% to as high as 9% of the total molecular mass.[1][2][3] This glycosylation is not random; specific monosaccharides are arranged in complex structures, primarily as N-linked and O-linked glycans, which are crucial for the protein's overall architecture and function.
Quantitative Carbohydrate Content in Select this compound Species
The following table summarizes the carbohydrate content and composition of hemocyanins from various species, highlighting the diversity in their glycan profiles.
| Species | Phylum | Total Carbohydrate Content (% w/w) | Key Monosaccharides | Reference |
| Rapana thomasiana (Marine Snail) | Mollusca | 8.9% | Xylose, Fucose, 3-O-methylgalactose, Mannose, Galactose, N-acetylgalactosamine, N-acetylglucosamine | [4] |
| Carcinus aestuarii (Crab) | Arthropoda | 1.6% (total), 6.3% (Ca2 subunit) | Not specified in abstract | [1][2] |
| Megathura crenulata (Keyhole Limpet) - KLH | Mollusca | 3-4% | Fucose, Xylose, N-acetylgalactosamine, N-acetylglucosamine, Galactose, Mannose | [5][6] |
| Concholepas concholepas (Loco) - CCH | Mollusca | 3-4% | Mannose-rich | [5] |
| Fissurella latimarginata (Limpet) - FLH | Mollusca | Not specified, but noted for high carbohydrate content | Mannose-rich | [5] |
N-linked vs. O-linked Glycosylation
Hemocyanins feature both N-linked and O-linked glycans, with their prevalence differing between phyla.
-
N-linked Glycans: These are attached to the nitrogen atom of an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except proline).[7][8] Molluscan hemocyanins are characterized by a predominance of complex, N-linked glycans.[3][9] These N-glycans are often rich in mannose and can feature unusual modifications like methylated hexoses and the presence of xylose, which is less common in animal glycoproteins.[9][10]
-
O-linked Glycans: These are attached to the oxygen atom of serine or threonine residues.[11] While less common in molluscan hemocyanins, O-glycosylation is more frequently observed in arthropodan hemocyanins.[1][9] For instance, in the crab Carcinus aestuarii, three consensus sequences for O-glycosylation were identified on one of its subunits.[1]
Functional Significance of this compound Glycosylation
The carbohydrate moieties of this compound are not mere decorations; they play a pivotal role in the protein's structural integrity and its interaction with the immune system.
Structural Stability and Quaternary Assembly
The massive quaternary structure of hemocyanins, which can be composed of decamers or multi-decamers of subunits, is stabilized by its glycan components.[5][7] The glycosylation sites are predominantly located on the surface of the molecule.[3][9]
Biochemical studies have demonstrated that the enzymatic removal of N-linked glycans (N-deglycosylation) from molluscan hemocyanins, such as those from Concholepas concholepas (CCH), Fissurella latimarginata (FLH), and Megathura crenulata (KLH), leads to the disruption of their dodecameric quaternary structure.[5] While the secondary structure remains largely unchanged, the deglycosylation alters the refolding mechanism and impairs the proper assembly of the subunits.[5] This suggests that the glycans are critical for the correct folding and oligomerization of the this compound complex.
The following diagram illustrates the logical relationship between glycosylation and the structural integrity of this compound.
References
- 1. Carbohydrate composition of Carcinus aestuarii this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De Novo Structural Determination of the Oligosaccharide Structure of Hemocyanins from Molluscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate content and monosaccharide composition of Rapana thomasiana grosse (Gastropoda) this compound and its structural subunits. Comparison with gastropodan hemocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Glycosylation of mollusk hemocyanins contributes to their structural stability and immunomodulatory properties in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14] Facts About: Keyhole Limpet this compound (KLH) and its Unusual Glycosylation | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Mollusc N-glycosylation: Structures, Functions and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-linked glycosylation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: Hemocyanin Extraction from Hemolymph
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hemocyanins are large, copper-containing proteins responsible for oxygen transport in the hemolymph of many arthropods and molluscs.[1][2][3] Beyond their physiological role, hemocyanins have garnered significant interest in the biomedical field due to their immunogenic properties, making them valuable as vaccine adjuvants, carriers for haptens, and anti-cancer agents.[4][5] This application note provides a detailed protocol for the extraction and purification of hemocyanin from hemolymph, summarizing key quantitative data and experimental procedures from established methodologies.
Data Presentation: Comparative Summary of Extraction Parameters
The following table summarizes the key quantitative parameters for this compound extraction from various sources, providing a comparative overview for easy reference.
| Parameter | Fenneropenaeus merguiensis (Shrimp)[6] | Rapana thomasiana (Marine Snail)[4][5] | Haliotis diversicolor (Abalone)[7] | General Arthropod/Mollusc |
| Hemolymph Collection | Pericardial sinus withdrawal | Diagonal slits on the foot | Not specified | Foot puncture, heart puncture, or leg removal[8] |
| Anticoagulant Solution | 450 mM NaCl, 10 mM KCl, 10 mM EDTA, 10 mM HEPES, 10 mM PMSF, pH 7.3 | 1 mM PMSF (final concentration) | Not specified | Often includes EDTA and protease inhibitors[9] |
| Initial Centrifugation (to remove hemocytes) | 800 x g for 15 min at 4°C | 5000 x g for 30 min at 4°C | 10,000 x g for 10 min at 4°C | Varies by species and protocol |
| Purification Method 1: Ultracentrifugation | 200,000 x g for 4 hours at 4°C | Not the primary method | 200,000 x g for 2 hours at 4°C | A common and effective method for pelleting large this compound molecules[10] |
| Purification Method 2: Ammonium (B1175870) Sulfate (B86663) Precipitation | Not specified | 38% saturation, incubation for 12 h at 4°C, followed by centrifugation at 10,000 x g for 1 h | Not specified | A widely used protein precipitation method[4] |
| Resuspension/Stabilizing Buffer | 10 mM Tris-HCl, 5 mM MgCl₂, 5 mM CaCl₂, pH 7.8 | 50 mM Tris/HCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.4 | 50 mM Tris-HCl, 0.2 M NaCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.5 | Tris-based buffers with divalent cations are common |
| Further Purification | Preparative PAGE | Gel filtration chromatography (Sepharose 4B) | Not specified | Size-exclusion and ion-exchange chromatography are also used[11][12] |
| Purity Assessment | Non-denaturing PAGE, ELISA | SDS-PAGE, Gel Chromatography, TEM, Absorption Spectroscopy | Not specified | SDS-PAGE, Native PAGE, Spectrophotometry (A340 for copper)[13] |
Experimental Protocols
This section details the methodologies for the key experiments involved in this compound extraction and purification.
Hemolymph Collection
Objective: To collect hemolymph from the source organism while preventing coagulation and proteolysis.
Materials:
-
Source organism (e.g., crustacean, gastropod)
-
Anticoagulant solution (see table above for examples)
-
Syringe and needle or scalpel
-
Pre-chilled collection tubes
Procedure:
-
Immobilize the animal: Chill the animal on ice to reduce metabolic activity and facilitate handling.
-
Hemolymph Extraction:
-
For crustaceans (e.g., shrimp, crab): Withdraw hemolymph from the pericardial sinus using a syringe pre-filled with anticoagulant solution.[6]
-
For gastropods (e.g., snails): Make several diagonal slits on the foot of the mollusc and allow the hemolymph to drip into a collection tube containing anticoagulant.[4][5] Non-lethal methods involving needle insertion into the pedal sinus have also been described.[14]
-
-
Immediate Mixing: Gently mix the collected hemolymph with the anticoagulant solution to prevent clotting.
-
Maintain Cold Chain: Keep the collected hemolymph on ice throughout the subsequent steps to minimize enzymatic degradation.
Removal of Hemocytes
Objective: To separate the this compound-rich plasma from cellular debris.
Procedure:
-
Transfer the hemolymph-anticoagulant mixture to centrifuge tubes.
-
Centrifuge the tubes at a low speed (e.g., 800 - 10,000 x g) for 10-30 minutes at 4°C.[4][6][7]
-
Carefully collect the supernatant (plasma), which contains the soluble this compound, without disturbing the pelleted hemocytes.
This compound Purification
Two primary methods for the initial purification of this compound are detailed below. The choice of method may depend on the available equipment and the desired scale of purification.
Method A: Ultracentrifugation
Objective: To pellet the large this compound molecules, separating them from smaller hemolymph proteins.[10]
Procedure:
-
Transfer the plasma to ultracentrifuge tubes.
-
Ultracentrifuge at high speed (e.g., 200,000 x g) for 2-4 hours at 4°C.[6][7]
-
After centrifugation, a blue pellet of this compound should be visible at the bottom of the tube.
-
Carefully decant and discard the supernatant.
-
Resuspend the blue pellet in a suitable stabilizing buffer (see table for examples).[7]
Method B: Ammonium Sulfate Precipitation
Objective: To precipitate this compound from the plasma using a salting-out technique.[4]
Procedure:
-
Place the plasma in a beaker on a magnetic stirrer in a cold room or on ice.
-
Slowly add crystalline ammonium sulfate to the desired saturation level (e.g., 38%) while stirring continuously.[4][5]
-
Allow the precipitation to proceed for several hours (e.g., 12 hours) at 4°C with gentle stirring.[4]
-
Collect the precipitate by centrifugation at a moderate speed (e.g., 10,000 x g) for 1 hour at 4°C.[4]
-
Discard the supernatant and resuspend the pellet in a suitable buffer.
-
(Optional) A second round of precipitation can be performed to increase purity.[4][5]
Further Purification (Optional)
For applications requiring highly pure this compound, further purification steps such as size-exclusion chromatography or preparative polyacrylamide gel electrophoresis (PAGE) can be employed.[6][11]
Purity Assessment and Quantification
Objective: To determine the purity and concentration of the extracted this compound.
Procedures:
-
Spectrophotometry: Measure the absorbance at 340 nm, which is characteristic of the copper-oxygen bond in this compound.[6][13] Protein concentration can also be determined by measuring absorbance at 280 nm or using standard protein assays like the Bradford method.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Enzyme-Linked Immunosorbent Assay (ELISA): For specific quantification of this compound using anti-hemocyanin antibodies.[6]
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Logical steps in the this compound purification process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Origin and evolution of arthropod hemocyanins and related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molluscan Hemocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Cryo-EM Structure of a Molluscan this compound Suggests its Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the components of an extraction buffer? | AAT Bioquest [aatbio.com]
- 10. daiscientific.com [daiscientific.com]
- 11. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Presence of functional domains in Limulus polyphemus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2002085389A9 - A non-lethal method for extracting crude this compound from gastropod molluscs - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Hemocyanin Using Ultracentrifugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hemocyanins (Hc) are large, copper-containing proteins responsible for oxygen transport in the hemolymph of many molluscs and arthropods.[1][2][3][4] Their large molecular mass and complex quaternary structure make ultracentrifugation an effective method for their purification.[5][6] This document provides detailed protocols for the purification of hemocyanin from biological samples using differential and density gradient ultracentrifugation.
Hemocyanins exist as large oligomeric structures, often as hexamers (1x6), di-hexamers (2x6), or oligo-hexamers (4x6 or 8x6), with molecular masses that can exceed 1500 kDa.[1][5] This high molecular weight allows for efficient pelleting and separation from smaller hemolymph components through high-speed centrifugation.
Key Quantitative Data
The following tables summarize key quantitative data for this compound from various species, which is essential for designing and optimizing ultracentrifugation protocols.
Table 1: Sedimentation Coefficients of Hemocyanins from Various Species.
| Species | Common Name | Sedimentation Coefficient (S) | Notes | Reference |
| Limulus polyphemus | Horseshoe Crab | 16.5, 34.0, 59.1, 60.5 | Multiple components present in blood.[7][8] | [7][8] |
| Calocaris macandreae | Crustacean | 34.0 | [7] | |
| Euscorpius carpaticus | Scorpion | 34.0 | [7] | |
| Gastropods (general) | Snails & Slugs | 100.1 | Also forms association and dissociation products.[7] | [7] |
| Cephalopods (decapods) | Squid, Cuttlefish | 56.2 | [7] | |
| Cephalopods (octopods) | Octopus | 50.1 | [7] | |
| Jasus lalandii | Cape Rock Lobster | Variable with rotor speed | [9] | |
| Fenneropenaeus merguiensis | Banana Prawn | Not specified, purified at 200,000 x g | [10] |
Table 2: Molecular Weight and Subunit Composition of Selected Hemocyanins.
| Species | Quaternary Structure | Total Molecular Mass (kDa) | Subunit Molecular Mass (kDa) | Reference |
| Arthropods (general) | Hexamers, Di-hexamers, Oligo-hexamers | >1500 | ~75 | [1] |
| Fenneropenaeus merguiensis | Hexamer | 457 | Not specified | [10] |
| Macrobrachium acanthurus | Hexamer | ~450 | 75 and 76 | [5] |
| Cancer magister | Di-hexamer | Not specified | ~75 | [11] |
| Molluscs (general) | Decamers, Multi-decamers | 3,300 - 13,500 | 330 - 550 | [3] |
Experimental Protocols
Protocol 1: Differential Ultracentrifugation for this compound Pelleting
This protocol is a straightforward method for isolating this compound based on its high sedimentation rate.
Materials:
-
Hemolymph sample
-
Homogenization Buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, 5 mM CaCl₂, pH 7.8)[10]
-
Ultracentrifuge with a fixed-angle or swinging-bucket rotor[12]
-
Ultracentrifuge tubes
Procedure:
-
Sample Preparation: Collect hemolymph and keep it on ice to prevent degradation. If necessary, dilute the hemolymph with an equal volume of cold Homogenization Buffer.
-
Low-Speed Centrifugation (Clarification): Centrifuge the diluted hemolymph at a low speed (e.g., 2,000 x g) for 30 minutes at 4°C to pellet cells and debris.[13]
-
Intermediate-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 45 minutes at 4°C to remove larger organelles and aggregates.[13]
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube. Centrifuge at a high speed (e.g., 110,000 to 200,000 x g) for 2 to 4 hours at 4°C.[10][13] This will pellet the large this compound molecules.
-
Pellet Resuspension: Carefully decant the supernatant. The resulting pellet contains the purified this compound. Resuspend the pellet in a minimal volume of Homogenization Buffer.
-
Purity Assessment: Assess the purity of the resuspended this compound using methods such as SDS-PAGE, native PAGE, or spectrophotometry (absorbance at 280 nm and 340 nm).[14][15]
Protocol 2: Density Gradient Ultracentrifugation for Higher Purity
This method utilizes a density gradient to separate this compound from other macromolecules with similar sedimentation coefficients, resulting in a higher purity preparation.
Materials:
-
Clarified hemolymph supernatant (from Protocol 1, step 3)
-
Sucrose (B13894) or Cesium Chloride (CsCl) for gradient formation
-
Homogenization Buffer
-
Ultracentrifuge with a swinging-bucket rotor[12]
-
Gradient maker and peristaltic pump (optional)
Procedure:
-
Gradient Preparation: Prepare a linear or step sucrose gradient (e.g., 10-40% w/v) or a CsCl gradient in ultracentrifuge tubes. The gradient should be prepared in the same buffer as the sample.
-
Sample Loading: Carefully layer the clarified hemolymph supernatant on top of the prepared gradient.
-
Ultracentrifugation: Centrifuge the tubes in a swinging-bucket rotor at high speed (e.g., 100,000 - 150,000 x g) for 16-24 hours at 4°C. The exact time and speed will depend on the specific this compound and the gradient used.
-
Fraction Collection: After centrifugation, carefully collect fractions from the top or bottom of the tube. This can be done by puncturing the bottom of the tube and collecting drops, or by using a peristaltic pump to remove the gradient from the top.
-
This compound Identification: Analyze the collected fractions for the presence of this compound. This can be done by measuring the absorbance at 280 nm and 340 nm (characteristic of copper-containing proteins) or by running aliquots on an SDS-PAGE gel.[14]
-
Pooling and Dialysis: Pool the fractions containing the purified this compound and dialyze against a suitable buffer to remove the gradient medium (e.g., sucrose or CsCl).
Visualizations
Experimental Workflow for Differential Ultracentrifugation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tour of this compound [sites.chem.utoronto.ca]
- 5. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.uchicago.edu [journals.uchicago.edu]
- 8. MOLECULAR ASSOCIATION OF this compound PRODUCED BY X-RAYS AS OBSERVED IN THE ULTRACENTRIFUGE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation and sedimentation coefficient with rotor velocity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. biologyease.com [biologyease.com]
- 13. Balancing yield, purity and practicality: a modified differential ultracentrifugation protocol for efficient isolation of small extracellular vesicles from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Hemocyanin Isolation using Ammonium Sulfate Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins are large, copper-containing proteins responsible for oxygen transport in the hemolymph of many molluscs and arthropods. Their unique structural and immunological properties, particularly those of Keyhole Limpet Hemocyanin (KLH), have made them valuable in biomedical research and drug development, where they are widely used as carrier proteins for haptens and as immune stimulants.[1]
Ammonium (B1175870) sulfate (B86663) precipitation is a well-established, cost-effective, and scalable method for the initial purification and concentration of proteins from crude biological samples.[2] The principle of this technique, known as "salting out," relies on the fact that at high salt concentrations, the solubility of proteins decreases as water molecules become more engaged in solvating the salt ions. This leads to increased protein-protein hydrophobic interactions and subsequent precipitation. Different proteins precipitate at different concentrations of ammonium sulfate, allowing for a degree of fractionation.[2][3]
These application notes provide detailed protocols for the isolation of this compound from various species using ammonium sulfate precipitation, offering a comparative overview for researchers.
Principle of Ammonium Sulfate Precipitation (Salting Out)
The solubility of proteins in aqueous solutions is dependent on the ionic strength. At low salt concentrations, protein solubility often increases, a phenomenon termed "salting in." However, as the concentration of a highly soluble neutral salt like ammonium sulfate is increased, it competes with the protein for water molecules. This effectively reduces the amount of water available to hydrate (B1144303) the protein molecules. Consequently, protein-protein interactions become more favorable than protein-solvent interactions, leading to aggregation and precipitation. The concentration of ammonium sulfate required for precipitation is specific to each protein, depending on its size, surface charge, and hydrophobicity.
Caption: Principle of Salting Out with Ammonium Sulfate.
Experimental Workflow for this compound Isolation
The general workflow for isolating this compound using ammonium sulfate precipitation involves several key steps, from hemolymph collection to the final purified protein. The process is designed to enrich the this compound fraction while removing other hemolymph components.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for ammonium sulfate precipitation of this compound from different species.
| Parameter | Rapana thomasiana (Gastropod) | Megathura crenulata (KLH, Gastropod) | Sudanonautes africanus (Crab) |
| Ammonium Sulfate Saturation | 38%[4] | Typically 40-50% (inferred)[5] | 50% |
| Incubation Time | 12 hours[4] | 1-4 hours (typical)[6] | Not specified |
| Incubation Temperature | 4°C[4] | 4°C[6] | Not specified |
| Centrifugation Speed | 10,000 x g[4] | 10,000 - 20,000 x g (typical)[6] | Not specified |
| Centrifugation Time | 60 minutes[4] | 20-30 minutes (typical)[6] | Not specified |
| Number of Precipitations | Two[4] | One to two | One |
Detailed Experimental Protocols
Protocol 1: Isolation of this compound from Rapana thomasiana (Marine Gastropod)
This protocol is adapted from the method described by Idakieva et al.[4]
Materials:
-
Hemolymph from Rapana thomasiana
-
Crystalline ammonium sulfate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Stabilizing buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.4)
-
Dialysis tubing (e.g., 14 kDa MWCO)
-
Refrigerated centrifuge
-
Magnetic stirrer and stir bar
Procedure:
-
Hemolymph Collection and Clarification: Collect hemolymph from the snails. If the initial volume is large and the this compound concentration is low, concentrate the hemolymph using an ultrafiltration system.[4]
-
First Ammonium Sulfate Precipitation:
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 1 hour at 4°C.[4]
-
Pellet Collection: Carefully discard the supernatant. The bluish pellet contains the this compound.
-
Resuspension and Second Precipitation:
-
Resuspend the pellet in a minimal volume of 50 mM Tris-HCl, pH 7.4.
-
Repeat the ammonium sulfate precipitation at 38% saturation as described in step 2.
-
Centrifuge again at 10,000 x g for 1 hour at 4°C and discard the supernatant.[4]
-
-
Dialysis:
-
Resuspend the final pellet in 50 mM Tris-HCl, pH 7.4.
-
Transfer the solution to dialysis tubing and dialyze against the same buffer at 4°C to remove the ammonium sulfate. Change the buffer several times.
-
Finally, dialyze against the stabilizing buffer.[4]
-
-
Final Clarification and Storage:
Protocol 2: Generalized Protocol for Isolation of Keyhole Limpet this compound (KLH) from Megathura crenulata
This generalized protocol is based on standard practices for KLH purification.[1][5]
Materials:
-
Hemolymph from Megathura crenulata
-
Saturated ammonium sulfate solution, pH 7.4
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Dialysis tubing
-
Refrigerated centrifuge
-
Magnetic stirrer and stir bar
Procedure:
-
Hemolymph Clarification: Centrifuge the collected hemolymph at a low speed (e.g., 1,000 x g) to remove cells and debris.
-
Ammonium Sulfate Precipitation:
-
Cool the clarified hemolymph to 4°C.
-
While gently stirring, slowly add saturated ammonium sulfate solution to the hemolymph to reach a final concentration of 40-50%.
-
Continue stirring at 4°C for at least 1 hour.
-
-
Centrifugation: Centrifuge the suspension at 10,000-15,000 x g for 20-30 minutes at 4°C.
-
Pellet Resuspension: Discard the supernatant and resuspend the this compound pellet in a minimal volume of cold PBS.
-
Dialysis: Dialyze the resuspended pellet extensively against PBS at 4°C to remove residual ammonium sulfate. Multiple buffer changes are recommended.
-
Final Clarification and Storage: Centrifuge the dialyzed solution at high speed (e.g., 20,000 x g) for 30 minutes to remove any insoluble material. The purified KLH is in the supernatant and can be stored at 4°C. For long-term storage, it can be lyophilized or stored at -80°C.
Protocol 3: Isolation of this compound from Sudanonautes africanus (Freshwater Crab)
This protocol is based on the fractionation of globulin proteins, which include this compound.
Materials:
-
Hemolymph (plasma) from Sudanonautes africanus
-
Saturated ammonium sulfate solution
-
Appropriate buffer for resuspension (e.g., Tris-HCl or PBS)
-
Dialysis tubing
-
Refrigerated centrifuge
Procedure:
-
Plasma Preparation: Collect hemolymph and centrifuge to remove hemocytes, obtaining the plasma fraction.
-
Ammonium Sulfate Fractionation:
-
Cool the plasma to 4°C.
-
Slowly add saturated ammonium sulfate solution with gentle stirring to a final saturation of 50%.
-
Allow the precipitation to proceed for at least 1 hour at 4°C with continuous stirring.
-
-
Centrifugation and Pellet Collection: Centrifuge the mixture to pellet the precipitated proteins. Discard the supernatant, which contains the albumin fraction.
-
Resuspension and Dialysis:
-
Resuspend the pellet (globulin fraction containing this compound) in a suitable buffer.
-
Dialyze the solution against the same buffer to remove ammonium sulfate.
-
-
Further Purification (Optional): The this compound-enriched globulin fraction can be further purified using methods like gel filtration chromatography to separate this compound from other globulins.
Concluding Remarks
Ammonium sulfate precipitation is a robust and efficient first step in the purification of this compound from diverse species. The optimal saturation percentage of ammonium sulfate can vary between species, and empirical determination may be necessary for new sources of this compound. Subsequent purification steps, such as dialysis and chromatography, are essential to remove the salt and achieve higher purity for downstream applications in research and drug development.
References
- 1. Keyhole limpet this compound - Wikipedia [en.wikipedia.org]
- 2. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ammonium Sulfate Fractionation of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Hemocyanin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins are large, copper-containing proteins responsible for oxygen transport in the hemolymph of many mollusks and arthropods.[1] Unlike the iron-based hemoglobin found in vertebrates, hemocyanins utilize two copper atoms to reversibly bind a single oxygen molecule.[1] The oxygenated form of hemocyanin is blue, while the deoxygenated form is colorless.[1] Beyond its primary role in respiration, this compound is also involved in immune responses, osmoregulation, and molting.[2][3] Furthermore, Keyhole Limpet this compound (KLH) is a potent immunostimulant and is widely used as a carrier protein in the development of vaccines and immunotherapies.[4]
Accurate quantification of this compound concentration in biological samples such as hemolymph, serum, and plasma is crucial for a wide range of research applications, from physiological studies to the quality control of immunogenic preparations. This document provides detailed protocols for the most common methods of this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA), direct spectrophotometry, and copper-based analysis using Atomic Absorption Spectroscopy (AAS). Additionally, it includes information on a relevant signaling pathway involving this compound.
Quantitative Data on this compound Concentration
The concentration of this compound in the hemolymph can vary significantly between species and can be influenced by environmental factors such as oxygen levels and salinity.[5][6] The following tables summarize typical this compound concentrations found in various species.
Table 1: this compound Concentration in Selected Crustaceans
| Species | Common Name | This compound Concentration (mg/mL) | Reference |
| Callinectes sapidus | Blue Crab | 25 - 90 | [6] |
| Homarus americanus | American Lobster | 30 - 110 | [5] |
| Litopenaeus vannamei | Whiteleg Shrimp | 50 - 100 | [3] |
| Saduria entomon | Isopod | 1 - 20 | [6] |
Table 2: this compound Concentration in Selected Mollusks
| Species | Common Name | This compound Concentration (mg/mL) | Reference |
| Haliotis rufescens | Red Abalone | 0.2 - 2.4 | [7] |
| Haliotis fulgens | Green Abalone | 0.20 (median) | [7] |
| Haliotis cracherodii | Black Abalone | 0.14 (median) | [7] |
| Haliotis corrugata | Pink Abalone | 0.24 (median) | [7] |
| Megathura crenulata | Giant Keyhole Limpet | Not specified in hemolymph, used for KLH production | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the quantification of this compound.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Keyhole Limpet this compound (KLH)
ELISA is a highly sensitive and specific method for quantifying a particular antigen, in this case, KLH. This protocol is based on a sandwich ELISA format.
Materials:
-
Microplate pre-coated with anti-KLH antibody
-
KLH standard
-
Sample diluent
-
HRP-conjugated anti-KLH antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Biological samples (serum, plasma, tissue homogenate)
Sample Preparation:
-
Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant (serum).[8]
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant (plasma).[8]
-
Tissue Homogenate: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS (e.g., 1g of tissue in 9mL of PBS) on ice. Centrifuge at 5,000 x g for 5 minutes and collect the supernatant.[8]
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the KLH standard in sample diluent to generate a standard curve.
-
Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells of the pre-coated microplate.
-
Incubate for 60 minutes at 37°C.[9]
-
Aspirate the liquid from each well and wash the plate 4-5 times with 300 µL of wash buffer per well.[9][10]
-
Add 100 µL of HRP-conjugated anti-KLH antibody to each well.
-
Incubate for 30-40 minutes at 37°C.[10]
-
Repeat the wash step as described in step 5.
-
Add 90-100 µL of TMB substrate solution to each well.[8]
-
Incubate for 10-20 minutes at 37°C in the dark.[8]
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.[10]
-
Read the absorbance at 450 nm within 15 minutes of adding the stop solution.[10]
-
Calculate the concentration of KLH in the samples by interpolating from the standard curve.
Protocol 2: Direct Spectrophotometric Quantification
This method is based on the characteristic light absorbance of oxythis compound in the near-ultraviolet region, typically around 340-345 nm.[4][11] This protocol is suitable for purified or semi-purified this compound samples.
Materials:
-
Spectrophotometer capable of UV-Vis measurements
-
Quartz cuvettes
-
Buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂, pH 7.4)
-
Purified this compound sample
Assay Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.
-
Set the wavelength to the absorbance maximum for the specific this compound being measured (e.g., 345 nm).
-
Blank the spectrophotometer using the same buffer that the this compound sample is in.
-
Dilute the this compound sample in the buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted sample.
-
Calculate the this compound concentration using the Beer-Lambert law: A = εbc
-
A = Absorbance
-
ε = Molar extinction coefficient (L·mol⁻¹·cm⁻¹). This value is specific to the this compound from a particular species. Note: If the specific extinction coefficient is unknown, this method provides a relative quantification.
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (mol/L)
-
Protocol 3: Quantification by Copper Content using Atomic Absorption Spectroscopy (AAS)
This indirect method determines this compound concentration by measuring its copper content. Since each this compound subunit contains a known number of copper atoms (typically two), the protein concentration can be calculated.[1]
Materials:
-
Atomic Absorption Spectrometer with a copper hollow-cathode lamp
-
Graphite furnace or flame system
-
High-purity nitric acid (HNO₃)
-
Type 1 deionized water
-
Copper standard solutions
-
This compound sample
Sample Preparation (Acid Digestion):
-
Accurately pipette a known volume of the this compound sample into a digestion tube.
-
Add concentrated nitric acid to the sample. The volume of acid will depend on the sample volume and expected concentration.
-
Heat the sample according to a validated digestion program to break down the organic matrix and release the copper ions.
-
After digestion, cool the sample and dilute it to a known final volume with Type 1 deionized water.
AAS Measurement:
-
Set up the AAS instrument with the copper hollow-cathode lamp and optimize the parameters (wavelength, slit width, gas flow rates) for copper analysis.[12]
-
Prepare a series of copper standard solutions of known concentrations.
-
Calibrate the instrument by running the blank and the copper standards to generate a calibration curve.
-
Aspirate or inject the digested and diluted this compound sample into the AAS and record the absorbance.
-
Determine the copper concentration in the digested sample from the calibration curve.
Calculation of this compound Concentration:
-
Calculate the total mass of copper in the original sample.
-
Knowing that this compound contains approximately 0.17% copper by weight, calculate the mass of this compound.
-
This compound (mg) = [Copper (mg) / 0.0017]
-
-
Divide the mass of this compound by the original sample volume to obtain the concentration.
This compound and the p38 MAPK Signaling Pathway
Recent research has elucidated a role for this compound beyond oxygen transport, implicating it in the immune response of invertebrates. In shrimp, this compound has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a conserved pathway responding to stress and pathogens.[2] this compound can regulate the expression of redox-related genes and the levels of reactive oxygen species (ROS) in hemocytes through the p38-MAPK-c-Jun signaling axis.[2][7][10] This modulation of ROS is crucial for controlling the abundance of potential pathogens like Vibrio species in the hemolymph.[10]
The pathway involves this compound influencing the phosphorylation cascade of MKK4 and p38, ultimately leading to the activation of the transcription factor c-Jun, which in turn regulates the expression of antioxidant and pro-oxidant genes.[2][8][13]
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen binding properties of stripped (calcium ion and magnesium ion free) this compound from the scorpion Leirus quinquestriatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A spectrophotometric method to determine the amount of CO bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the oxygen binding properties of haemocyanin with the aid of a thin-layer optical cell | van Aardt | Suid-Afrikaanse Tydskrif vir Natuurwetenskap en Tegnologie [journals.satnt.aosis.co.za]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Assay of Hemocyanin's Phenoloxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins are copper-containing respiratory proteins found in the hemolymph of various arthropods and molluscs. Beyond their primary role in oxygen transport, hemocyanins can exhibit phenoloxidase-like enzymatic activity, which is implicated in immune responses. This activity involves the oxidation of phenolic compounds, leading to the formation of quinones that subsequently polymerize to form melanin. This process is crucial for wound healing, sclerotization of the cuticle, and defense against pathogens. The spectrophotometric assay described herein provides a robust and sensitive method to quantify the phenoloxidase activity of hemocyanin, which is essential for studies in comparative immunology, toxicology, and the development of novel antimicrobial agents.
Principle of the Assay
The spectrophotometric assay for this compound's phenoloxidase activity is based on the measurement of the formation of colored products resulting from the enzymatic oxidation of a phenolic substrate. This compound, particularly after activation, catalyzes the oxidation of substrates like L-DOPA (3,4-dihydroxy-L-phenylalanine) to dopaquinone. Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form dopachrome (B613829), a reddish-brown intermediate that exhibits a strong absorbance at a specific wavelength (typically 475-490 nm). The rate of increase in absorbance at this wavelength is directly proportional to the phenoloxidase activity of the this compound sample.
The enzymatic reaction can be summarized as follows:
-
Activation (if required): Native this compound may show low phenoloxidase activity. Limited proteolysis with enzymes like trypsin or chymotrypsin (B1334515) can activate this latent activity.
-
Oxidation: Activated this compound catalyzes the oxidation of L-DOPA to dopaquinone.
-
Cyclization and Oxidation: Dopaquinone spontaneously cyclizes and is further oxidized to form dopachrome.
-
Spectrophotometric Detection: The formation of dopachrome is monitored by measuring the increase in absorbance over time.
Materials and Reagents
-
This compound sample (purified or in hemolymph)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Trypsin or Chymotrypsin (for activation, optional)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8) or Tris-HCl buffer
-
Spectrophotometer (plate reader or cuvette-based)
-
Microtiter plates (96-well, flat-bottom) or quartz cuvettes
-
Pipettes and tips
-
Deionized water
Experimental Protocols
Protocol 1: Activation of this compound (Optional)
This step is often necessary to induce or enhance the phenoloxidase activity of this compound.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8).
-
Prepare a stock solution of trypsin (e.g., 0.5 mg/mL) in the same buffer.
-
To activate the this compound, mix the this compound solution with the trypsin solution. A common ratio is 2:1 (this compound:trypsin, v/v).
-
Incubate the mixture at a specific temperature (e.g., 20°C) for a defined period (e.g., 10-30 minutes). The optimal incubation time may need to be determined empirically.
-
Proceed immediately to the activity assay.
Protocol 2: Spectrophotometric Measurement of Phenoloxidase Activity
-
Reagent Preparation:
-
Prepare a fresh solution of L-DOPA (e.g., 4 mM) in the assay buffer. Keep this solution protected from light to prevent auto-oxidation.
-
Prepare the this compound sample (activated or native) at the desired concentration (e.g., 1 mg/mL) in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add a specific volume of the assay buffer to each well.
-
Add the this compound sample to the appropriate wells.
-
Include a negative control with buffer instead of the this compound sample to account for auto-oxidation of L-DOPA.
-
To initiate the reaction, add a specific volume of the L-DOPA solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Spectrophotometric Measurement:
-
Immediately place the microtiter plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 20°C or 37°C).
-
Measure the absorbance at 475 nm (or 490 nm) at regular intervals (e.g., every 1 minute) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the absorbance readings of the negative control from the sample readings at each time point.
-
Plot the corrected absorbance as a function of time.
-
The initial linear portion of the curve represents the initial reaction rate (V₀). Calculate the slope of this linear portion (ΔAbs/min).
-
The phenoloxidase activity can be expressed as the rate of change in absorbance per minute per milligram of protein (ΔAbs/min/mg).
-
Data Presentation
The following tables summarize key quantitative data for the spectrophotometric assay of this compound's phenoloxidase activity from various sources.
Table 1: Substrates and Wavelengths for this compound Phenoloxidase Assay
| Substrate | Product | Wavelength of Detection | Reference |
| L-DOPA | Dopachrome | 475 nm, 490 nm | |
| L-Tyrosine | Dopachrome | 475 nm | |
| p-phenylenediamine (PPD) | - | 465 nm, 490 nm |
Table 2: Kinetic Parameters and Optimal Conditions for this compound Phenoloxidase Activity in Biomphalaria Snails
| Parameter | B. glabrata | B. alexandrina | Reference |
| Optimal pH | 8.5 | 8.5 | |
| Optimal Temperature | 45 °C | 45 °C | |
| Km | 1.45 mM | 1.19 mM | |
| Vmax | 0.024 OD/min | 0.025 OD/min |
Visualizations
Caption: Experimental workflow for the spectrophotometric assay of this compound activity.
Caption: Reaction pathway of this compound's phenoloxidase activity on L-DOPA.
Applications
-
Immunology: Assessing the role of this compound in the innate immune response of invertebrates.
-
Aquaculture: Monitoring the health status of cultured crustaceans and molluscs.
-
Environmental Toxicology: Evaluating the impact of pollutants on the physiological responses of invertebrates.
-
Drug Development: Screening for inhibitors or activators of this compound's phenoloxidase activity for potential therapeutic applications.
-
Biochemistry and Enzyme Kinetics: Characterizing the enzymatic properties of this compound from different species.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Auto-oxidation of L-DOPA | Prepare L-DOPA solution fresh and protect it from light. Subtract the absorbance of a no-enzyme control. |
| No or low activity | This compound requires activation | Perform an activation step with trypsin or another suitable protease. Optimize activation time and temperature. |
| Incorrect pH or temperature | Optimize the assay conditions (pH, temperature) for the specific this compound being studied. | |
| Presence of inhibitors | Ensure all reagents and samples are free from potential inhibitors (e.g., chelating agents). | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of this compound or a higher concentration of L-DOPA. |
| Enzyme instability | Perform the assay over a shorter time period or at a lower temperature. |
Application Notes and Protocols for Hemocyanin Conjugation to Haptens for Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecules, known as haptens, are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust antibody response.[1][2][3][4] Hemocyanins, particularly Keyhole Limpet Hemocyanin (KLH), are highly effective carrier proteins due to their large size, complex structure, and phylogenetic distance from mammals, which makes them highly immunogenic.[5][6][7][8][9] This document provides detailed application notes and protocols for the conjugation of haptens to this compound for the purpose of generating specific antibodies.
Hapten-carrier conjugates are instrumental in the development of vaccines, diagnostic assays, and various immunological research applications.[3][] The fundamental principle involves the hapten-carrier complex being recognized by B cells, which then internalize the complex. The carrier protein component is processed and presented to T helper cells, which in turn activate the B cells to produce antibodies against the hapten.[2][3]
Several chemistries can be employed for conjugation, with the choice depending on the functional groups available on the hapten.[3][11] The most common methods involve the use of carbodiimides like EDC to couple carboxyl groups to primary amines, or maleimide-based crosslinkers to couple sulfhydryl groups to amines.[11][12]
Key Carrier Proteins for Hapten Conjugation
While KLH is the most widely used carrier protein, other proteins like Bovine Serum Albumin (BSA) and Ovalbumin (OVA) are also utilized. The choice of carrier protein can influence the immunogenicity of the conjugate.[2][7][8]
| Carrier Protein | Molecular Weight (Da) | Key Features |
| Keyhole Limpet this compound (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ | Highly immunogenic due to its large size and complex structure. Possesses a large number of primary amines for conjugation.[7][8] |
| Bovine Serum Albumin (BSA) | ~67,000 | Smaller and more soluble than KLH, but generally less immunogenic. Readily available and easy to work with.[7][8] Contains approximately 59 lysine (B10760008) residues, with 30-35 available for coupling.[8] |
| Cationized BSA (cBSA) | ~67,000 | BSA modified to have a net positive charge, which can enhance its immunogenicity compared to native BSA.[7] |
| Ovalbumin (OVA) | ~45,000 | A smaller carrier protein often used as a secondary target for screening or in situations where a different carrier is needed.[13] |
Hapten-Carrier Conjugation Chemistries
The selection of the conjugation strategy is critical and depends on the functional groups present on the hapten.[3][11]
Carbodiimide (EDC) Chemistry
This is a widely used method for coupling haptens containing a carboxyl group to the primary amines (lysine residues) on this compound. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that facilitates the formation of a stable amide bond.[11][14][15] The reaction proceeds through an unstable O-acylisourea intermediate, which can be stabilized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to improve coupling efficiency.[15]
Maleimide (B117702) Chemistry
This approach is ideal for haptens that contain a sulfhydryl (-SH) group, such as cysteine-containing peptides. The carrier protein is first activated with a maleimide-containing crosslinker, like Sulfo-SMCC, which introduces maleimide groups that are highly reactive towards sulfhydryl groups, forming a stable thioether bond.[11] This method allows for more site-directed conjugation.[16]
Experimental Workflows
Logical Flow of Hapten-Carrier Conjugation for Antibody Production
Caption: Logical workflow for hapten-carrier conjugation and antibody production.
Detailed Protocols
Protocol 1: EDC-Mediated Conjugation of a Carboxyl-Containing Hapten to this compound
This protocol describes the coupling of a hapten with an available carboxyl group to the primary amines of this compound using EDC.
Materials:
-
This compound (e.g., KLH)
-
Hapten with a carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[14]
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increased efficiency)
-
Conjugation Buffer: 0.1 M MES, pH 4.7-6.0[14]
-
Quenching Solution: Hydroxylamine at a final concentration of 10 mM (optional)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting columns or dialysis cassettes (e.g., 7K MWCO)[17]
Procedure:
-
Carrier Protein Preparation: Dissolve this compound in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Hapten Preparation: Dissolve the hapten in a suitable solvent (if necessary) and then dilute it into the Conjugation Buffer. The molar ratio of hapten to carrier protein should be optimized, but a starting point is a 50- to 150-fold molar excess of hapten.
-
Activation and Conjugation:
-
Add the hapten solution to the this compound solution.
-
Freshly prepare a 10 mg/mL solution of EDC in ultrapure water.[14]
-
Immediately add the EDC solution to the hapten-carrier mixture. For KLH, a final EDC concentration of approximately 0.5-1 mg/mL is a good starting point.[14]
-
If using NHS/Sulfo-NHS, add it to the reaction mixture before the EDC to a final concentration of approximately 5 mM.[14]
-
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[14]
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 15 minutes at room temperature.
-
Purification: Remove excess unconjugated hapten and crosslinker byproducts using a desalting column or by dialysis against PBS.[11][17]
EDC Conjugation Workflow
Caption: Workflow for EDC-mediated hapten-hemocyanin conjugation.
Protocol 2: Maleimide-Mediated Conjugation of a Sulfhydryl-Containing Hapten to this compound
This two-step protocol is for haptens containing a free sulfhydryl group.
Materials:
-
This compound (e.g., KLH)
-
Hapten with a sulfhydryl group
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Activation Buffer: PBS, pH 7.2-7.4
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Desalting columns or dialysis cassettes
Procedure:
Step 1: Activation of this compound with Sulfo-SMCC
-
Dissolve this compound in Activation Buffer to a concentration of 10 mg/mL.
-
Dissolve Sulfo-SMCC in DMSO or water immediately before use.
-
Add a 20-fold molar excess of Sulfo-SMCC to the this compound solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. The resulting product is maleimide-activated this compound.
Step 2: Conjugation of Hapten to Activated this compound
-
Dissolve the sulfhydryl-containing hapten in Conjugation Buffer.
-
Immediately add the hapten solution to the maleimide-activated this compound. A 1.5 to 20-fold molar excess of hapten over available maleimide groups is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate to remove unreacted hapten using a desalting column or dialysis against PBS.[11]
Maleimide Conjugation Workflow
Caption: Two-step workflow for maleimide-mediated hapten conjugation.
Characterization and Quantitative Data
Determining the hapten density (moles of hapten per mole of carrier protein) is crucial as it can influence the immune response.[3][4]
Methods for Characterization:
-
Spectrophotometry: If the hapten has a unique absorbance peak, the ratio of absorbance at the hapten's peak versus the protein's peak (280 nm) can be used to estimate the hapten density.
-
MALDI-TOF Mass Spectrometry: The increase in mass of the carrier protein after conjugation can provide a direct measure of the number of hapten molecules attached.[18]
-
TNBS Assay: Can be used to quantify the number of remaining free primary amines on the carrier protein after conjugation, thereby indirectly determining the number of amines that have reacted with the hapten.[19]
Typical Conjugation Data:
| Parameter | EDC Chemistry | Maleimide Chemistry | Reference |
| Hapten/Carrier Molar Ratio (Input) | 20:1 to 150:1 | 5:1 to 100:1 (linker:protein) | [18][19] |
| Typical Hapten Density (Output) | 15-40 haptens/BSA | 5-20 haptens/BSA | [19][20] |
| Conjugation Efficiency | Variable, can be enhanced by NHS | Generally high and more controlled | [2][15] |
Note: Hapten density on the much larger KLH molecule will be significantly higher. For maleimide-activated KLH, there can be 600 to 900 maleimide groups per molecule.[21][22]
Immunization Protocol
Materials:
-
Purified hapten-hemocyanin conjugate
-
Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Freund's Incomplete Adjuvant for boosts)
-
Sterile PBS
-
Host animals (e.g., rabbits, mice)
Procedure:
-
Immunogen Preparation: Emulsify the hapten-carrier conjugate with an equal volume of adjuvant. A typical primary immunization dose for a rabbit is 300-400 µg of the conjugate.[18]
-
Primary Immunization: Inject the emulsion subcutaneously or intramuscularly at multiple sites.[18][23]
-
Booster Injections: Administer booster injections every 3-4 weeks using the conjugate emulsified in incomplete adjuvant.[18]
-
Titer Monitoring: Collect small blood samples (test bleeds) 7-10 days after each booster injection. Determine the antibody titer using an ELISA, typically with the hapten conjugated to a different carrier protein (e.g., BSA or OVA) to ensure hapten specificity.[16]
-
Harvesting: Once a high antibody titer is achieved, perform a final bleed to collect the antiserum.
Conclusion
The conjugation of haptens to this compound is a robust method for producing specific antibodies against small molecules. The success of this process relies on the careful selection of conjugation chemistry, optimization of reaction conditions, and a well-designed immunization strategy. The protocols and data presented here provide a comprehensive guide for researchers to effectively generate hapten-specific antibodies for a wide range of applications in research and drug development.
References
- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. Introduction to Hemocyanins - biosyn Corporation [biosyncorp.com]
- 7. Carrier Proteins To Generate Antibodies For Proteomic Research [gbiosciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Carrier Protein Immunogens and Adjuvants | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - DE [thermofisher.com]
- 18. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Keyhole Limpet Hemocyanin (KLH) as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction to Keyhole Limpet Hemocyanin (KLH)
Keyhole Limpet this compound (KLH) is a large, multi-subunit, copper-containing glycoprotein (B1211001) derived from the hemolymph of the marine mollusk, Megathura crenulata.[1][2] Due to its significant size, complex structure, and xenogeneic nature, KLH is highly immunogenic in mammals, including humans, while exhibiting a favorable safety profile.[2][3] These properties make it an exceptional tool in immunology. KLH is widely used as a carrier protein for haptens—small molecules, peptides, or carbohydrates that are poorly immunogenic on their own—to elicit a robust antibody response.[4][5] It also functions as a powerful immunostimulant and adjuvant in vaccine formulations, particularly in the development of cancer vaccines and for assessing the immunocompetence of a subject.[1][6][7]
Mechanism of Action
KLH stimulates both the innate and adaptive immune systems through a multi-faceted mechanism, acting as a potent T-cell dependent antigen.[1][2]
2.1 Innate Immune System Activation KLH directly engages and activates antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes.[8][9] The highly glycosylated structure of KLH is recognized by pattern recognition receptors on APCs, with studies indicating the involvement of the mannose receptor.[9] This interaction triggers intracellular signaling cascades, including the spleen tyrosine kinase (Syk) and extracellular signal-regulated kinase (Erk) pathways.[8] These pathways converge on the activation of the transcription factor NF-κB, a central regulator of inflammatory and immune responses.[8][10]
2.2 Adaptive Immune System Activation The activation of APCs is the critical link to the adaptive immune response.
-
APC Maturation: Upon KLH uptake, DCs undergo maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86, CD40) and Major Histocompatibility Complex (MHC) class II molecules.[9]
-
T-Helper Cell Priming: Mature DCs present processed KLH-derived peptides on MHC class II molecules to naive CD4+ T-cells. This, along with co-stimulation, primes the T-cells, leading to their activation and differentiation into T-helper (Th) cells.[11]
-
Humoral and Cellular Immunity: Activated Th cells provide essential help to B-cells, promoting their differentiation into plasma cells that produce high-affinity antibodies (IgG and IgM) against the antigen.[4][5] This "carrier effect" is crucial when KLH is conjugated to a hapten, ensuring a strong antibody response is generated against the target antigen.[12] Furthermore, the potent Th cell activation can enhance the development of CD8+ cytotoxic T-lymphocyte (CTL) responses, which are vital for clearing virally infected cells and tumor cells.[11]
Caption: KLH activates innate and adaptive immune pathways.
Quantitative Efficacy Data
The efficacy of KLH as an adjuvant is demonstrated by its ability to significantly boost immune responses. The following tables summarize representative quantitative data from clinical studies.
Table 1: Summary of Humoral (Antibody) Responses Following KLH Immunization
| KLH Formulation | Adjuvant | Immunization Dose | Fold Increase in IgG | Fold Increase in IgM | Study Reference |
|---|---|---|---|---|---|
| HMW KLH | Montanide ISA-51 | Not Specified | 37.6-fold (IgG1) | 2.9-fold | Miller et al. (cited in[1]) |
| Subunit KLH | Alum | 100 µg | 5.0-fold | 1.7-fold | Smith et al. (cited in[1]) |
| Subunit KLH | Alum | 100 µg | 68% increase from baseline | 37% increase from baseline | Saghari et al., 2020[10] |
| HMW KLH | None | 1000 µg | 23-fold | Not Specified | Bird et al. (cited in[1]) |
| Heptavalent Conjugate | GPI-0100 | Not Specified | Titer: 10,240 (Tn Ag) | Titer: 320 (Tn Ag) | Ragupathi et al., 2006[13] |
HMW: High Molecular Weight; Ag: Antigen
Table 2: Summary of Cellular and Local Responses Following KLH Immunization
| Assay / Measurement | Metric | Result | Study Reference |
|---|---|---|---|
| T-Cell Proliferation | Fold increase in proliferation | 4-fold to 25-fold increases observed | Spazierer et al. & Lange et al. (cited in[1]) |
| Dendritic Cell Maturation | Cytokine Production | Increased IL-12 secretion | Presicce et al., 2008[9] |
| Natural Killer (NK) Cells | Cytotoxicity against YAC-1 cells | 5-fold increase at 25 µ g/well | Hasan et al., 2015[14] |
| Delayed-Type Hypersensitivity | Skin Blood Perfusion | 173.2% increase 24h post-challenge | Saghari et al., 2022[15] |
| Delayed-Type Hypersensitivity | Skin Erythema | 50.4% increase 24h post-challenge | Saghari et al., 2022[15] |
Experimental Protocols
The following protocols provide a general framework for using KLH in a research setting. Specific concentrations, volumes, and incubation times should be optimized for each application.
Protocol 1: Formulation of a Peptide-KLH Conjugate Vaccine
Objective: To covalently link a peptide antigen to KLH and formulate it with an adjuvant for immunization.
Materials:
-
KLH, research or GMP grade (e.g., subunit KLH)
-
Peptide antigen with a reactive group (e.g., free cysteine or amine)
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Crosslinker (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester - MBS)
-
Adjuvant (e.g., Montanide ISA-51 or Alum)
-
Sterile, pyrogen-free saline or PBS
-
Dialysis tubing or centrifugal ultrafiltration units (100 kDa MWCO)
-
Sterile vials
Procedure:
-
KLH Activation: Dissolve KLH in Conjugation Buffer. Add the crosslinker (e.g., MBS) according to the manufacturer's instructions to activate the KLH. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess crosslinker by passing the activated KLH through a desalting column or by dialysis against the Conjugation Buffer.
-
Peptide Conjugation: Dissolve the peptide antigen in Conjugation Buffer. Add the peptide solution to the activated KLH solution. The molar ratio of peptide to KLH should be optimized but often starts in the range of 100:1 to 500:1.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C to allow for covalent bond formation.
-
Final Purification: Remove unconjugated peptide and byproducts by extensive dialysis against sterile PBS or by using centrifugal ultrafiltration units.
-
Sterilization & Quantification: Sterilize the final conjugate by passing it through a 0.22 µm filter. Determine the protein concentration using a BCA or Bradford assay.
-
Adjuvant Formulation: For an adjuvant like Montanide ISA-51, the conjugate solution is typically emulsified with the adjuvant at a 1:1 ratio just prior to injection, following the manufacturer's protocol.[16] For Alum, the conjugate is gently mixed with the Alum suspension and incubated to allow for adsorption.
Protocol 2: General Mouse Immunization Schedule
Objective: To elicit an immune response in mice using a KLH-adjuvanted vaccine.
Materials:
-
Formulated KLH-conjugate vaccine
-
6-8 week old mice (strain will depend on experimental goals, e.g., C57BL/6 or BALB/c)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Anesthetic (if required by institutional guidelines)
Procedure:
-
Pre-bleed: Collect a small volume of blood from the tail vein or saphenous vein of each mouse to serve as a pre-immune (Day 0) serum sample.
-
Primary Immunization (Day 0): Administer 50-100 µL of the formulated vaccine containing 10-50 µg of the KLH conjugate. Common routes include subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection.[17]
-
Booster Immunization (Day 21): Administer a booster injection with the same dose and route as the primary immunization.[17] Some protocols may include a second booster at Day 35 or later.
-
Sample Collection: Collect blood samples periodically to monitor the antibody response (e.g., Day 14, Day 28, Day 42).
-
Terminal Harvest (e.g., Day 42-56): Collect terminal blood for serum analysis and harvest spleens for cellular assays (e.g., ELISpot, T-cell proliferation).
Protocol 3: Measurement of Antigen-Specific IgG by ELISA
Objective: To quantify the titer of antigen-specific IgG antibodies in serum from immunized mice.
Materials:
-
96-well high-binding ELISA plates
-
Coating Antigen (the peptide used for conjugation, not KLH)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Serum samples from immunized and control mice
-
Detection Antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Dilute the coating antigen to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[18]
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[19]
-
Washing: Wash plates 3 times with Wash Buffer.
-
Sample Incubation: Serially dilute serum samples in Blocking Buffer (starting at 1:100). Add 100 µL of diluted samples to the wells and incubate for 2 hours at room temperature.[20]
-
Washing: Wash plates 5 times with Wash Buffer.
-
Detection Antibody: Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.[21]
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives a reading above a pre-defined cutoff (e.g., 2-3 times the background).
Visualized Workflows and Concepts
Caption: A typical experimental workflow for a KLH-adjuvanted vaccine study.
Caption: The hapten-carrier principle using KLH to enhance immunogenicity.
References
- 1. Frontiers | Characterization of KLH-driven immune responses in clinical studies: A systematic review [frontiersin.org]
- 2. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of human antibody responses to keyhole limpet this compound (KLH) on a carbohydrate microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humoral Immune Response to Keyhole Limpet Haemocyanin, the Protein Carrier in Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Humoral anti-KLH responses in cancer patients treated with dendritic cell-based immunotherapy are dictated by different vaccination parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Keyhole limpet this compound induces innate immunity via Syk and Erk phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keyhole limpet this compound induces the activation and maturation of human dendritic cells through the involvement of mannose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized controlled trial with a delayed‐type hypersensitivity model using keyhole limpet haemocyanin to evaluate adaptive immune responses in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dendritic cell KLH loading requirements for efficient CD4+ T-cell priming and help to peptide-specific cytotoxic T-cell response, in view of potential use in cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. A preclinical study comparing approaches for augmenting the immunogenicity of a heptavalent KLH-conjugate vaccine against epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Keyhole limpet this compound augmented the killing activity, cytokine production and proliferation of NK cells, and inhibited the proliferation of Meth A sarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling a Neo‐Antigen‐Driven Immune Response in Healthy Volunteers: A Randomized, Double‐Blind, Placebo‐Controlled Study of the KLH Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Frontiers | Intranasal Peptide-Based FpvA-KLH Conjugate Vaccine Protects Mice From Pseudomonas aeruginosa Acute Murine Pneumonia [frontiersin.org]
- 18. Induction of humoral immune response in piglets after perinatal or post-weaning immunization against porcine circovirus type-2 or keyhole limpet this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chicken immunization with Keyhole limpet hemocynin (KLH)-gp120 fragment (254-274) conjugate raises anti-KLH... [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
Application Notes and Protocols: Development of Hemocyanin-Based Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins are large, copper-containing respiratory proteins found in the hemolymph of various mollusks and arthropods.[1] Their substantial molecular weight (often several million Daltons), complex quaternary structure, and xenogeneic nature make them highly immunogenic in mammals.[2][3] This strong immunogenicity is harnessed in immunoassay development, where hemocyanins, particularly Keyhole Limpet Hemocyanin (KLH) from the giant keyhole limpet (Megathura crenulata), serve as highly effective carrier proteins.[3][4] By conjugating small, non-immunogenic molecules (haptens) such as drugs, peptides, or toxins to KLH, it is possible to elicit a robust antibody response against these haptens, forming the basis for a wide range of sensitive and specific immunoassays.[2]
Beyond their role as carriers, hemocyanins also function as potent non-specific immunostimulants and vaccine adjuvants, activating innate immune pathways to drive a strong T-helper 1 (Th1) biased immune response.[5][6][7] This document provides an overview of the applications of this compound in immunoassay development, quantitative performance data, detailed experimental protocols, and the underlying immunological mechanisms.
Principle: this compound as an Immunogenic Carrier
The core principle behind using this compound in immunoassays for small molecules is the carrier-hapten effect. Small molecules (haptens) are typically incapable of inducing an immune response on their own. When covalently coupled to a large, immunogenic carrier protein like KLH, the hapten becomes visible to the immune system. The carrier protein provides the T-cell epitopes necessary to activate T-helper cells, which in turn stimulate B-cells that recognize the hapten to proliferate and produce hapten-specific antibodies. These antibodies can then be used to develop various immunoassay formats for the detection and quantification of the target hapten.
Applications in Immunoassay and Drug Development
This compound-based conjugates are instrumental in the development of various immunodiagnostic platforms:
-
Enzyme-Linked Immunosorbent Assays (ELISA): The most common application, used for detecting and quantifying haptens in complex samples. Competitive ELISA formats are particularly well-suited for small molecule detection.[8]
-
Lateral Flow Immunoassays (LFIA): Used in the development of rapid, point-of-care diagnostic tests for drugs of abuse, environmental toxins, and clinical markers.[4][9]
-
Biosensors: this compound-conjugated antigens can be immobilized on sensor surfaces (e.g., electrochemical or optical) for real-time, label-free detection of target analytes.[10][11][12]
-
Antibody Production: The primary use of this compound conjugates is for the production of high-titer polyclonal and monoclonal antibodies against small molecules, which are the critical reagents for all subsequent immunoassay development.[2][9]
Quantitative Data Presentation
The sensitivity and specificity of this compound-based immunoassays depend on the assay format, the quality of the antibodies, and the nature of the hapten-carrier conjugate. The tables below summarize performance data from published studies.
Table 1: Performance of this compound-Based Immunoassays
| Assay Type | Target Analyte | Carrier Protein | Sensitivity / Performance Metric | Reference |
|---|---|---|---|---|
| Sandwich ELISA | HDI-adducted HSA | KLH | Limit of Detection: 1.8 nM | [8] |
| Immunoblot Assay | HDI-adducted HSA | KLH | Limit of Detection: 9 nM | [8] |
| ELISA Inhibition | HDI-adducted HSA | KLH | Limit of Detection: 300 nM | [8] |
| Western Analysis | HDI-adducted HSA | KLH | Limit of Detection: 600 nM | [8] |
| Competitive Indirect ELISA | Microcystin-LR (MC-LR) | KLH | IC50: 0.054 ng/mL; LOD: 0.0016 ng/mL |[13] |
HDI: Hexamethylene diisocyanate; HSA: Human Serum Albumin; KLH: Keyhole Limpet this compound; IC50: Half-maximal inhibitory concentration; LOD: Limit of Detection.
Experimental Workflow and Protocols
The development of a this compound-based immunoassay is a multi-step process that begins with the synthesis of an immunogen and culminates in a validated detection assay.
Protocol 1: Preparation of a Hapten-KLH Conjugate (Carbodiimide Method)
This protocol describes a general method for conjugating a hapten containing a carboxyl group to the primary amines of Keyhole Limpet this compound (KLH) using EDC/NHS chemistry.
Materials:
-
Keyhole Limpet this compound (KLH)
-
Hapten with a carboxyl group (-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.2-7.4)
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Stir plate and stir bars
Methodology:
-
Hapten Activation: a. Dissolve the hapten in a minimal amount of organic solvent (e.g., DMF or DMSO) if necessary, then dilute in Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and NHS to the hapten solution. c. Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl group, forming an NHS-ester.
-
KLH Preparation: a. Dissolve KLH in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Conjugation Reaction: a. Immediately add the activated hapten solution to the KLH solution. The molar ratio of hapten to KLH can range from 50:1 to 500:1, requiring optimization. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: a. Terminate the reaction by removing unreacted hapten and crosslinking reagents. b. Transfer the conjugation mixture to dialysis tubing and dialyze against 1L of PBS at 4°C. Change the PBS buffer at least 3-4 times over 48 hours. c. Alternatively, use a desalting column (e.g., Sephadex G-25) equilibrated with PBS to separate the conjugate from smaller molecules.
-
Characterization and Storage: a. Determine the protein concentration using a BCA or Bradford assay. b. Confirm conjugation using techniques like MALDI-TOF mass spectrometry or by observing spectral changes if the hapten is chromophoric. c. Aliquot the conjugate and store at -20°C or -80°C for long-term use.
Protocol 2: Competitive Indirect ELISA for Hapten Detection
This protocol is designed to quantify a free hapten in a sample. It relies on the competition between the free hapten and a hapten-protein conjugate (used as the coating antigen) for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of free hapten in the sample.
Materials:
-
Coating Antigen: Hapten conjugated to a carrier protein other than the one used for immunization (e.g., Bovine Serum Albumin - BSA) to avoid cross-reactivity.
-
Primary Antibody: Purified polyclonal or monoclonal antibody specific for the hapten (raised against Hapten-KLH).
-
Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).
-
96-well microtiter plates (high-binding).
-
Coating Buffer: Carbonate-bicarbonate buffer (0.05 M, pH 9.6).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Diluent: 0.5% BSA in PBST.
-
Substrate: TMB (3,3′,5,5′-Tetramethylbenzidine) or other appropriate HRP substrate.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Plate reader.
Methodology:
-
Plate Coating: a. Dilute the coating antigen (Hapten-BSA) to 1-5 µg/mL in Coating Buffer. b. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. c. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing and Blocking: a. Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: a. Prepare standards by serially diluting the free hapten in Assay Diluent. Prepare unknown samples in the same diluent. b. In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of the diluted primary antibody (pre-optimized concentration). Incubate this mixture for 30-60 minutes at room temperature. c. Discard the blocking solution from the coated plate and wash 3 times with Wash Buffer. d. Transfer 100 µL of the pre-incubated antibody-hapten mixture to the corresponding wells of the coated plate. e. Incubate for 1-2 hours at room temperature with gentle shaking.[14]
-
Secondary Antibody Incubation: a. Discard the solution and wash the plate 4 times with Wash Buffer. b. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. c. Incubate for 1 hour at room temperature.
-
Detection: a. Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature. c. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Analysis: a. Read the absorbance at 450 nm within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the absorbance versus the logarithm of the hapten concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentration of the hapten in unknown samples.[15]
Immunostimulatory Mechanism of this compound
Hemocyanins activate the innate immune system through pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) like dendritic cells and macrophages. This activation is crucial for its function as an adjuvant.[5][6] The mannose-rich glycans on the this compound surface are key to this interaction.[5][16]
As illustrated, hemocyanins are recognized by C-type lectin receptors such as the Mannose Receptor (MR) and DC-SIGN, leading to internalization and antigen processing through both MHC-I and MHC-II pathways.[5][17] This facilitates robust CD4+ and CD8+ T-cell responses.[5] Furthermore, this compound engages Toll-like receptor 4 (TLR4), activating both MyD88- and TRIF-dependent signaling cascades.[5][17] These pathways converge on the activation of key transcription factors—NF-κB, AP-1, and IRF3—which drive the expression of pro-inflammatory cytokines and promote a Th1-skewed adaptive immune response, characterized by the production of cytokines like IFN-γ.[5][6][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Hemocyanins as immunostimulants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Hemocyanins - biosyn Corporation [biosyncorp.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. Hemocyanins: Microscopic Giants with Unique Structural Features for Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemocyanins Stimulate Innate Immunity by Inducing Different Temporal Patterns of Proinflammatory Cytokine Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemocyanins Stimulate Innate Immunity by Inducing Different Temporal Patterns of Proinflammatory Cytokine Expression in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of immunoassays for biomonitoring of hexamethylene diisocyanate exposure. [stacks.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trends in Protein-Based Biosensor Assemblies for Drug Screening and Pharmaceutical Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. Broad-specificity ELISA with a heterogeneous strategy for sensitive detection of microcystins and nodularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Specific, Sensitive, and Quantitative Enzyme-Linked Immunosorbent Assay for Human Immunoglobulin G Antibodies to Anthrax Toxin Protective Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molluskan Hemocyanins Activate the Classical Pathway of the Human Complement System through Natural Antibodies [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Glutaraldehyde Cross-Linking Hemocyanin Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanin, particularly Keyhole Limpet this compound (KLH), is a widely utilized carrier protein in immunology for the production of antibodies against haptens and other small molecules that are not immunogenic on their own. Glutaraldehyde-mediated cross-linking is a common and effective method for conjugating these haptens to this compound. This protocol outlines the chemical basis and practical steps for performing this conjugation, providing a foundation for producing effective immunogens for vaccine development and antibody production.
Glutaraldehyde (B144438) possesses two aldehyde groups, enabling it to react with primary amines (such as the ε-amino group of lysine (B10760008) residues on the surface of proteins) to form Schiff bases. This reaction can be performed in a one-step or two-step procedure to link the hapten to the carrier protein. The choice between these methods depends on the nature of the hapten and the desired control over the conjugation process.
Data Presentation
The following table summarizes typical quantitative parameters for glutaraldehyde cross-linking of haptens to this compound. These values may require optimization depending on the specific hapten and experimental goals.
| Parameter | One-Step Method | Two-Step Method | Reference(s) |
| This compound (KLH) Concentration | 5-10 mg/mL | 5-10 mg/mL | [1] |
| Hapten Concentration | 5-10 mg/mL (or molar excess) | Molar excess relative to KLH | [1] |
| Glutaraldehyde Concentration | 0.05% - 0.2% (final) | 0.1% - 1% (for activation) | [1][2] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Activation: Phosphate Buffer, pH 7.2-7.4; Conjugation: PBS, pH 7.2-7.4 | [1][3] |
| Reaction Time | 1-4 hours | Activation: 2-4 hours; Conjugation: Overnight | [1][4] |
| Reaction Temperature | Room Temperature | Room Temperature or 4°C | [1][5] |
| Quenching Reagent | 1M Glycine or Tris buffer | 1M Glycine or Tris buffer | [2][3] |
| Purification Method | Dialysis or Desalting Column | Dialysis or Desalting Column | [4] |
Experimental Protocols
Materials
-
This compound (e.g., Keyhole Limpet this compound - KLH)
-
Hapten (with a primary amine group)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching solution (e.g., 1M Glycine or 1M Tris-HCl, pH 8.0)
-
Dialysis tubing (10-14 kDa MWCO) or desalting column
-
Reaction vessels (e.g., microcentrifuge tubes or glass vials)
-
Magnetic stirrer and stir bars (optional)
One-Step Glutaraldehyde Cross-Linking Protocol
This method is simpler and quicker but offers less control over the reaction, potentially leading to hapten-hapten and KLH-KLH polymerization.[6]
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Mix equal volumes of the KLH and hapten solutions.
-
Slowly add glutaraldehyde solution to the mixture while gently stirring to achieve a final concentration of 0.1%. For example, add 4 µL of 25% glutaraldehyde to a 1 mL reaction volume.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.[1]
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., 1M Glycine) to a final concentration of 100 mM to stop the cross-linking reaction by capping unreacted aldehyde groups.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted hapten and glutaraldehyde by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a desalting column according to the manufacturer's instructions.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Two-Step Glutaraldehyde Cross-Linking Protocol
This method provides better control by first activating the carrier protein with glutaraldehyde, followed by the addition of the hapten. This minimizes self-polymerization of the hapten.[4]
-
Activation of this compound:
-
Dissolve this compound (KLH) in PBS to a final concentration of 10 mg/mL.
-
Add glutaraldehyde to the KLH solution to a final concentration of 0.5%.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Removal of Excess Glutaraldehyde:
-
Remove excess, unreacted glutaraldehyde by extensive dialysis against PBS at 4°C or by using a desalting column. This step is crucial to prevent hapten polymerization in the next step.
-
-
Conjugation to Hapten:
-
Dissolve the hapten in PBS.
-
Add the hapten to the activated KLH solution. A molar excess of hapten is recommended.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
-
Blocking and Quenching:
-
Block any remaining active aldehyde sites on the KLH by adding a quenching solution (e.g., 1M Glycine) to a final concentration of 100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugate by dialysis against PBS at 4°C or by using a desalting column to remove unreacted hapten and quenching reagent.
-
-
Storage:
-
Store the purified conjugate at 4°C or frozen at -20°C or -80°C.
-
Visualizations
Caption: One-Step Glutaraldehyde Conjugation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 4. An improved conjugation method for controlled covalent coupling of synthetic peptides to proteins using glutaraldehyde in a dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Conjugation of DNA fragments to protein carriers by glutaraldehyde: immunogenicity of oligonucleotide-hemocyanin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemocyanin as a Carrier Protein for Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hemocyanins are large, copper-containing glycoproteins found in the hemolymph of mollusks and arthropods.[1][2][3] Among these, Keyhole Limpet Hemocyanin (KLH), derived from the marine mollusk Megathura crenulata, is extensively utilized in biomedical research and clinical applications.[2][4] Due to its massive size (4.5 x 10⁵ to 1.3 x 10⁷ Daltons), complex structure, and xenogeneic nature, KLH is a potent immunogen, making it an ideal carrier protein for small molecules, such as haptens (peptides, steroids, small drugs), that are otherwise non-immunogenic.[2][5][6] Conjugating these small molecules to KLH significantly enhances their immunogenicity, facilitating the production of specific antibodies and the development of vaccines.[7][8] This document provides detailed application notes and protocols for the use of this compound as a carrier protein.
Applications
The primary application of this compound-small molecule conjugates is in immunology:
-
Antibody Production: By conjugating a hapten to KLH, a robust humoral (antibody-mediated) immune response can be elicited against the hapten. This is a standard method for producing polyclonal and monoclonal antibodies for research, diagnostic, and therapeutic purposes.[5][8][9]
-
Vaccine Development: KLH serves as both a carrier and an adjuvant in conjugate vaccines. It has been successfully used in vaccines against various cancers, including melanoma, prostate cancer, and non-Hodgkin lymphoma, by rendering tumor-associated carbohydrate antigens or peptides more immunogenic.[7][10][11]
-
Immunotherapy: The strong immunostimulatory properties of KLH itself are harnessed in therapies for conditions like superficial bladder cancer.[10][11] Its ability to induce a Th1-skewed immune response is particularly beneficial for anti-tumor immunity.[10][12]
Quantitative Data Summary
The efficiency of conjugation and the subsequent immune response are critical parameters. The following tables summarize key quantitative data from various studies.
Table 1: this compound Conjugation Parameters
| Carrier Protein | Small Molecule/Hapten | Crosslinker | Molar Ratio (Hapten:Protein) | Conjugation Efficiency/Loading | Reference |
|---|---|---|---|---|---|
| KLH | Peptides | Glutaraldehyde | 10mg peptide to 100mg KLH | Not specified | [5] |
| KLH | Peptides | EDC | Equal mass amounts suggested | Not specified | [13] |
| KLH | Atrazine, 2,4-D | EDC/NHS | 30:1 | Hapten density determined by MALDI-TOF | [14] |
| mcKLH | General Haptens | EDC | 2mg hapten to 2mg mcKLH | Sufficient for immunization | [9][13] |
| KLH | Peptides (with -SH) | MBS | 85 µl of 3 mg/ml MBS to 4mg KLH | Not specified |[5] |
Table 2: Immune Response to KLH Conjugates
| Immunogen | Host | Primary Outcome | Result | Reference |
|---|---|---|---|---|
| KLH (100 µg) | Human | Antibody Titer | ~5-fold increase in anti-KLH IgG | [11] |
| KLH-Cancer Antigens | Human | Cancer Vaccine Efficacy | Successful in various cancer vaccine trials | [7] |
| Atrazine-KLH | Animal | Antibody Sensitivity (IC50) | 12 ng/mL | [14] |
| 2,4-D-KLH | Animal | Antibody Sensitivity (IC50) | 70 ng/mL | [14] |
| KLH + QS-21 Adjuvant | Murine Model | Immune Response | Robust humoral (IgG2a) and cellular response |[10] |
Experimental Protocols & Visualizations
Protocol 1: One-Step Carbodiimide (EDC) Conjugation of Small Molecules to KLH
This protocol is a widely used method for covalently linking haptens containing carboxyl groups to the primary amines on KLH.[15]
Materials:
-
Keyhole Limpet this compound (KLH) or mariculture KLH (mcKLH)[9][13]
-
Small molecule (hapten) with a free carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Purification/Dialysis Buffer (e.g., PBS, pH 7.2-7.4)[5]
-
Desalting spin columns (7K MWCO) or dialysis tubing (12 kDa MWCO)[9][17]
-
DMSO (if required for hapten solubility)
Procedure:
-
Prepare Carrier Protein Solution:
-
Prepare Hapten Solution:
-
Dissolve the hapten in the Conjugation Buffer. A general starting point is to use an equal mass of hapten and carrier protein (e.g., 2 mg of hapten).[13][16]
-
If the hapten has poor aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMSO. The final concentration of DMSO in the reaction mixture should not exceed 30%, as higher concentrations can denature the KLH.[9][13]
-
-
Prepare EDC Solution:
-
Conjugation Reaction:
-
Combine the KLH solution and the hapten solution in a reaction tube.
-
Add the freshly prepared EDC solution to the KLH-hapten mixture. A typical volume is 50 µL of the 10 mg/mL EDC solution for a reaction containing 2 mg of KLH.[13][16]
-
Mix gently and incubate the reaction at room temperature for 2 hours with gentle rotation.[9][13]
-
-
Purification of the Conjugate:
-
Remove unreacted hapten and EDC byproducts using a desalting spin column or dialysis.[13][17]
-
For Spin Column:
-
Equilibrate the column with Purification Buffer according to the manufacturer's instructions. This typically involves centrifuging the column multiple times with the buffer to replace the storage solution.[9][13]
-
Apply the conjugation reaction mixture to the center of the resin bed.
-
Centrifuge at 1,000 x g for 2 minutes to collect the purified conjugate.[9][13]
-
-
For Dialysis:
-
-
Storage:
-
The purified KLH-hapten conjugate can be used immediately for immunization.
-
For long-term storage, sterile-filter the conjugate and store at 4°C for short periods or at -20°C for extended periods.[13]
-
References
- 1. A comprehensive review on this compound from marine products: Structure, functions, its implications for the food industry and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Hemocyanins - biosyn Corporation [biosyncorp.com]
- 3. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humoral anti-KLH responses in cancer patients treated with dendritic cell-based immunotherapy are dictated by different vaccination parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humoral Immune Response to Keyhole Limpet Haemocyanin, the Protein Carrier in Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ulab360.com [ulab360.com]
- 10. Immunotherapeutic Potential of Mollusk Hemocyanins in Combination with Human Vaccine Adjuvants in Murine Models of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of KLH-driven immune responses in clinical studies: A systematic review [frontiersin.org]
- 12. Hemocyanins: Microscopic Giants with Unique Structural Features for Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for Non-Lethal Hemocyanin Extraction from Gastropods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins, the oxygen-transporting metalloproteins found in the hemolymph of many mollusks and arthropods, are of significant interest to the biomedical and pharmaceutical industries. Keyhole limpet hemocyanin (KLH), derived from the gastropod Megathura crenulata, is a potent immunostimulatory agent used as a carrier for therapeutic vaccines and as an immunological adjuvant. Traditionally, the extraction of this compound has involved lethal methods that sacrifice the source animal. However, ethical considerations and the desire for sustainable sourcing have driven the development of non-lethal extraction techniques. These methods not only ensure the survival and well-being of the gastropods but also allow for repeated harvesting from the same individual, providing a consistent and long-term supply of this valuable protein.
These application notes provide detailed protocols for two primary non-lethal methods of this compound extraction from gastropods: Sinus Puncture and Foot Stimulation . Additionally, information on anesthesia, post-extraction care, and this compound purification is included to provide a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize key quantitative data related to non-lethal this compound extraction and the characteristics of the purified product.
| Parameter | Value | Species | Extraction Method | Reference |
| Average Hemolymph Yield | 85 - 121 mL per extraction | Megathura crenulata | Sinus Puncture | [1] |
| Sub-lethal Extraction Limit | < 40% of animal's body weight in grams | Megathura crenulata | Sinus Puncture | [1] |
| Hemolymph Yield (Small Gastropods) | 200 - 400 µL | Lymnaea stagnalis (2.5 - 4g) | Foot Stimulation | [2] |
| This compound Concentration (Crude Hemolymph) | ~5 mg/mL | Rapana thomasiana | N/A | [2] |
| Animal Survival Rate | 100% over a 5-month study with repeated extractions | Megathura crenulata | Sinus Puncture |
Table 1: Hemolymph Yield and Animal Welfare in Non-Lethal Extraction.
| Parameter | Specification | Product | Reference |
| Purity | ≥90% by size exclusion chromatography | Commercial KLH | [3] |
| Protein Concentration | ≥60% (lyophilized solid) | Commercial KLH | [3][4] |
| Copper to Protein Ratio | ≥1.5 x 10⁻³ | Commercial KLH | [5] |
| Endotoxin Levels | ≤25 EU/mg | High Purity Commercial KLH | [5] |
Table 2: Quality and Purity Specifications of Commercially Purified Keyhole Limpet this compound (KLH).
Experimental Protocols
Protocol 1: Non-Lethal this compound Extraction via Sinus Puncture
This method is suitable for larger gastropods, such as the giant keyhole limpet (Megathura crenulata). It involves accessing a hemolymph-rich sinus without causing significant injury to the animal.
Materials:
-
Live gastropod (e.g., Megathura crenulata)
-
Anesthetic solution (see Anesthesia section below)
-
Container for anesthesia
-
Device for immobilization (e.g., a custom-built stand or clamp)
-
Sterile, large-gauge hypodermic needles (e.g., 18-21 gauge)
-
Sterile collection vessel (e.g., centrifuge tubes or blood collection bags) containing an anticoagulant (e.g., 30 mM sodium citrate)
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Anesthesia: Anesthetize the gastropod to prevent muscle contraction and ensure animal welfare. Immerse the animal in a solution of 1-phenoxy-2-propanol (B149627) (8 mM in seawater) or a 10% solution of magnesium chloride (MgCl2) in distilled water until it is relaxed and unresponsive to gentle prodding.[6] The duration will vary depending on the size and species of the gastropod.
-
Immobilization: Once anesthetized, immobilize the gastropod in a head-down position. This allows gravity to assist in the pooling of hemolymph in the cephalic sinuses (buccal or cardiac sinus).[1]
-
Site Preparation: Gently clean the area around the anterior end of the foot near the head with a sterile gauze pad soaked in 70% ethanol.
-
Hemolymph Extraction: Carefully insert a sterile needle into the swollen sinus region. The hemolymph, which is typically a shade of blue when oxygenated, should begin to flow. A slight negative pressure may be applied to facilitate collection.
-
Collection: Collect the hemolymph into the sterile collection vessel. Ensure the volume extracted does not exceed the recommended sub-lethal quantity (<40% of the animal's body weight in grams for M. crenulata).[1]
-
Post-Extraction Care: After collection, withdraw the needle and apply gentle pressure to the puncture site with sterile gauze for a few moments to minimize hemolymph loss.
-
Recovery: Immediately return the animal to a recovery tank with clean, well-aerated water of the appropriate salinity and temperature. Monitor the animal until it resumes normal activity.
Protocol 2: Non-Lethal this compound Extraction via Foot Stimulation
This method is more suitable for smaller gastropods where sinus puncture is not feasible. It relies on a natural defensive behavior of the snail.[7]
Materials:
-
Live gastropod (e.g., Lymnaea stagnalis, Biomphalaria glabrata)
-
Blunt probe (e.g., a sterile plastic pipette tip or a fire-polished glass rod)
-
Micropipette or capillary tube for collection
-
Microcentrifuge tubes for sample storage
-
Optional: Anesthetic (e.g., menthol (B31143) crystals in a small amount of water)
Procedure:
-
Preparation: Gently clean the surface of the gastropod's foot by rinsing with sterile water appropriate for the species (freshwater or saltwater).
-
Stimulation: Gently irritate the foot of the snail with the blunt probe. This will cause the snail to retract into its shell, often expelling a small amount of hemolymph.[7]
-
Collection: Immediately collect the expelled hemolymph using a micropipette or capillary tube.[2]
-
Repeated Stimulation: This process can be repeated a few times, but care should be taken not to over-stimulate the animal, which could lead to excessive stress and the release of most of its hemolymph.
-
Recovery: Return the gastropod to its housing environment. It is recommended to allow a recovery period of several days before subsequent extractions from the same individual.[2]
Protocol 3: this compound Purification from Crude Hemolymph
This protocol provides a general method for purifying this compound from the collected hemolymph.
Materials:
-
Crude hemolymph
-
Refrigerated centrifuge
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Stir plate and stir bar
-
Purification buffer (e.g., 50 mM Tris/HCl, pH 7.4, containing 5 mM CaCl2 and 5 mM MgCl2)
-
Optional: Ultracentrifuge, size-exclusion chromatography column (e.g., Sepharose 4B)
Procedure:
-
Cell Removal: Centrifuge the crude hemolymph at a low speed (e.g., 5,000 x g for 30 minutes at 4°C) to pellet hemocytes and other cellular debris.[8]
-
Ammonium Sulfate Precipitation: Slowly add crystalline ammonium sulfate to the supernatant while gently stirring on ice to a final saturation of 38-50%.[8] Allow the precipitation to proceed for several hours or overnight at 4°C.
-
Pelleting this compound: Centrifuge the mixture at a higher speed (e.g., 10,000 x g for 1 hour at 4°C) to pellet the precipitated this compound.
-
Resuspension and Dialysis: Carefully discard the supernatant and resuspend the this compound pellet in a minimal volume of purification buffer. Transfer the resuspended this compound to dialysis tubing and dialyze against several changes of the purification buffer to remove the ammonium sulfate.[2]
-
Further Purification (Optional): For higher purity, the dialyzed this compound can be subjected to ultracentrifugation (e.g., 100,000 x g for 2-4 hours) to pellet the high-molecular-weight this compound molecules. Alternatively, size-exclusion chromatography can be used to separate this compound from other smaller proteins.
-
Purity Assessment: The purity of the this compound can be assessed by SDS-PAGE and spectrophotometry. The characteristic absorbance peak of oxygenated this compound is around 340-350 nm.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Stress Response in Gastropod Hemocytes
The physical stress and loss of hemolymph during extraction can trigger a cellular stress response in the gastropod's hemocytes. This response is mediated by several signaling pathways that are conserved across many invertebrates.
Caption: Stress-activated signaling cascade in gastropod hemocytes.
Experimental Workflow for Non-Lethal this compound Extraction and Purification
The following diagram illustrates the overall workflow from animal preparation to purified this compound.
Caption: Workflow for non-lethal this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Signaling pathways involved in the physiological response of mussel hemocytes to bacterial challenge: the role of stress-activated p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification, Spectroscopic Characterization and o-Diphenoloxidase Activity of this compound from a Freshwater Gastropod: Pila globosa | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Hemocyanin Oligomers by Size-Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins are large, copper-containing respiratory proteins found freely dissolved in the hemolymph of many molluscs and arthropods.[1][2] Beyond their primary role in oxygen transport, hemocyanins are of significant interest in immunology and drug development due to their potent immunomodulatory properties. A well-known example is Keyhole Limpet Hemocyanin (KLH), which is widely used as a carrier protein for vaccines and as an immunostimulant.[3]
Hemocyanins exist as complex oligomeric structures, typically as hexamers, dodecamers, and even larger assemblies of subunits, with each subunit having a molecular weight of approximately 75 kDa.[1][4] The specific oligomeric state can influence the protein's immunogenicity and other biological activities. Therefore, the ability to isolate and purify specific this compound oligomers is crucial for research and the development of this compound-based therapeutics.
Size-exclusion chromatography (SEC) is a powerful and widely used technique for the separation of biomolecules based on their hydrodynamic radius. This method is particularly well-suited for the fractionation of large protein complexes like this compound oligomers under native conditions. These application notes provide a detailed protocol for the purification of this compound oligomers from hemolymph using SEC, along with supporting data and a description of the role of this compound in the invertebrate immune response.
Data Presentation: Separation of this compound Oligomers
The separation of this compound oligomers by SEC is dependent on the molecular weight and shape of the different oligomeric species. Larger oligomers will elute earlier from the SEC column than smaller ones. The following table summarizes representative data for the separation of this compound oligomers from the Pacific whiteleg shrimp, Litopenaeus vannamei.
| Oligomeric State | Approximate Molecular Weight (kDa) | Representative Elution Volume (mL) |
| Dodecamer | 673 | 9.5 |
| Hexamer | 403 | 10.4 |
Data is based on separation using a dual BioSep SEC-400-5 column system.
Experimental Protocols
Hemolymph Extraction and Clarification
This protocol describes the initial steps for obtaining a clarified hemolymph sample suitable for chromatographic purification.
Materials:
-
Live specimens (e.g., shrimp, crabs, or keyhole limpets)
-
Anticoagulant buffer (e.g., 27 mM sodium citrate, 33 mM citric acid, 110 mM glucose, 140 mM NaCl, pH 6.0)
-
Sterile syringes and needles
-
Refrigerated centrifuge and centrifuge tubes
-
Ice
Protocol:
-
Anesthetize the animal by placing it on ice or in cold water for several minutes.
-
Using a sterile syringe containing anticoagulant, carefully extract hemolymph from a suitable site (e.g., the pericardial sinus in shrimp).
-
Immediately transfer the collected hemolymph into a pre-chilled centrifuge tube on ice.
-
Centrifuge the hemolymph at 800 x g for 10 minutes at 4°C to pellet hemocytes and other cellular debris.
-
Carefully collect the supernatant, which is the clarified hemolymph. Store on ice for immediate use or at -80°C for long-term storage.
Optional Pre-purification: Ammonium (B1175870) Sulfate (B86663) Precipitation
For dilute hemolymph samples, an initial concentration and partial purification step using ammonium sulfate precipitation can be beneficial.
Materials:
-
Clarified hemolymph
-
Saturated ammonium sulfate solution, pH 7.4
-
Stir plate and stir bar
-
Refrigerated centrifuge and centrifuge tubes
-
Dialysis tubing (e.g., 14 kDa MWCO)
-
SEC Mobile Phase (see protocol 3)
Protocol:
-
Place the clarified hemolymph in a beaker on a stir plate at 4°C.
-
Slowly add saturated ammonium sulfate solution dropwise while gently stirring to reach a final saturation of 38-50%.
-
Continue stirring at 4°C for at least 4 hours or overnight to allow for complete precipitation.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to pellet the precipitated this compound.
-
Discard the supernatant and resuspend the pellet in a minimal volume of the SEC mobile phase.
-
Transfer the resuspended pellet to dialysis tubing and dialyze against the SEC mobile phase at 4°C with at least two buffer changes to remove residual ammonium sulfate.
Size-Exclusion Chromatography for Oligomer Separation
This protocol details the separation of this compound oligomers using a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column.
Materials and Equipment:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the separation of large proteins (e.g., Superdex 200, TSKgel G3000SW, or equivalent, with a fractionation range appropriate for 100-1000 kDa). A typical column dimension for analytical separation is 7.8 mm ID x 30 cm L.
-
Mobile Phase: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.4. Filter and degas the mobile phase before use.
-
Clarified and optionally pre-purified this compound sample.
-
0.22 µm syringe filters.
Protocol:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the this compound sample by centrifuging at high speed (e.g., >14,000 x g) for 10 minutes to remove any aggregates, or by filtering through a 0.22 µm syringe filter.
-
Inject an appropriate volume of the prepared sample onto the column. The optimal injection volume depends on the column dimensions but should generally not exceed 2% of the total column volume for high-resolution separation.
-
Perform the chromatographic separation using an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for total protein) and 337 nm or 340 nm (specific for the copper-containing this compound).
-
Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analyze the collected fractions by native polyacrylamide gel electrophoresis (PAGE) or SEC-MALS to confirm the oligomeric state and purity of the separated this compound species.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound oligomers from hemolymph.
Caption: Workflow for this compound oligomer purification.
Role of this compound in the Invertebrate Immune Response
This compound plays a dual role in invertebrates, serving not only as an oxygen carrier but also as a key component of the innate immune system. Under certain conditions, such as upon pathogen invasion, this compound can be converted into a phenoloxidase-like enzyme. Phenoloxidase is a critical enzyme in the melanization cascade, which leads to the encapsulation and killing of invading microorganisms.
Caption: this compound's role in the innate immune response.
References
- 1. Frontiers | Protein Diversity and Immune Specificity of this compound From Shrimp Litopenaeus vannamei [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Size Exclusion Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Hemocyanin in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemocyanins are large, oxygen-carrying metalloproteins found in the hemolymph of mollusks and arthropods. Their inherent properties, including their massive size (often exceeding 3-13 MDa), complex quaternary structure, glycosylation, and xenogeneic nature, make them highly immunogenic in mammals without being pathogenic.[1] These characteristics have made hemocyanin, particularly Keyhole Limpet this compound (KLH), a valuable component in the field of nanotechnology and nanomedicine. This document provides an overview of its primary applications, quantitative data from key studies, and detailed protocols for its use as a vaccine adjuvant, drug delivery vehicle, and in the fabrication of biosensors.
Application: Vaccine Adjuvant and Carrier Protein
This compound is a potent immunostimulant that biases the immune response towards a Th1 phenotype, which is crucial for cell-mediated immunity against tumors and intracellular pathogens.[2][3] It serves both as a carrier for small, weakly immunogenic molecules (haptens) and as a powerful adjuvant that enhances the overall immune response.
-
Cancer Immunotherapy: this compound is conjugated to tumor-associated antigens (TAAs), such as gangliosides (GM2, GD2) or mucins (MUC1), to break immune tolerance and induce a potent anti-tumor immune response.[4] Formulations combining this compound-antigen conjugates with other adjuvants like QS-21 have been shown to induce high-titer antibody responses and reduce tumor development.[2]
-
Vaccines Against Substance Abuse: Haptens representing drugs of abuse (e.g., nicotine, opioids) are conjugated to KLH to elicit an antibody response.[5] These antibodies can then bind to the drug in the bloodstream, preventing it from crossing the blood-brain barrier and mediating its psychoactive effects.
-
Infectious Diseases: Its role as a carrier-adjuvant is also being explored for vaccines against various infectious diseases.
Immunogenicity Data
The immunogenic potency of this compound, particularly KLH, has been quantified in various studies by measuring the resulting antibody titers.
| Parameter | This compound Formulation | Result | Study Population | Reference |
| IgG Titer | Mature Dendritic Cells + KLH | Mean: 142 mg/L | Melanoma Patients | [6] |
| IgM Titer | Mature Dendritic Cells + KLH | Mean: 157 mg/L | Melanoma Patients | [6] |
| IgG Fold Increase | Intramuscular KLH | 4.9-fold increase | Healthy Volunteers | [7] |
| IgM Fold Increase | Intramuscular KLH | 1.4-fold increase | Healthy Volunteers | [7] |
| IgG1 Titer (Heptavalent Vaccine) | Heptavalent Antigen-KLH + GPI-0100 | Median: 10,240 | Mice | [4] |
| IgM Titer (Heptavalent Vaccine) | Heptavalent Antigen-KLH + GPI-0100 | Median: 320 | Mice | [4] |
Signaling Pathway for Immune Activation
Hemocyanins are recognized by antigen-presenting cells (APCs), such as dendritic cells and macrophages, through pattern recognition receptors (PRRs). The mannose-rich glycans on the this compound surface allow it to bind to C-type lectin receptors (e.g., Mannose Receptor, DC-SIGN) and Toll-like Receptor 4 (TLR4).[3][8] This engagement triggers downstream signaling cascades, activating transcription factors like NF-κB and IRF3, leading to the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and promoting a robust Th1-biased adaptive immune response.[8][9]
Application: Nanoparticle Drug Delivery
The large, hollow structure of this compound can be conceptualized as a natural nanoparticle carrier. While less common than its use as an adjuvant, strategies are being developed to load therapeutic agents into or onto this compound constructs. More frequently, this compound is incorporated into synthetic nanoparticle formulations, such as those made from poly(lactic-co-glycolic acid) (PLGA), to create a dual-function system that combines targeted delivery with immunotherapy.[10][11]
-
Co-delivery of Antigen and Adjuvant: Encapsulating this compound within a nanoparticle carrier alongside a specific antigen ensures that both components are delivered to the same antigen-presenting cell, maximizing the immune response.[10]
-
Enhanced Stability: PLGA encapsulation can protect the protein structure of this compound and the conjugated antigen from degradation, potentially improving shelf-life and in vivo stability.[11]
Nanoparticle Formulation Data
The physical characteristics of nanoparticles are critical for their in vivo behavior and efficacy. Drug loading efficiency is a key parameter in the development of drug delivery systems.
| Nanoparticle Type | Core Material | Encapsulated Agent(s) | Avg. Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Hybrid Nanoparticle Vaccine | PLGA | Nicotine Hapten, KLH | 300.3 | -31.4 | Not Reported | [10] |
| Hybrid Nanoparticle Vaccine | PLA | Nicotine Hapten, KLH | 309.7 | -29.6 | Not Reported | [10] |
| Albumin Nanoparticles | Camel Serum Albumin | Curcumin / Doxorubicin | 150 - 170 | -25 to -30 | 3.4 - 7.5 | [12] |
| Polymeric Micelles | Polymer | Paclitaxel / Lapatinib | ~100 | Not Reported | 25.0 - 67.0 | [13] |
Application: Biosensors
This compound's intrinsic electrochemical properties, stemming from its copper-containing active sites, make it a candidate for use as a biological recognition element in biosensors. When immobilized on an electrode surface, it can facilitate direct electron transfer, enabling the detection of various analytes.
-
Electrochemical Detection: this compound has been incorporated into nanocomposite films, for example with gold nanoparticles and carbon black, to create sensitive electrochemical biosensors.[14] These sensors can detect phenolic compounds like hydroquinone (B1673460) and catechol, which are relevant environmental pollutants.
Biosensor Performance Data
The performance of a biosensor is defined by its sensitivity and detection limits.
| Biosensor Configuration | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| This compound-Au@QC NP-Carbon Black | Hydroquinone | 4.5 x 10⁻⁷ to 2.4 x 10⁻⁵ M | 8.0 x 10⁻⁹ M | [15] |
| This compound-Au@QC NP-Carbon Black | Catechol | 3.7 x 10⁻⁷ to 5.0 x 10⁻⁵ M | 8.7 x 10⁻⁷ M | [15] |
Experimental Protocols
Protocol 1: Peptide/Hapten Conjugation to KLH using EDC Chemistry
This protocol describes the covalent coupling of a peptide or other small molecule (hapten) containing a carboxyl group to the primary amines on Keyhole Limpet this compound (KLH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
Keyhole Limpet this compound (KLH), lyophilized
-
Peptide or hapten with a terminal carboxyl group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for stabilization)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0
-
Quenching Solution: Hydroxylamine or 2-Mercaptoethanol
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette (10K MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reconstitute KLH: Prepare a 10 mg/mL solution of KLH in ultrapure water. If the KLH is already in solution, adjust the buffer to the Conjugation Buffer using a desalting column.
-
Dissolve Peptide/Hapten: Dissolve the peptide or hapten in the Conjugation Buffer at a concentration of 2-5 mg/mL.
-
Prepare EDC/NHS: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water. If using NHS/Sulfo-NHS, prepare a solution of similar concentration.
-
Reaction Mixture: In a reaction tube, combine the KLH solution and the peptide/hapten solution. A typical molar ratio is 1:100 to 1:200 (KLH:peptide), but this should be optimized.
-
Initiate Conjugation: Add the freshly prepared EDC solution to the KLH-peptide mixture. A 10 to 50-fold molar excess of EDC over the amount of peptide is recommended. If using, add NHS/Sulfo-NHS at the same time. For KLH, it's recommended to start with a smaller amount of EDC (e.g., 50 µL of a 10 mg/mL solution per 2 mg of KLH) to avoid precipitation.[16]
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench Reaction (Optional but Recommended): Add quenching solution to a final concentration of 10-20 mM to stop the reaction and quench unreacted EDC.
-
Purification: Remove excess, unreacted peptide, EDC, and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. Alternatively, perform dialysis against PBS overnight at 4°C.
-
Characterization: Determine the protein concentration using a BCA or Bradford assay. Confirm conjugation using SDS-PAGE (which will show a shift in the molecular weight of KLH subunits) and/or MALDI-TOF mass spectrometry.
Protocol 2: Formulation of KLH-Conjugate PLGA Nanoparticles
This protocol describes the encapsulation of a pre-formed KLH-antigen conjugate into PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.
Materials:
-
KLH-antigen conjugate (from Protocol 1) in PBS
-
PLGA (Poly(lactic-co-glycolic acid), 50:50, MW 30,000–60,000)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
MilliQ water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Prepare Primary Emulsion (w/o): a. Dissolve 50 mg of PLGA in 1 mL of DCM. b. Add 200 µL of the aqueous KLH-antigen conjugate solution (e.g., 5 mg/mL) to the PLGA/DCM solution. c. Immediately emulsify the mixture using a probe sonicator on ice for 60 seconds (e.g., 50% amplitude, pulse on/off). This forms the primary water-in-oil emulsion.
-
Prepare Double Emulsion (w/o/w): a. Add the primary emulsion from step 1c to 4 mL of an aqueous PVA solution (e.g., 2% w/v). b. Immediately sonicate again on ice for 2 minutes to form the double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a larger beaker containing 50 mL of a lower concentration PVA solution (e.g., 0.3% w/v). b. Stir the suspension on a magnetic stirrer at room temperature for at least 4-6 hours (or overnight) to allow the DCM to fully evaporate, leading to the hardening of the nanoparticles.
-
Washing and Collection: a. Collect the nanoparticles by centrifugation (e.g., 15,000 x g, 30 min, 4°C). b. Discard the supernatant and wash the nanoparticle pellet by resuspending in MilliQ water. Repeat the centrifugation and washing step two more times to remove residual PVA.
-
Resuspension and Storage: a. Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or MilliQ water. b. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose (B13894) or trehalose).
-
Characterization: a. Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Surface Charge: Determine the Zeta Potential. c. Encapsulation Efficiency: Lyse a known amount of nanoparticles and measure the amount of encapsulated KLH-conjugate using a protein assay (e.g., MicroBCA). Compare this to the initial amount used in the formulation. Encapsulation Efficiency (%) = (Mass of encapsulated protein / Initial mass of protein) x 100
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. bettersizeinstruments.com [bettersizeinstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. A preclinical study comparing approaches for augmenting the immunogenicity of a heptavalent KLH-conjugate vaccine against epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Humoral anti-KLH responses in cancer patients treated with dendritic cell-based immunotherapy are dictated by different vaccination parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of KLH-driven immune responses in clinical studies: A systematic review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Hemocyanins Stimulate Innate Immunity by Inducing Different Temporal Patterns of Proinflammatory Cytokine Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of Nanovaccines toward an Extended Immunity against Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug loading efficiency and drug entrapment efficiency of prepared CSA-NPs (n=3) [jbr-pub.org.cn]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical biosensing platform based on a this compound–Au@QC NP–carbon black hybrid nano-composite film - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hemocyanin Aggregation During Storage
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing hemocyanin aggregation during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation during storage?
This compound aggregation is a multifactorial issue primarily driven by conformational instability. The main contributing factors include:
-
Suboptimal pH: Moving outside the optimal pH range can alter the surface charge of the protein, leading to increased hydrophobic interactions and aggregation. For many molluscan hemocyanins, such as that from Helix lucorum, the optimal pH for stability is between 6.5 and 8.0.[1] For some crustacean hemocyanins, like from Macrobrachium acanthurus, stability is maintained between pH 5.0 and 7.4.[2]
-
Inappropriate Buffer System: The composition of the buffer can significantly impact this compound stability. Some buffer components can interact with the protein, leading to destabilization.
-
Temperature Fluctuations: Although many hemocyanins are remarkably thermostable, extreme temperatures or repeated freeze-thaw cycles can denature the protein and expose hydrophobic regions, promoting aggregation.[3][4][5]
-
Presence of Divalent Cations: The stability of the quaternary structure of this compound is often dependent on the presence of divalent cations like Ca²⁺ and Mg²⁺.[1][6]
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.
Q2: What is the recommended pH and buffer for storing this compound?
For optimal stability, it is recommended to store this compound in a pH range of 6.5 to 8.0.[1] Stabilizing buffers such as Tris-HCl and HEPES have been found to be effective.[1] It is crucial to maintain the pH within this range to prevent conformational changes that can lead to aggregation.
Q3: How do divalent cations affect this compound stability during storage?
Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), play a critical role in stabilizing the complex quaternary structure of this compound. Higher concentrations of these ions can promote the reassociation of this compound subunits and enhance overall stability.[6][7] For instance, dialysis against a buffer containing high concentrations of Ca²⁺ and Mg²⁺ (e.g., 100 mmol L⁻¹) has been shown to promote the stability of the protein molecule.[1]
Q4: Can I freeze my this compound sample? What is the impact of freeze-thaw cycles?
While freezing is a common method for long-term protein storage, repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and aggregation.[3][4][5] If freezing is necessary, it is best to aliquot the this compound solution into single-use volumes to minimize the number of freeze-thaw cycles. For storage at -70°C or -80°C, the addition of a cryoprotectant like glycerol (B35011) at a concentration of 10-20% is common. For unfrozen storage at -20°C, a higher glycerol concentration of 50% is recommended.[8]
Q5: Are there any additives that can help prevent aggregation?
Yes, several additives can be included in the storage buffer to enhance this compound stability:
-
Glycerol: Acts as a cryoprotectant and protein stabilizer. For frozen storage, 10-20% (v/v) is often used, while for liquid storage at -20°C, 50% (v/v) is recommended.[8]
-
Arginine: This amino acid is known to suppress protein aggregation and can be effective in the physiological concentration range of 1-10 mM for some proteins.[9] For refolding purposes, concentrations of 0.5-2 M have been used.[10]
-
Divalent Cations: As mentioned, Ca²⁺ and Mg²⁺ are crucial for stability. A concentration of 100 mmol L⁻¹ has been shown to be effective.[1]
-
Ionic Liquids: Certain cholinium-based ionic liquids, such as [Chol][Arg] and [Chol][Lys], have been shown to protect Rapana thomasiana this compound from microbial contamination and chemical changes during storage at room temperature for over three months.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms after purification and dialysis. | The pH of the dialysis buffer is outside the optimal range (6.5-8.0). | Check and adjust the pH of the dialysis buffer to be within the 6.5-8.0 range. Consider using a stabilizing buffer like Tris-HCl or HEPES.[1] |
| The dialysis buffer lacks essential divalent cations. | Add CaCl₂ and MgCl₂ to the dialysis buffer. A final concentration of around 100 mmol L⁻¹ for each has been shown to be effective.[1] | |
| The protein concentration is too high. | Perform dialysis with a more dilute protein solution and concentrate it afterward if necessary. | |
| Sample appears cloudy after thawing. | The protein has aggregated due to freeze-thaw stress. | Minimize freeze-thaw cycles by preparing single-use aliquots.[3][4][5] Add a cryoprotectant like glycerol (10-20% for -80°C storage, 50% for -20°C unfrozen storage) to the storage buffer before freezing.[8] |
| Loss of activity or structural integrity over time in liquid storage. | The storage buffer is not providing adequate stabilization. | Optimize the storage buffer. Ensure the pH is between 6.5 and 8.0 and consider adding stabilizers like glycerol (10-50%), arginine (1-10 mM), or divalent cations (Ca²⁺ and Mg²⁺ at ~100 mM).[1][9] |
| Microbial contamination. | Filter-sterilize the this compound solution and storage buffer. Consider adding a bacteriostatic agent or using stabilizing ionic liquids like [Chol][Arg] or [Chol][Lys].[11] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 8.0 | Crucial for maintaining conformational stability.[1] |
| Temperature | 4°C (short-term) or -80°C (long-term) | Avoid repeated freeze-thaw cycles.[3][4][5] |
| Buffer | Tris-HCl, HEPES | These have been shown to be stabilizing.[1] |
| [Ca²⁺] | 5 - 100 mmol L⁻¹ | Essential for quaternary structure.[1][12] |
| [Mg²⁺] | 5 - 100 mmol L⁻¹ | Essential for quaternary structure.[1][12] |
Table 2: Effect of Additives on this compound Stability
| Additive | Recommended Concentration | Effect |
| Glycerol | 10-20% (v/v) for frozen storage50% (v/v) for -20°C liquid storage | Cryoprotectant, enhances stability.[8] |
| Arginine | 1-10 mM | Suppresses aggregation.[9] |
| [Chol][Arg] / [Chol][Lys] | Not specified | Protects from microbial and chemical degradation.[11] |
Experimental Protocols
Protocol 1: Standard this compound Storage Buffer Preparation
This protocol describes the preparation of a standard buffer for the storage of purified this compound.
Materials:
-
Tris base
-
Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Magnesium chloride (MgCl₂)
-
Glycerol (optional, for frozen storage)
-
Purified water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
To prepare 1 L of 50 mM Tris-HCl buffer, dissolve 6.057 g of Tris base in approximately 800 mL of purified water.
-
Adjust the pH to 7.5 by slowly adding concentrated HCl while monitoring with a calibrated pH meter.
-
Add 14.7 g of CaCl₂ (to a final concentration of 100 mM) and 20.33 g of MgCl₂·6H₂O (to a final concentration of 100 mM). Stir until fully dissolved.
-
Bring the final volume to 1 L with purified water.
-
For long-term frozen storage, add glycerol to a final concentration of 20% (v/v) (200 mL of glycerol for 800 mL of buffer).
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
Store the buffer at 4°C.
Protocol 2: Assessment of this compound Aggregation using UV-Vis Spectrophotometry
This protocol provides a basic method to assess this compound aggregation by measuring light scattering.
Materials:
-
Purified this compound sample
-
Storage buffer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) in the storage buffer.
-
Measure the absorbance spectrum of the sample from 250 nm to 600 nm.
-
The absorbance at 340 nm is indicative of the oxygenated copper-containing active site.[2] An increase in absorbance at higher wavelengths (e.g., above 400 nm) can indicate light scattering due to the presence of aggregates.
-
Monitor the absorbance at a non-absorbing wavelength (e.g., 500 nm) over time. An increase in absorbance at this wavelength is a direct indication of increasing aggregation.
Visualizations
Caption: Workflow for optimal this compound storage.
Caption: Troubleshooting logic for this compound aggregation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of anions, Ca2+, Mg2+, and aliphatic alcohols on the reaction of this compound with cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and conformational stability of this compound from the garden snail Cornu aspersum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cryo-EM Structure of a Molluscan this compound Suggests its Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hemocyanin-Peptide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of hemocyanin-peptide conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common carrier proteins for peptide conjugation and why is Keyhole Limpet this compound (KLH) frequently used?
Small molecules like peptides, often referred to as haptens, are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit a strong immune response.[1] Commonly used carrier proteins include Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet this compound (KLH). KLH is a popular choice due to its high immunogenicity and large size, which allows for a high density of peptide conjugation.[2][3]
Q2: Which functional groups on a peptide can be targeted for conjugation to this compound?
Several functional groups on a peptide can be targeted for conjugation. The most common approaches involve:
-
Primary amines (-NH2): Found at the N-terminus and on the side chain of lysine (B10760008) residues.[4]
-
Sulfhydryl groups (-SH): Found on the side chain of cysteine residues. This is a popular method, often involving the addition of a terminal cysteine to the peptide sequence.[5][6]
-
Carboxylic acids (-COOH): Found at the C-terminus and on the side chains of aspartic and glutamic acid residues.[7]
Q3: What are the primary chemistries used for this compound-peptide conjugation?
The choice of conjugation chemistry depends on the available functional groups on the peptide. Common methods include:
-
Glutaraldehyde (B144438) crosslinking: This method targets primary amines on both the peptide and the this compound, forming a Schiff base that is then reduced.[8][9]
-
Maleimide (B117702) chemistry: This is a popular method that specifically targets sulfhydryl groups on cysteine residues of the peptide, reacting with a maleimide-activated carrier protein to form a stable thioether bond.[6]
-
Carbodiimide (EDC/NHS) chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) activates carboxyl groups to form a more stable NHS ester, which then reacts with primary amines to form a stable amide bond.[7][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-peptide conjugation experiments.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommendation |
| Inactive or oxidized peptide | For cysteine-containing peptides, verify the presence of free sulfhydryl groups using Ellman's reagent.[8][11] If oxidized, reduce the peptide with DTT and purify before conjugation.[8] |
| Low peptide solubility | Peptides with high hydrophobicity may have limited solubility in aqueous buffers.[5] Consider using solvents like dimethylformamide (DMF) or guanidine-HCl to dissolve the peptide before adding it to the reaction mixture.[12][13] |
| Incorrect buffer composition | Buffers containing primary amines (e.g., Tris) or carboxylates can interfere with EDC/NHS and other amine-reactive chemistries.[10][14] Use non-interfering buffers such as MES for the activation step and phosphate (B84403) buffer for the conjugation step.[10] |
| Suboptimal pH | The optimal pH for conjugation varies with the chemistry. For maleimide chemistry, a pH of 6.5-7.5 is recommended. For EDC/NHS chemistry, the activation step is most efficient at pH 4.5-7.2, while the reaction with primary amines is best at pH 7-8.[10] |
| Insufficient molar ratio of peptide to carrier | A molar ratio of 800-1000:1 for peptide to KLH is suggested for maleimide-based conjugation to achieve high hapten density. For other chemistries, the optimal ratio may need to be determined empirically. |
Issue 2: Precipitation of the this compound-Peptide Conjugate
| Possible Cause | Recommendation |
| High degree of conjugation | Over-conjugation, especially with hydrophobic peptides, can lead to aggregation and precipitation.[15] Try reducing the molar ratio of peptide to carrier protein. |
| Poor solubility of KLH | KLH has notoriously poor solubility.[3] Ensure the KLH is fully dissolved before initiating the conjugation reaction. Sonication and gentle rotation can aid in dissolution.[8][11] Centrifuge to remove any aggregates before use.[8][11] |
| Inappropriate buffer conditions | Changes in pH or the presence of certain salts can affect the solubility of the conjugate. Ensure the final conjugate is in a suitable buffer, such as PBS. |
| Mechanical stress | Vigorous vortexing or shaking can sometimes induce precipitation of proteins.[16] Mix gently. |
Issue 3: Difficulty in Purifying the Conjugate
| Possible Cause | Recommendation |
| Inefficient removal of unreacted peptide | Dialysis or size-exclusion chromatography (e.g., PD-10 columns) are effective methods for separating the large conjugate from the smaller, unreacted peptide.[8][12] |
| Co-purification of aggregated material | If the conjugate has precipitated, it can be difficult to separate from soluble material. If precipitation occurs, you can attempt to sonicate the sample to break up the precipitate before further use.[8] |
Experimental Protocols
Protocol 1: Glutaraldehyde Conjugation of a Peptide to KLH
This protocol is adapted from standard procedures for conjugating peptides containing primary amines.[8][11]
-
Dissolve KLH: Weigh out 100 mg of KLH and dissolve it in 2 ml of 0.1 M sodium phosphate buffer, pH 7.8. This may take several hours with gentle rotation at 4°C.
-
Remove Aggregates: Centrifuge the KLH solution at high speed for 10 minutes to pellet any insoluble material.[8][11]
-
Add Peptide: Add 5 mg of the peptide to the KLH solution.
-
Add Glutaraldehyde: Add glutaraldehyde to a final concentration of 0.1%.
-
Incubate: Incubate the reaction mixture for 8-12 hours at 4°C with gentle rotation.
-
Quench Reaction: Add a small amount of sodium borohydride (B1222165) (NaBH4) to reduce the Schiff bases and quench the reaction.
-
Purification: Purify the conjugate by dialysis against PBS to remove unreacted peptide and glutaraldehyde.
Protocol 2: Maleimide-Based Conjugation of a Cysteine-Containing Peptide to Activated KLH
This protocol is based on the use of a pre-activated maleimide-KLH.
-
Reconstitute Activated KLH: Reconstitute maleimide-activated KLH in the recommended buffer as per the manufacturer's instructions.
-
Dissolve Peptide: Dissolve the cysteine-containing peptide in a conjugation buffer (e.g., 20 mM sodium phosphate, 100 mM EDTA, pH 6.6).
-
Mix Components: Immediately mix the peptide solution with the activated KLH solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Purify the conjugate using a desalting column to remove unreacted peptide.
Visual Guides
References
- 1. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. abyntek.com [abyntek.com]
- 6. Peptide carrier conjugation method - Bio Synthesis Inc. [biosyn.com]
- 7. neulandlabs.com [neulandlabs.com]
- 8. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 9. protocols.io [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. utminers.utep.edu [utminers.utep.edu]
- 12. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. youtube.com [youtube.com]
- 16. Abnormal precipitation of oxyhemoglobin S by mechanical shaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hemocyanin Conjugate Immunizations
This guide provides solutions for researchers encountering low antibody titers after immunization with hapten-hemocyanin conjugates. It covers common issues from immunogen preparation to final antibody analysis.
I. Frequently Asked Questions (FAQs)
Q1: Why are carrier proteins like hemocyanin necessary for generating antibodies against small molecules (haptens)?
Small molecules like peptides, drugs, or carbohydrates (haptens) are typically not immunogenic on their own because they are too small to be recognized by the immune system and cannot activate T-helper cells, which are crucial for a robust antibody response.[1][2][3][4] When a hapten is covalently coupled to a large carrier protein like Keyhole Limpet this compound (KLH) or Bovine Serum Albumin (BSA), the resulting conjugate is large enough to be immunogenic.[1][4] The carrier protein provides T-cell epitopes that activate T-helper cells, which in turn help B cells to produce antibodies against the hapten.[2][4]
Q2: What are the main differences between KLH and BSA as carrier proteins?
KLH and BSA are two of the most common carrier proteins used, each with distinct properties.
| Feature | Keyhole Limpet this compound (KLH) | Bovine Serum Albumin (BSA) |
| Molecular Weight | 4.5 x 10⁵ – 1.3 x 10⁷ Da | ~6.7 x 10⁴ Da |
| Immunogenicity | Very high; it is a large, foreign protein that elicits a strong immune response.[5][6] | Moderate immunogenicity. |
| Solubility | Limited solubility in water and buffers, often forming a cloudy solution.[5][6] This does not negatively impact its immunogenicity.[6] | High solubility in aqueous solutions.[6] |
| Use in Assays | Advantageous as it's not typically used as a blocking agent in immunoassays like ELISA, reducing the risk of false positives.[6] | Commonly used as a blocking agent, which can cause high background and false positives if the antiserum contains anti-BSA antibodies.[6] |
| Source | Derived from the hemolymph of the marine mollusk (Megathura crenulata).[7] | Derived from cow plasma.[6] |
Generally, KLH is preferred for the primary immunization to generate a strong response.[6][8] BSA or Ovalbumin (OVA) conjugates are often used for screening assays to ensure the detected antibodies are specific to the hapten and not the KLH carrier.[6]
Q3: What is an adjuvant and why is it used with a this compound conjugate?
An adjuvant is a substance added to a vaccine or immunogen that enhances the immune response.[9][10] While this compound conjugates are immunogenic, adjuvants are necessary to induce a more potent and sustained response.[9] They help stimulate the innate immune system, leading to enhanced activation of antigen-presenting cells (APCs), cytokine production, and ultimately, a stronger and more durable T-cell and B-cell response against the antigen.[9][11] Common adjuvants used in animal research include Freund's Complete Adjuvant (CFA) for the primary immunization and Freund's Incomplete Adjuvant (IFA) for subsequent booster shots.[10]
II. Troubleshooting Guide: Low Antibody Titer
This section addresses the specific problem of a weak or absent antibody response following immunization with a this compound conjugate.
Q1: I've completed my immunization schedule, but the ELISA shows a very low or no antibody titer. What went wrong?
A low antibody titer can result from issues at multiple stages of the process: immunogen preparation, the immunization protocol itself, or the method of analysis. The following questions will help you pinpoint the potential cause.
Step 1: Verify the Quality and Composition of the Immunogen
Q2: How can I be sure my hapten-hemocyanin conjugate was prepared correctly?
The quality of the conjugate is the most critical factor.[12] Several parameters must be optimized.
-
Conjugation Chemistry: Was the correct cross-linking chemistry used for the functional groups on your hapten (e.g., maleimide (B117702) for sulfhydryls, carbodiimide (B86325) (EDC) for carboxyl groups)?[8][] Using an inappropriate or inefficient method will result in a low conjugation yield.
-
Hapten Density: The number of hapten molecules coupled to each carrier protein molecule (hapten density) significantly influences the immune response.[1][14][15]
-
Too Low: May not be sufficient to cross-link B-cell receptors and trigger a strong response.
-
Too High: Can sometimes lead to immune tolerance or mask important epitopes on the carrier protein needed for T-cell help.[12] Some studies show higher density leads to higher titers, while others suggest an optimal intermediate density is best.[12][15] It is critical to characterize the conjugate to determine this ratio.
-
-
Spacer Arm: If your hapten is very small, a spacer arm can improve its exposure to the immune system. Studies have shown that an optimal spacer length (e.g., 6-8 carbon atoms) can significantly enhance antibody titer and affinity.[16]
-
Conjugate Purity: Was the final conjugate properly purified to remove unreacted hapten and crosslinkers? Excess free hapten can potentially inhibit the desired immune response.
Q3: How do I check the hapten density of my conjugate?
Characterizing the conjugate is essential. Several methods can be used:
-
Spectrophotometry: If the hapten has a unique absorbance peak, you can use UV-Vis spectroscopy to estimate the substitution ratio by measuring absorbance at wavelengths specific to the hapten and the protein.[17]
-
MALDI-TOF Mass Spectrometry: This technique can determine the mass of the conjugate. The mass increase compared to the unconjugated carrier allows for a precise calculation of the average number of haptens per protein molecule.[5][15]
-
Fluorescence: If the protein's intrinsic fluorescence (from tryptophan residues) is quenched upon conjugation, this change can be correlated with the hapten density.[12]
Step 2: Review the Immunization and Animal Protocol
Q4: My conjugate seems fine. Could the immunization protocol be the problem?
Yes, even a perfect immunogen can fail if the immunization protocol is flawed.
-
Dose and Volume: Was the correct amount of immunogen administered? While dose-response can vary, insufficient antigen will lead to a weak response. A typical dose for mice might be 25-100 µg per injection.
-
Adjuvant Emulsion: Was the immunogen properly emulsified with the adjuvant (e.g., CFA/IFA)? A broken or unstable emulsion will not create the necessary "depot effect," which allows for the slow release of the antigen and sustained stimulation of the immune system. The emulsion should be thick and stable, not separating upon standing.
-
Injection Route: The route of administration (e.g., subcutaneous, intraperitoneal) affects the immune response. Subcutaneous injections at multiple sites are common and effective for inducing a strong antibody response.
-
Immunization Schedule: A typical schedule involves a primary immunization followed by 2-3 booster injections every 2-4 weeks. Skipping or delaying boosters can result in a suboptimal response. The peak IgG response is often observed 7-14 days after the second or third boost.[18]
-
Animal Health and Strain: The age, health, and genetic background (strain) of the animal can significantly impact its ability to mount an immune response.
Step 3: Evaluate the Antibody Titer Assay (ELISA)
Q5: I believe the immunization was successful. Could my ELISA be giving me a false negative result?
An improperly configured or optimized ELISA is a common source of error.
-
Coating Antigen: Are you using the correct antigen to coat the ELISA plate?
-
To detect hapten-specific antibodies, you should use the hapten conjugated to a different carrier protein (e.g., immunize with Hapten-KLH, coat ELISA plate with Hapten-BSA).[4] This prevents the detection of antibodies raised against the primary carrier (KLH).
-
The coating concentration must be optimized. Too little antigen will result in a weak signal, while too much can cause high background.[19]
-
-
Serum Dilution: Are you testing a wide enough range of serum dilutions? A very high-titer serum might show a "hook effect" or low signal at low dilutions. It's standard to test serial dilutions from 1:100 to 1:100,000 or higher.[20]
-
Antibody Reagents: Are your primary (serum) and secondary (e.g., anti-mouse IgG-HRP) antibodies diluted correctly? Are the reagents expired? The dilution for the secondary antibody must be optimized to ensure a strong signal-to-noise ratio.[19]
-
Washing and Blocking: Insufficient washing can lead to high background, while inadequate blocking can cause non-specific binding of antibodies to the plate.
-
Pre-immune Serum: Did you test the pre-immune serum (collected before immunization)? This is your negative control. A valid positive result should show a signal significantly higher (at least 2-3 fold) than the pre-immune serum at the same dilution.[20]
III. Quantitative Data Summary
Optimizing experimental parameters is key to a successful immunization. The tables below summarize critical quantitative data.
Table 1: Influence of Hapten Density on Antibody Response
| Hapten Density | Potential Effect on Titer | Potential Effect on Specificity | Considerations |
| Low (2-10 haptens/carrier) | May be insufficient for a strong response. | Can induce a narrower, more specific range of antibodies.[14] | Might be desirable for generating highly specific monoclonal antibodies. |
| Medium (15-30 haptens/carrier) | Often considered optimal for achieving a high titer with good affinity.[12][15] | Elicits a good balance of antibody diversity. | A common target range for polyclonal antibody production. |
| High (>40 haptens/carrier) | May increase titer in some cases[15], but risks inducing tolerance or altering protein structure. | Can produce a broader range of antibodies, potentially with lower average affinity.[14] | High substitution can mask carrier T-cell epitopes, paradoxically weakening the response.[12][21] |
Table 2: Typical Immunization Protocol Parameters (Mouse Model)
| Parameter | Recommended Value | Notes |
| Immunogen Dose | 25-100 µg per animal | Dose depends on immunogenicity of the conjugate. |
| Injection Volume | 100-200 µL | Total volume of immunogen + adjuvant emulsion. |
| Adjuvant (Primary) | Freund's Complete Adjuvant (CFA) | Emulsify 1:1 with immunogen in saline. |
| Adjuvant (Boosts) | Freund's Incomplete Adjuvant (IFA) | Emulsify 1:1 with immunogen in saline. |
| Injection Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | s.c. at multiple sites is often preferred. |
| Schedule | Day 0: Primary immunization | Day 14, 28, 42: Booster immunizations. |
| Bleeding for Titer Check | Day 35-42 (7-14 days after 2nd boost) | Collect blood to test serum antibody titer via ELISA. |
IV. Detailed Experimental Protocols
Protocol 1: Maleimide-Based Peptide Conjugation to KLH
This protocol is for conjugating a peptide containing a free cysteine residue to maleimide-activated KLH.
Materials:
-
Peptide with a single free cysteine residue
-
Maleimide-Activated KLH (available commercially)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Spin desalting columns
Methodology:
-
Prepare Peptide: Dissolve the sulfhydryl-containing peptide in the conjugation buffer. If the peptide is difficult to dissolve, use a small amount of DMSO or DMF first, then add the buffer.
-
Prepare Carrier: If using a commercial kit, the maleimide-activated KLH may be provided ready to use at a concentration of 10 mg/mL.[8]
-
Conjugation Reaction: Mix the peptide solution with the maleimide-activated KLH solution. A typical molar ratio is 100-200 moles of peptide per mole of KLH.
-
Example: For 2 mg of KLH (MW ~8x10⁶ g/mol ), add the peptide at the desired molar excess.
-
-
Incubation: Gently mix the solution by rotating or rocking for 2 hours at room temperature or overnight at 4°C.[8]
-
Quench Reaction (Optional): Add a small molecule thiol like β-mercaptoethanol to quench any unreacted maleimide groups on the carrier protein.
-
Purification: Remove excess, unconjugated peptide from the conjugate solution using a desalting column or dialysis against PBS.
-
Characterization: Determine the protein concentration (e.g., BCA assay) and assess the conjugation efficiency using methods described in the troubleshooting guide (e.g., MALDI-TOF). Store the final conjugate at -20°C or -80°C.
Protocol 2: Indirect ELISA for Titer Determination
This protocol describes a standard method for measuring the relative concentration (titer) of hapten-specific antibodies in serum.
Materials:
-
Hapten-BSA conjugate (for coating)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1-5% BSA in PBST)
-
Pre-immune and immune serum samples
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP)
-
TMB Substrate and Stop Solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
Methodology:
-
Antigen Coating: Dilute the Hapten-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[22]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[23]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.[23]
-
Washing: Wash the plate 3 times as described in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the pre-immune and immune sera in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.[20]
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions (a common starting point is 1:5,000 to 1:20,000) in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.[22][24]
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 5-15 minutes, or until sufficient color develops.[24]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
-
Data Analysis: The titer is defined as the highest serum dilution that gives a positive reading (e.g., an OD value 2-3 times higher than that of the pre-immune serum at the same dilution).[22]
V. Visual Guides and Workflows
Troubleshooting Workflow for Low Antibody Titer
Caption: A logical workflow to diagnose the cause of low antibody titers.
Hapten-Carrier Conjugation Principle
Caption: The basic principle of conjugating a hapten to a carrier protein.
References
- 1. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tokyofuturestyle.com [tokyofuturestyle.com]
- 6. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 7. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bicellscientific.com [bicellscientific.com]
- 9. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Characterization of KLH-driven immune responses in clinical studies: A systematic review [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of Reverse Direct ELISA and Its Application in Screening High-Affinity Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. addgene.org [addgene.org]
- 24. An Optimised Indirect ELISA Protocol for Detection and Quantification of Anti-viral Antibodies in Human Plasma or Serum: A Case Study Using SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of Hemocyanin-Hapten Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and handling of hemocyanin-hapten conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation and aggregation of this compound-hapten conjugates?
A1: Precipitation and aggregation of this compound-hapten conjugates are common issues stemming from several factors that disrupt the stability of the large carrier protein. The primary causes include:
-
Increased Hydrophobicity : Many haptens are hydrophobic small molecules. Covalently attaching them to the surface of this compound increases the overall hydrophobicity of the conjugate, which can lead to self-association and precipitation from the aqueous solution.[1][2][3]
-
Over-modification : Attaching too many hapten molecules to a single this compound protein can significantly alter its surface properties and charge, leading to a higher propensity for aggregation.[1]
-
Suboptimal Buffer Conditions : The conjugation process may require buffer conditions (e.g., pH, ionic strength) that are not ideal for the stability of the this compound carrier protein, causing it to denature and aggregate.[3][4] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[3][5]
-
Choice of Crosslinker : Hydrophobic crosslinkers can contribute to the insolubility and aggregation tendency of the final conjugate.[6]
-
Mechanical and Environmental Stress : Factors like vigorous agitation, multiple freeze-thaw cycles, or high protein concentrations can induce protein denaturation and aggregation.[4][5]
Q2: Is Keyhole Limpet this compound (KLH) always the best carrier? Are there alternatives with better solubility?
A2: While Keyhole Limpet this compound (KLH) is a widely used and highly immunogenic carrier protein, it is known to have solubility issues, especially after hapten conjugation.[7][8] For researchers facing significant solubility challenges, alternative carrier proteins may be more suitable:
-
Shrimp this compound (SHC) : Recent studies have shown that SHC from species like Penaeus vannamei is a viable alternative. SHC-peptide conjugates exhibit significantly higher solubility compared to their KLH counterparts.[7][8]
-
Bovine Serum Albumin (BSA) : BSA is another common carrier protein that generally has better solubility than KLH.[7][8] However, because BSA is widely used in other biological assays (e.g., as a blocking agent), it may lead to cross-reactivity issues.[7]
-
Tetanus Toxoid (TT) : TT is also a frequently used carrier protein for hapten conjugation.[2]
The choice of carrier should be based on the specific hapten, the required immunogenicity, and the downstream applications.[2]
Q3: How can I measure the concentration and solubility of my this compound conjugate?
A3: Measuring the concentration of a this compound conjugate can be challenging because the solution is often opalescent or turbid, making standard A280 nm absorbance readings inaccurate.[9] Recommended methods include:
-
Colorimetric Assays : A bicinchoninic acid (BCA) protein assay is a reliable method for determining the total protein concentration.[2]
-
UV-Vis Spectroscopy : This can be used to characterize the hapten-to-protein ratio by analyzing the absorbance spectra, provided the hapten has a unique absorbance peak.[2]
-
Size Exclusion Chromatography (SEC) : SEC can be used to separate soluble aggregates from the desired monomeric conjugate, allowing for quantification of the soluble portion.[4]
-
Dynamic Light Scattering (DLS) : DLS is useful for detecting the presence and relative size distribution of soluble aggregates in the preparation.[4]
-
Circular Dichroism (CD) Spectroscopy : This technique can be used to quantify protein concentration in protein-nanoparticle conjugates by analyzing the secondary structure of the protein.[10][11]
Troubleshooting Guides
Issue 1: Visible precipitation occurs during the conjugation reaction.
This is a common problem indicating that the conjugate is becoming unstable under the reaction conditions.[4]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| High Hapten:Carrier Molar Ratio | Reduce the molar excess of the activated hapten used in the reaction. A high degree of conjugation increases surface hydrophobicity.[2] Start with a lower ratio (e.g., 10:1 to 20:1 of linker to protein) and optimize from there.[1] |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is optimal for both the reaction chemistry and protein stability, typically between pH 6.5 and 7.5 for maleimide-thiol reactions.[1] Avoid the protein's isoelectric point (pI).[3][5] |
| Hydrophobic Hapten or Linker | If the hapten is poorly soluble, dissolve it in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) and add it dropwise to the stirring protein solution.[2] Keep the final co-solvent concentration below 10% to avoid denaturing the this compound.[2] Whenever possible, use linkers containing hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG).[1][6][] |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation.[4][5] If possible, perform the conjugation reaction at a lower protein concentration. |
Troubleshooting Workflow: Precipitation During Conjugation
Issue 2: Conjugate is soluble after the reaction but precipitates after purification or during storage.
This suggests that the final formulation buffer is not optimal for the long-term stability of the conjugate.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Storage Buffer | The optimal buffer for conjugation may not be the best for storage. Perform a buffer exchange into a formulation buffer that maximizes conjugate solubility and stability.[2] |
| Freeze-Thaw Instability | The process of freezing and thawing can denature proteins.[4] For long-term storage, aliquot the conjugate into single-use volumes and store at -80°C. Add a cryoprotectant like glycerol (B35011) (e.g., 10-20%) to the storage buffer to prevent aggregation during freeze-thaw cycles.[5] |
| Residual Impurities or Aggregates | Small amounts of aggregates formed during conjugation can act as nucleation sites for further precipitation over time.[4] Purify the conjugate using size exclusion chromatography (SEC) to remove aggregates immediately after the reaction. |
| Lack of Stabilizing Excipients | The conjugate may require stabilizing agents for long-term solubility. Consider adding excipients to the final formulation. |
Data on Solubility Enhancement
Quantitative data highlights the impact of different strategies on conjugate solubility.
Table 1: Comparison of Carrier Protein Solubility After Peptide Conjugation
| Carrier Protein | Conjugation Efficiency | Solubility of Conjugate | Reference |
| KLH | 23.54% | 1.51% (soluble) | [7][8] |
| SHC | 39.86% | Superior to KLH | [7][8] |
| BSA | 35.46% | Generally high | [7][8] |
Table 2: Effect of Excipients on Protein Solubility
| Excipient(s) | Concentration | Effect on Solubility | Reference |
| L-Arginine + L-Glutamate | 50 mM (1:1 mixture) | Increased maximum achievable soluble protein concentration by up to 8.7 times. Prevents aggregation and increases long-term stability. | [13] |
| Various (sugars, polymers, osmolytes, amino acids) | Varies | Can enhance protein stability through mechanisms like preferential interaction or binding to surface hydrophobic pockets. | [5][14] |
Experimental Protocols
Protocol 1: General Method for this compound-Hapten Conjugation (EDC Chemistry)
This protocol provides a general guideline for conjugating a hapten with a carboxyl group to the primary amines of this compound. Optimization is required for each specific hapten-carrier system.
Materials:
-
This compound (e.g., KLH) solution in a suitable buffer (e.g., PBS)
-
Hapten with a carboxylic acid group
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (dialysis cassettes or desalting column)
Methodology:
-
Activate Hapten: Dissolve the hapten in an appropriate solvent (e.g., DMSO, DMF), then dilute into Activation Buffer. Add a 5 to 10-fold molar excess of EDC and NHS over the hapten. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Prepare this compound: Dissolve the this compound in the Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Conjugation: Slowly add the activated hapten solution dropwise to the stirring this compound solution. The molar ratio of hapten to carrier protein should be optimized, starting in the range of 20:1 to 100:1.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quenching (Optional): Add a quenching solution to stop the reaction and hydrolyze unreacted NHS-esters.
-
Purification: Remove unreacted hapten and crosslinking reagents by extensive dialysis against PBS at 4°C or by using a desalting column.[2]
-
Characterization: Determine the final protein concentration (e.g., via BCA assay) and characterize the hapten-to-protein ratio using methods like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.[2]
General Conjugation Workflow
Protocol 2: Screening for Optimal Formulation Buffer
This protocol outlines a systematic approach to identify a buffer that enhances the long-term solubility of the final conjugate.
Materials:
-
Purified this compound-hapten conjugate
-
Stock solutions of various buffers (e.g., PBS, Tris, Histidine, Citrate) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)
-
Stock solutions of excipients (e.g., L-Arginine, L-Glutamate, Sucrose, Glycerol, PEG)
-
96-well microplate (UV-transparent optional)
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Buffer Exchange: Aliquot the purified conjugate and perform a buffer exchange into each of the candidate buffers using small-scale desalting columns or dialysis.
-
Excipient Addition: For each buffer condition, create a matrix by adding different excipients at various concentrations. Include a control with no excipient for each buffer.
-
Stress Incubation: Incubate the 96-well plate under stress conditions to accelerate potential aggregation. This can include:
-
Thermal Stress: Incubate at an elevated temperature (e.g., 37°C or 40°C) for a set period.
-
Mechanical Stress: Place the plate on an orbital shaker.
-
-
Monitor Aggregation:
-
Turbidity: At regular time points (e.g., 0, 24, 48, 72 hours), measure the absorbance at 350 nm. An increase in A350 indicates the formation of insoluble aggregates.[4]
-
DLS: For promising candidates, analyze the particle size distribution using DLS to detect the formation of soluble aggregates.
-
-
Analysis: Identify the buffer and excipient combination that results in the lowest increase in turbidity and/or particle size over time. This represents the most stabilizing formulation for the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Shrimp this compound elicits a potent humoral response in mammals and is favorable to hapten conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Portal [scholarship.miami.edu]
- 13. biosyn.com [biosyn.com]
- 14. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
stability of hemocyanin at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hemocyanin under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature ranges for storing this compound?
A1: The optimal storage conditions for this compound are species-dependent. However, a general guideline is to maintain a pH range of 6.5 to 8.0.[1][2] For many crustacean and mollusk hemocyanins, this range preserves the protein's native oligomeric structure and function.[3] For short-term storage (a few weeks), refrigeration at 4°C is common, often with the addition of 0.1% sodium azide (B81097) to prevent microbial growth.[4] For long-term storage, freeze-drying (lyophilization) in the presence of cryoprotectants like sucrose (B13894) is a standard method.[4]
Q2: How do pH and temperature variations affect this compound's structure and oxygen-binding capacity?
A2: Both pH and temperature significantly influence this compound's structure and function.
-
Structure: Extreme pH values (e.g., below 4.4 or above 7.5 for Macrobrachium acanthurus this compound) can induce dissociation of the large oligomeric complex into its subunits, followed by denaturation and potential aggregation.[3][5][6]
-
Function: The oxygen-binding affinity (often measured as P50, the oxygen partial pressure at which the protein is half-saturated) and cooperativity are highly sensitive to both pH and temperature.[7][8] In many species, increasing temperature leads to a decrease in oxygen affinity.[9][10] The relationship between pH and oxygen affinity is known as the Bohr effect, which is crucial for efficient oxygen transport in the hemolymph.[7]
Q3: What are the visual or measurable signs of this compound denaturation and aggregation?
A3: Signs of denaturation and aggregation include:
-
Precipitation/Turbidity: A cloudy or opaque appearance in the solution is a clear indicator of protein aggregation.[6]
-
Loss of Blue Color: Oxy-hemocyanin is characterized by its blue color, which arises from the oxygenated dicopper center.[11] A loss of this color can indicate deoxygenation or, more critically, the loss of copper ions from the active site during denaturation.
-
Changes in Spectroscopic Properties: Denaturation can be monitored using techniques like UV-Visible spectroscopy (changes in absorbance), fluorescence spectroscopy (shifts in tryptophan emission), and circular dichroism (loss of secondary structure).[1][3][12]
Q4: Is the thermal denaturation of this compound reversible?
A4: For most hemocyanins, thermal denaturation is an irreversible process.[1][13][14] Once the protein unfolds due to heat, it does not typically refold into its native, functional conformation upon cooling. This is often confirmed by differential scanning calorimetry (DSC), where a second heating scan of a denatured sample shows no thermal transition.[1][4]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Problem: My this compound solution has become cloudy and shows visible precipitate.
-
Possible Cause 1: Incorrect pH. The solution's pH may have shifted outside the optimal stability range (typically 6.5-8.0), causing the protein to aggregate.
-
Solution: Immediately measure the pH of your buffer and solution. If it is outside the optimal range, prepare a fresh, correctly pH-adjusted buffer for future experiments. Attempt to centrifuge the precipitate and resuspend it in a fresh, optimal buffer, though recovery may be limited.
-
-
Possible Cause 2: Temperature Stress. The sample may have been exposed to high temperatures (e.g., >70°C for some mollusk hemocyanins) or subjected to multiple freeze-thaw cycles.[15]
-
Solution: Review your handling and storage procedures. Avoid leaving samples at room temperature for extended periods. When freezing is necessary, aliquot the sample to minimize freeze-thaw cycles.
-
-
Possible Cause 3: High Protein Concentration. At very high concentrations, this compound can be more prone to aggregation, especially if the buffer conditions are suboptimal.
-
Solution: Dilute the sample with an appropriate, pH-stable buffer. Check for aggregation using dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
-
Troubleshooting Workflow: this compound Precipitation
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, Thermal, and Storage Stability of Rapana Thomasiana this compound in the Presence of Cholinium-Amino Acid-Based Ionic Liquids [mdpi.com]
- 5. Structure and stability of arthropodan this compound Limulus polyphemus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Oxygen binding properties of stripped (calcium ion and magnesium ion free) this compound from the scorpion Leirus quinquestriatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epic.awi.de [epic.awi.de]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Fluorescence properties and conformational stability of the beta-hemocyanin of Helix pomatia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry of lobster haemocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural and conformational stability of this compound from the garden snail Cornu aspersum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
quality control parameters for research-grade hemocyanin
This guide provides researchers, scientists, and drug development professionals with essential quality control parameters, troubleshooting advice, and frequently asked questions for working with research-grade hemocyanin (Hcn).
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Question: Why is my this compound solution showing low or no biological activity (e.g., poor oxygen binding or reduced immunogenicity)?
Answer: Low biological activity in this compound preparations can stem from several factors related to its structural integrity.
-
Incorrect pH: The stability and function of this compound are highly pH-dependent. Most crustacean hemocyanins are stable in a pH range of 5.0-8.0, with optimal oxygen-binding capacity typically observed between pH 7.0 and 7.4.[1][2][3] Extreme pH conditions can lead to dissociation of the oligomeric structure and conformational changes, reducing activity.[1]
-
Protein Denaturation or Degradation: The protein may have denatured due to improper storage, handling (e.g., harsh vortexing), or thermal stress. Degradation by proteases is also a possibility.
-
Aggregation: this compound can form aggregates, especially at high concentrations or in suboptimal buffer conditions, which can mask active sites and reduce solubility and activity.
-
Loss of Copper Ions: The oxygen-binding site contains two copper atoms.[4][5] Chelating agents (like EDTA) or improper dialysis can strip these essential ions, rendering the protein incapable of binding oxygen.[6]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your working buffer is within the optimal pH range for the specific this compound.
-
Assess Structural Integrity: Run both denaturing (SDS-PAGE) and native (Native-PAGE) gel electrophoresis. SDS-PAGE will reveal any degradation (smearing or lower molecular weight bands), while Native-PAGE can indicate dissociation or aggregation.
-
Check for Aggregation: Use Dynamic Light Scattering (DLS) to analyze the particle size distribution in your solution. A high polydispersity index (PdI) or the presence of large particles suggests aggregation.[7]
-
Confirm Protein Concentration and Purity: Use UV-Vis spectrophotometry. The ratio of absorbance at 340 nm (oxythis compound copper-oxygen complex) to 280 nm (aromatic amino acids) can indicate the oxygenation state and purity. A ratio of ~0.25 is often indicative of fully oxygenated, pure this compound.[8]
Question: I observe precipitation or cloudiness in my this compound solution. What is the cause and how can I fix it?
Answer: Precipitation is a common issue indicating that the this compound is coming out of solution.
-
Isoelectric Point (pI): Proteins are least soluble at their isoelectric point. For many crustacean hemocyanins, the pI is between pH 4.3 and 5.3.[1] If your buffer pH is near this range, the protein will likely precipitate.
-
High Concentration: Highly concentrated protein solutions are more prone to aggregation and precipitation.
-
Buffer Composition: The stability of the this compound's quaternary structure can be dependent on the presence of divalent cations like Ca²⁺ and Mg²⁺.[3][6][9] Lack of these ions can lead to dissociation and subsequent precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a this compound solution can lead to denaturation and aggregation, causing precipitation.
Troubleshooting Steps:
-
Adjust pH: Move the buffer pH away from the protein's isoelectric point. A neutral pH (e.g., 7.2-7.4) is generally a safe starting point.
-
Dilute the Sample: Try diluting the protein to a lower working concentration.
-
Optimize Buffer: If not already present, consider adding 5-10 mM CaCl₂ and MgCl₂ to the buffer to help stabilize the oligomeric structure.[10]
-
Proper Aliquoting: Aliquot the this compound solution upon first use to minimize the number of freeze-thaw cycles.
Question: My experiment is showing signs of endotoxin (B1171834) contamination (e.g., unexpected inflammatory response in cell culture). How do I confirm and address this?
Answer: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria and are potent pyrogens.[11][12] Their presence is a critical concern for in vivo and cell-based applications.
-
Source of Contamination: Contamination can arise from the original biological source, purification reagents, or improper handling.
-
Confirmation: The standard method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[11][13][14] This assay is highly sensitive and can be performed using gel-clot, turbidimetric, or chromogenic methods.[11][12]
Troubleshooting Steps:
-
Quantitative Testing: Perform a quantitative LAL assay (e.g., kinetic chromogenic or turbidimetric) to determine the exact endotoxin level in your sample, measured in Endotoxin Units per milliliter (EU/mL).
-
Review Handling Procedures: Ensure all solutions, containers, and pipette tips used are sterile and pyrogen-free.
-
Source Material: Contact the supplier for the lot-specific endotoxin specification sheet to ensure it meets your experimental requirements. For therapeutic applications, endotoxin levels must be extremely low.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to check upon receiving a new batch of research-grade this compound?
A1: Upon receipt, you should verify several key parameters to ensure the quality of the this compound:
-
Appearance: The solution should be a clear, blue liquid, free of visible precipitates. The blue color is characteristic of oxygenated this compound.[5]
-
Purity and Subunit Integrity: Assessed by SDS-PAGE, which should show distinct bands corresponding to the this compound subunits (typically ~75 kDa for arthropods) with minimal contaminating proteins.[2][5]
-
Oligomeric State/Aggregation: Checked via Native-PAGE or Size Exclusion Chromatography (SEC). This compound exists as large oligomers (hexamers, dodecamers, etc.), and the preparation should be predominantly in its native oligomeric form with minimal aggregation.[5][15]
-
Protein Concentration: Determined by UV absorbance at 280 nm or by a protein assay like the Bradford or BCA assay using a relevant standard.
-
Endotoxin Level: Measured by the LAL assay, especially critical for immunological or in vivo studies.[16]
Q2: How should I properly store research-grade this compound?
A2: For long-term storage, this compound should typically be stored at -80°C. For short-term use (days to weeks), storage at 4°C is often acceptable, but always refer to the manufacturer's specific recommendations. To avoid degradation from repeated freeze-thaw cycles, it is best practice to divide the stock solution into smaller, single-use aliquots upon first use.[7]
Q3: What is the significance of the A340/A280 absorbance ratio for this compound?
A3: This ratio is a useful indicator of the purity and oxygenation state of a this compound sample.
-
A280 (Absorbance at 280 nm): Corresponds to the absorbance by aromatic amino acids (tryptophan, tyrosine) and is used to determine total protein concentration.[17]
-
A340 (Absorbance at 340 nm): This absorbance band is characteristic of the oxygenated dicopper center (Cu(II)-O₂²⁻-Cu(II)) in oxythis compound.[8][18] The deoxygenated form (Cu(I)) does not absorb at this wavelength. A high and stable A340/A280 ratio (e.g., ~0.25 for some species) suggests that the protein is pure, properly folded, and fully oxygenated.[8] A low ratio may indicate the presence of other contaminating proteins, denaturation, or loss of copper ions from the active site.
Quality Control Data Summary
The following tables summarize key quantitative parameters for evaluating research-grade this compound.
Table 1: Identity, Purity, and Concentration
| Parameter | Method | Typical Specification |
|---|---|---|
| Subunit Molecular Weight | SDS-PAGE | ~75 kDa for arthropod subunits[2][5] |
| Purity | SDS-PAGE / HPLC | >95% |
| Concentration | UV Absorbance at 280 nm | Lot-specific (typically 1-20 mg/mL) |
| A340/A280 Ratio | UV-Vis Spectroscopy | >0.20 (indicates good oxygenation)[8] |
Table 2: Structural Integrity and Stability
| Parameter | Method | Typical Specification |
|---|---|---|
| Aggregation | Dynamic Light Scattering (DLS) | Monomodal distribution, Polydispersity Index (PdI) <0.3 |
| Oligomeric State | Native-PAGE / SEC | Consistent with native form (e.g., hexamers, dodecamers)[1][5] |
| pH Stability | Functional/Structural Assays | Stable within pH 6.5 - 8.0[3] |
| Thermal Stability (Tm) | Differential Scanning Calorimetry (DSC) | Typically >75°C[3] |
Table 3: Safety and Function
| Parameter | Method | Typical Specification |
|---|---|---|
| Endotoxin Level | LAL Assay (Chromogenic) | < 1.0 EU/mg (for in vivo use, often <0.1 EU/mg) |
| Oxygen Binding | Oxygen Dissociation Assay | Lot-specific P50 and cooperativity values |
Key Experimental Protocols
1. Protocol: Purity Assessment by SDS-PAGE
-
Objective: To verify the molecular weight of this compound subunits and assess the purity of the sample.
-
Methodology:
-
Prepare samples by mixing this compound with a reducing loading buffer (containing SDS and β-mercaptoethanol or DTT) to a final concentration of 1-2 mg/mL.
-
Heat the samples at 95°C for 5 minutes to ensure complete denaturation and reduction.
-
Load 10-20 µL of the denatured sample into the wells of a 10-12% polyacrylamide gel. Include a molecular weight marker in an adjacent lane.
-
Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain and visualize the protein bands. A prominent band should be visible at ~75 kDa for arthropod this compound, with minimal other bands.
-
2. Protocol: Concentration and Purity Check by UV-Vis Spectroscopy
-
Objective: To determine the protein concentration and assess the oxygenation state via the A340/A280 ratio.
-
Methodology:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank the instrument with the same buffer the this compound is dissolved in.
-
Measure the absorbance of the this compound solution at 280 nm (A280) and 340 nm (A340). Dilute the sample if the absorbance is outside the linear range of the instrument (typically >1.5).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where 'ε' is the extinction coefficient for the specific this compound (if known). Alternatively, use a standard extinction coefficient for proteins (e.g., A280 of 1.0 ≈ 1 mg/mL).
-
Calculate the purity ratio: Ratio = A340 / A280.
-
3. Protocol: Endotoxin Quantification by Chromogenic LAL Assay
-
Objective: To quantify the level of bacterial endotoxins in the this compound sample.
-
Methodology:
-
All materials (pipette tips, tubes, microplate) must be pyrogen-free. The assay should be performed in a laminar flow hood to prevent contamination.
-
Prepare a standard curve using a known endotoxin standard.
-
Prepare dilutions of the this compound sample. It's crucial to determine a non-interfering dilution, as high protein concentrations can inhibit the LAL reaction.[13]
-
Add samples, standards, and controls (pyrogen-free water) to the wells of a 96-well microplate.
-
Add the LAL reagent to all wells.
-
Add the chromogenic substrate. The enzyme cascade, activated by endotoxin, will cleave the substrate, producing a yellow color.[12]
-
Incubate the plate at 37°C in a plate reader.
-
Monitor the absorbance at 405 nm over time. The time it takes to reach a certain absorbance is inversely proportional to the endotoxin concentration.
-
Calculate the endotoxin concentration in the sample by comparing its reaction time to the standard curve.
-
Visualizations
Caption: General Quality Control workflow for research-grade this compound.
Caption: Troubleshooting decision tree for low this compound activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation of the structure of scorpion this compound using X-ray crystallography and bioinformatical methods. | [blogs.uni-mainz.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Molecular Basis of the Bohr Effect in Arthropod this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLGA Nanoencapsulation Enhances Immunogenicity of Heat-Shocked Melanoma Tumor Cell Lysates | MDPI [mdpi.com]
- 8. Structural, Thermal, and Storage Stability of Rapana Thomasiana this compound in the Presence of Cholinium-Amino Acid-Based Ionic Liquids | MDPI [mdpi.com]
- 9. Structural and conformational stability of this compound from the garden snail Cornu aspersum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryo-EM Structure of a Molluscan this compound Suggests its Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofins.de [eurofins.de]
- 12. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 13. labcorp.com [labcorp.com]
- 14. micans.se [micans.se]
- 15. researchgate.net [researchgate.net]
- 16. Endotoxin Testing Using Recombinant Reagents | PDA [pda.org]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
minimizing batch-to-batch variability of commercial hemocyanin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with commercial hemocyanin, focusing on minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research and drug development?
This compound is a large, copper-containing respiratory protein found in the hemolymph of various mollusks and arthropods. In the biomedical field, Keyhole Limpet this compound (KLH) is widely used as a highly immunogenic carrier protein for haptens (small molecules) and peptides to elicit a robust immune response for antibody production and vaccine development. Its large size and numerous lysine (B10760008) residues make it an excellent scaffold for conjugation.
Q2: What are the main sources of batch-to-batch variability in commercial this compound?
Batch-to-batch variability in commercial this compound can arise from several factors, including:
-
Source Animal Variability: The health, age, diet, and environmental conditions of the source animals (e.g., the Giant Keyhole Limpet, Megathura crenulata) can influence the concentration and composition of this compound in their hemolymph.
-
Purification and Manufacturing Processes: Differences in purification methods, buffer compositions, and lyophilization cycles can lead to variations in protein structure, aggregation state, and purity.
-
Post-Translational Modifications: Variations in glycosylation patterns can affect the immunogenicity and stability of the this compound.
-
Storage and Handling: Improper storage and handling of the lyophilized powder or reconstituted solution can lead to degradation, aggregation, and loss of activity.
Q3: How can I assess the quality and consistency of a new lot of this compound?
It is crucial to perform quality control checks on each new lot of this compound to ensure consistency in your experiments. Key assessments include:
-
Visual Inspection: Upon reconstitution, the solution should be opalescent and bluish, with no visible precipitates.
-
Protein Concentration: Verify the protein concentration using a standard protein assay (e.g., Bradford or BCA assay) and compare it to the value provided on the Certificate of Analysis (CoA).
-
Purity and Integrity: Analyze the this compound by SDS-PAGE to check for the presence of expected subunits and the absence of significant contaminants.
-
Aggregation State: Use Dynamic Light Scattering (DLS) to assess the size distribution and detect the presence of aggregates.
-
Endotoxin (B1171834) Levels: If the this compound is for in vivo use, it is critical to test for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
Troubleshooting Guides
Issue 1: Precipitate Formation or Poor Solubility Upon Reconstitution
Q: I've reconstituted my lyophilized this compound, but the solution is cloudy or contains visible precipitates. What should I do?
A: Poor solubility or the presence of precipitates can be due to several factors. Follow this troubleshooting workflow:
Detailed Steps:
-
Verify Reconstitution Protocol: Ensure you have used the recommended buffer and followed the supplier's instructions for reconstitution.[1][2] Vigorous vortexing can cause aggregation and should be avoided.[3] Gentle swirling or inversion is preferred.
-
Gentle Sonication: If precipitates are present, sonicate the solution for about 30 minutes at room temperature.[1]
-
Overnight Rocking: If sonication does not resolve the issue, let the solution rock gently overnight at 4°C.[2]
-
Centrifugation: As a last resort, you can centrifuge the solution to pellet the aggregates and use the supernatant. Be aware that this will reduce the effective protein concentration.
-
Contact Technical Support: If the issue persists, contact the supplier's technical support with the lot number and a description of the problem.
Issue 2: Low Antibody Titer in Animal Immunization
Q: I used a new batch of KLH as a carrier protein for my hapten, but the resulting antibody titer is much lower than with previous batches. What could be the cause?
A: A low antibody response can be due to issues with the this compound, the conjugation process, or the immunization protocol.
Possible Causes and Solutions:
-
Poor KLH Quality: The immunogenicity of this compound can be affected by its structure and glycosylation.[4] Aggregation can also mask epitopes.
-
Solution: Assess the purity and aggregation state of the KLH using SDS-PAGE and DLS, respectively. If the quality is questionable, use a new, validated lot.
-
-
Inefficient Conjugation: The hapten may not be efficiently conjugated to the KLH, resulting in a weak immune response to the hapten.
-
Solution: Verify the conjugation efficiency. This can often be assessed by a shift in the molecular weight on an SDS-PAGE gel or by spectrophotometric methods if the hapten has a unique absorbance.[5] Optimize the conjugation chemistry, such as the hapten-to-carrier ratio.
-
-
Immunization Protocol: The dose, route of administration, and use of an adjuvant can all impact the immune response.
-
Solution: Review your immunization protocol. Ensure the dose of the immunogen is adequate and that an appropriate adjuvant is being used.[6]
-
Quality Control Parameters for Commercial this compound
To minimize batch-to-batch variability, it is essential to have a set of quality control specifications. The following table summarizes key parameters, their purpose, typical methods of analysis, and acceptable limits.
| Parameter | Purpose | Method of Analysis | Typical Acceptable Limits |
| Appearance | To ensure proper lyophilization and absence of gross contamination. | Visual Inspection | White to bluish lyophilized powder. |
| Protein Concentration | To ensure the correct amount of protein is present. | UV-Vis Spectroscopy (A280) | 4.0 - 6.0 mg/mL (for liquid formulations).[7] |
| Purity | To determine the percentage of this compound and detect contaminants. | SDS-PAGE | > 95%[7] |
| Structure | To confirm the presence of the two main subunits of KLH. | Native PAGE | Two characteristic bands at ~350 kDa and ~390 kDa.[8][9] |
| Aggregation State | To assess the presence of aggregates that can affect immunogenicity and solubility. | Dynamic Light Scattering (DLS) | Monomodal distribution with low polydispersity index (PdI < 0.2). |
| Copper Content | To confirm the presence of the essential metal cofactor. | Atomic Absorption Spectroscopy (AAS) | 0.15 - 0.25% (on a protein basis).[7] |
| Endotoxin Level | To ensure safety for in vivo applications. | Limulus Amebocyte Lysate (LAL) Assay | < 20 EU/device (for blood-contacting applications).[10][11] |
| Immunogenicity | To confirm the ability to elicit an immune response. | In vivo testing in animal models (e.g., mice, rabbits) | Lot-to-lot coefficient of variation (CV) in antibody titer < 10%.[12] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom.
-
Add the recommended volume of sterile, high-purity water or buffer (e.g., PBS) as indicated on the Certificate of Analysis.[2]
-
Gently swirl the vial or invert it several times to dissolve the powder. Do not vortex , as this can cause aggregation.[3]
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[1]
-
If any particulates remain, the solution can be gently rocked at 4°C overnight.[2]
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 10-50%) and aliquot the solution into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Purity Analysis by SDS-PAGE
-
Sample Preparation: Mix the reconstituted this compound solution with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker onto a 4-12% gradient polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[14]
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.
-
Destaining: Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Analysis: The gel should show two major bands corresponding to the subunits of this compound (for KLH, ~350 kDa and ~390 kDa).[8][9] The purity can be estimated by densitometry.
Protocol 3: Aggregation Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation: Filter the reconstituted this compound solution through a 0.2 µm syringe filter to remove any large dust particles or aggregates.[15]
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize.
-
Measurement: Pipette the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.
-
Data Analysis: The software will generate a size distribution profile. A high-quality, non-aggregated sample should show a single, narrow peak (monomodal distribution) with a low polydispersity index (PdI < 0.2).[8][16]
Protocol 4: Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)
-
Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of two-fold dilutions of the CSE to bracket the labeled lysate sensitivity.[2][17]
-
Sample Preparation: Dilute the this compound sample to a concentration that does not interfere with the assay. A validation step is required to determine the non-inhibitory dilution.
-
Assay: In pyrogen-free reaction tubes, mix 0.1 mL of the sample (or standard, or LAL Reagent Water as a negative control) with 0.1 mL of the LAL reagent.[2]
-
Incubation: Immediately after mixing, place the tubes in a 37°C water bath and incubate for 60 minutes without vibration.
-
Reading Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains intact. The endotoxin concentration is determined by the last positive dilution in the series.[18]
Workflow for Incoming Quality Control of Commercial this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. frederick.cancer.gov [frederick.cancer.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Humoral Immune Response to Keyhole Limpet Haemocyanin, the Protein Carrier in Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cephamls.com [cephamls.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. medium.com [medium.com]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. azonano.com [azonano.com]
- 17. lonzabio.jp [lonzabio.jp]
- 18. thco.com.tw [thco.com.tw]
effect of ionic strength on hemocyanin stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hemocyanin. The information focuses on the critical role of ionic strength in maintaining the stability, integrity, and function of this complex metalloprotein.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of ionic strength on this compound stability?
A1: Ionic strength is a critical factor that governs the stability of this compound's complex quaternary structure. Generally, moderate ionic strength is necessary to maintain the native oligomeric state (didecamers or hexamers) and prevent dissociation into subunits or aggregation. Both excessively low and high ionic strengths can be detrimental. Low ionic strength can lead to the dissociation of the oligomers into smaller subunits, while very high salt concentrations can cause aggregation and precipitation.[1] The optimal ionic strength is also dependent on pH and the presence of divalent cations like Ca²⁺ and Mg²⁺.
Q2: My this compound solution is showing signs of precipitation. What are the likely causes related to ionic strength?
A2: this compound precipitation can be caused by several factors related to the ionic environment of your buffer:
-
Isoelectric Precipitation: If the buffer pH is close to the isoelectric point (pI) of this compound (typically around pH 4.6-5.3), the net charge of the protein is minimal, reducing repulsion between molecules and leading to aggregation and precipitation.
-
"Salting Out" at High Ionic Strength: At very high salt concentrations, the competition for water molecules between the salt ions and the protein surface can reduce protein solvation, leading to increased protein-protein interactions and precipitation.
-
Instability at Low Ionic Strength: While less common for precipitation, very low ionic strength can lead to dissociation into subunits. These subunits may be less stable and more prone to denaturation and subsequent aggregation, especially with other environmental stressors like temperature changes.
Q3: How do divalent cations like Ca²⁺ and Mg²⁺ influence this compound stability in relation to ionic strength?
A3: Divalent cations, particularly Ca²⁺ and Mg²⁺, play a crucial role in stabilizing the quaternary structure of many hemocyanins, often working in concert with the overall ionic strength.[2] They can form salt bridges that are essential for the proper association of subunits into the native oligomeric structure. Their presence can enhance the thermal stability of the protein. For instance, studies have shown that higher concentrations of Ca²⁺ and Mg²⁺ (e.g., 100 mmol L⁻¹) promote the stability of the this compound molecule.[3] The removal of these ions, for example by dialysis against a buffer containing EDTA, can induce dissociation of the oligomers even at neutral pH.
Q4: What is the recommended pH range for maintaining this compound stability?
A4: The optimal pH for maintaining the stability of most hemocyanins is in the neutral to slightly alkaline range, typically between pH 6.5 and 8.0.[3] Outside of this range, particularly at acidic pH values below 4.4 or alkaline conditions above pH 7.5, significant conformational changes, dissociation, and loss of stability can occur.[4]
Troubleshooting Guide
Issue 1: this compound is dissociating into subunits.
| Potential Cause | Troubleshooting Steps |
| Low Ionic Strength | Increase the ionic strength of your buffer by adding a neutral salt like NaCl or KCl. A concentration of at least 50-100 mM is a good starting point. |
| Absence of Divalent Cations | Supplement your buffer with 5-20 mM CaCl₂ and MgCl₂ to help stabilize the oligomeric structure. |
| Inappropriate pH | Ensure your buffer pH is within the optimal range for your specific this compound (typically pH 6.5-8.0). |
| Presence of Chelating Agents | Avoid using buffers containing chelating agents like EDTA, as they will remove essential divalent cations. |
Issue 2: this compound is aggregating and precipitating.
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | Work with lower protein concentrations if possible. High concentrations increase the likelihood of intermolecular interactions and aggregation. |
| High Ionic Strength ("Salting Out") | Gradually decrease the salt concentration of your buffer. This can be achieved through dialysis against a buffer with a lower ionic strength. |
| pH is near the Isoelectric Point (pI) | Adjust the buffer pH to be at least one pH unit away from the pI of the this compound. For most hemocyanins, this means working at a pH of 6.5 or higher. |
| Temperature Stress | Perform all manipulations at a controlled, cool temperature (e.g., 4°C) unless the experimental protocol requires otherwise. Temperature fluctuations can expose hydrophobic patches, leading to aggregation. |
Quantitative Data
The thermal stability of this compound, often measured as the melting temperature (Tₘ), is significantly influenced by the buffer composition, including its ionic strength.
Table 1: Effect of Buffer Composition on the Thermal Stability (Tₘ) of this compound from Helix lucorum
| Buffer Composition | Melting Temperature (Tₘ) in °C | Technique |
| 50 mmol L⁻¹ Tris-HCl, pH 7.2 | 82.3 | DSC |
| Not specified, pH 7.2 | 76.3 | CD |
Data extracted from a study on Helix lucorum this compound, which classified it as a thermostable protein.[3]
Table 2: Thermal Stability (Tₘ) of this compound from Different Molluscan Species under Specific Ionic Conditions
| This compound Source | Buffer Composition | Tₘ (°C) |
| Haliotis rubra | 100 mM Tris/HCl, pH 7.6 | 78.9 and 85.1 (two transitions) |
| Helix aspersa maxima | 20 mM HEPES, 0.1 M NaCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.0 | 79.8 |
These values highlight the species-specific thermal stability and the importance of a defined ionic environment for consistent results.[5]
Experimental Protocols
Protocol 1: Assessing this compound Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Dialyze the purified this compound sample extensively against the desired buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 10 mM MgCl₂, pH 7.5).
-
Determine the protein concentration accurately using a spectrophotometer (e.g., at 280 nm). A typical concentration for DSC is in the range of 1-3 mg/mL.
-
Prepare a matching buffer blank for the reference cell.
-
-
DSC Instrument Setup:
-
Set the starting temperature to a value where the protein is known to be stable (e.g., 20°C).
-
Set the final temperature to a point where the protein is expected to be fully denatured (e.g., 100°C).
-
Select a scan rate, typically 1°C/min. Note that the apparent Tₘ can be scan rate dependent for irreversible transitions.[5]
-
-
Data Acquisition:
-
Load the this compound sample into the sample cell and the buffer blank into the reference cell.
-
Equilibrate the system at the starting temperature.
-
Initiate the temperature scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity curve.
-
The peak of the endothermic transition corresponds to the melting temperature (Tₘ).
-
Integrate the area under the peak to determine the calorimetric enthalpy (ΔHcal) of unfolding.
-
Protocol 2: Monitoring Conformational Changes using Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare this compound samples in the desired buffers with varying ionic strengths.
-
The protein concentration should be low enough to avoid high absorbance in the far-UV region (typically 0.1-0.2 mg/mL).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
CD Instrument Setup:
-
Set the wavelength range for scanning, typically from 250 nm to 190 nm for secondary structure analysis.
-
Set the temperature control as required for the experiment (e.g., 25°C for baseline measurements, or a temperature ramp for thermal melts).
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the this compound sample.
-
For thermal stability, record spectra at increasing temperatures or monitor the ellipticity at a single wavelength (e.g., 222 nm) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
The resulting spectrum can be analyzed to estimate the secondary structure content (α-helix, β-sheet).
-
For thermal melts, the Tₘ is the midpoint of the sigmoidal curve of ellipticity versus temperature.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound dissociation and aggregation.
References
- 1. PROPERTIES OF HEMOCYANINS. I. THE EFFECT OF CALCIUM IONS ON THE OXYGEN EQUILIBRIUM OF CRAYFISH this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and conformational stability of this compound from the garden snail Cornu aspersum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies to reduce non-specific binding in hemocyanin ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in hemocyanin Enzyme-Linked Immunosorbent Assays (ELISA).
Frequently Asked Questions (FAQs)
What is non-specific binding in a this compound ELISA?
Non-specific binding (NSB) refers to the attachment of antibodies to unintended proteins or the surface of the microplate wells, rather than to the this compound antigen.[1][2] This can lead to high background signals, false-positive results, and reduced assay sensitivity.[1][3]
What are the common causes of high background in a this compound ELISA?
High background in an ELISA is often a result of one or more of the following factors:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all the unoccupied binding sites on the microplate.[4][5]
-
Inadequate Washing: The washing steps may not be sufficient to remove all unbound antibodies and reagents.[6][7][8]
-
Excessive Antibody Concentration: The concentrations of the primary or secondary antibodies may be too high, leading to binding at non-target sites.[9][10]
-
Cross-Reactivity: The antibodies may be binding to other proteins present in the sample or to the blocking agent itself.[11]
-
Matrix Effects: Components within the sample matrix, such as serum or plasma, can interfere with the assay.[12]
-
Incorrect Incubation Times or Temperatures: Deviating from the optimal incubation parameters can increase non-specific binding.[4][13]
How can I prevent non-specific binding of my antibodies?
To prevent non-specific binding, consider the following strategies:
-
Optimize Blocking: Experiment with different blocking buffers to find the one that is most effective for your specific assay.[5]
-
Thorough Washing: Ensure that your washing procedure is rigorous enough to remove all unbound reagents.[14][15]
-
Antibody Titration: Determine the optimal concentration for your primary and secondary antibodies through titration experiments.[16]
-
Include Controls: Always include negative controls in your assay to identify and troubleshoot non-specific binding.[17]
-
Use High-Quality Reagents: Ensure that all your reagents, including antibodies and buffers, are of high quality and stored correctly.[13]
Troubleshooting Guides
Issue: High Background Signal in Negative Control Wells
High background in wells that should be negative is a clear indicator of non-specific binding.[18]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent or try a different blocking buffer such as bovine serum albumin (BSA), non-fat dry milk, or commercially available blocking solutions.[13][19] You can also try extending the blocking incubation time.[20] |
| Insufficient Washing | Increase the number of wash cycles (typically 3-5 washes are recommended) and ensure the volume of wash buffer is sufficient to cover the entire well (e.g., 300 µL for a 96-well plate).[6][14][15] A short soak time of 30-60 seconds during each wash can also improve the removal of non-specifically bound molecules.[15] |
| Primary or Secondary Antibody Concentration Too High | Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies that provide the best signal-to-noise ratio.[16][17] |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to see if it binds non-specifically. If so, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[10] |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions for each experiment.[7][13] Ensure proper handling to avoid cross-contamination.[8] |
Issue: High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the reliability of your data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Washing | Ensure that the washing process is consistent across all wells. Automated plate washers can improve consistency.[21] If washing manually, be careful to aspirate all the liquid from each well after each wash.[4] |
| Pipetting Inaccuracy | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well. |
| "Edge Effect" | This can be caused by uneven temperature or evaporation during incubation. To mitigate this, ensure plates are properly sealed and incubated in a stable temperature environment.[20] You can also avoid using the outer wells of the plate. |
Experimental Protocols
Optimized ELISA Washing Protocol
A thorough washing procedure is critical to reduce background signal.[4]
-
Buffer Preparation: Prepare a wash buffer, typically Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS), containing a non-ionic detergent like 0.05% Tween-20.[15][20]
-
Aspiration: After each incubation step, completely aspirate the contents of the wells.
-
Dispensing: Immediately fill each well with at least 300 µL of wash buffer.[14]
-
Soaking: Allow the wash buffer to soak in the wells for 30-60 seconds.[15] This can significantly improve the removal of non-specifically bound molecules.[15]
-
Repetition: Repeat the aspiration and dispensing steps for a total of 3 to 5 wash cycles.[15]
-
Final Aspiration: After the last wash, thoroughly aspirate all the wash buffer from the wells. Invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.[4]
Checkerboard Titration for Antibody Optimization
This protocol helps to determine the optimal concentrations of capture and detection antibodies to maximize the specific signal while minimizing non-specific binding.[17]
-
Prepare Serial Dilutions: Prepare a series of dilutions for both the capture antibody and the detection antibody.
-
Coat the Plate: Coat the rows of a 96-well plate with the different dilutions of the capture antibody.
-
Block the Plate: Block the entire plate using your chosen blocking buffer.
-
Add Antigen: Add the this compound antigen at a constant, predetermined concentration to all wells.
-
Add Detection Antibody: Add the different dilutions of the detection antibody to the columns of the plate.
-
Develop and Read: Add the substrate and stop solution, then read the plate.
-
Analyze the Data: The combination of capture and detection antibody concentrations that gives the highest signal-to-noise ratio is the optimal choice for your assay.[16]
Visual Guides
Caption: Troubleshooting workflow for high background signal.
Caption: Optimized this compound ELISA workflow.
References
- 1. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. sinobiological.com [sinobiological.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. maxanim.com [maxanim.com]
- 14. bosterbio.com [bosterbio.com]
- 15. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 16. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 17. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
- 21. cytena.com [cytena.com]
optimizing buffer conditions for hemocyanin storage
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of hemocyanin to ensure its structural integrity and functionality.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound?
A1: The optimal pH for this compound stability is generally in the neutral to slightly alkaline range. For most hemocyanins, a pH range of 6.5 to 8.0 is recommended to maintain structural and functional integrity.[1][2] For example, Helix lucorum this compound (HlH) is most stable between pH 6.5 and 8.0, while this compound from the shrimp Macrobrachium acanthurus (HcMac) maintains its oligomeric stability and oxygen-binding affinity between pH 5.0 and 7.4.[1][2] Extreme pH conditions (e.g., below 4.4 or above 7.5 for HcMac) can lead to dissociation and conformational changes.[2]
Q2: What is the recommended temperature for short-term and long-term this compound storage?
A2: For short-term storage (a few weeks), this compound solutions are typically kept at 4°C.[3] For long-term storage (1-2 years), freeze-drying (lyophilization) in the presence of cryoprotectants like sucrose (B13894) is a common method.[3][4] Some hemocyanins are remarkably thermostable; for instance, Helix lucorum this compound has a melting temperature (Tm) of 82.5°C, indicating high thermal stability.[1] However, repeated freeze-thaw cycles should be avoided as they can damage the protein structure.
Q3: What is the role of divalent cations, such as Ca²⁺ and Mg²⁺, in this compound stability?
A3: Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), are crucial for maintaining the quaternary structure of this compound.[5][6] These ions help stabilize the large oligomeric assemblies (dodecamers and hexamers).[6] The removal of Ca²⁺ with chelating agents like EDTA can cause dissociation of the oligomers into smaller subunits.[6] Higher concentrations of Ca²⁺ and Mg²⁺ (e.g., 100 mmol L⁻¹) have been shown to promote the stability and reassociation of this compound molecules.[1][5]
Q4: Which buffer systems are recommended for this compound solutions?
A4: Tris-based buffers are commonly used for storing and experimenting with this compound.[1][6] For example, 50 mM Tris-HCl at a pH of around 7.2 is frequently cited.[1] Phosphate buffers (e.g., 50 mM sodium phosphate) are also used.[3] The choice of buffer can influence the dissociation of the protein, so it's important to maintain a consistent system.[7]
Q5: Are there any additives that can enhance long-term stability in solution?
A5: Yes, certain additives can improve stability. For non-clinical applications, 0.1% sodium azide (B81097) can be added to prevent microbial growth in solutions stored at 4°C, but it is toxic and must be removed before use in biological assays.[3] Recent research has explored the use of biocompatible ionic liquids (ILs), such as cholinium-amino acid-based ILs, which have been shown to protect this compound from chemical and microbiological degradation during storage at room temperature.[3][8] For lyophilized samples, cryoprotectants like sucrose and mannitol (B672) are essential to preserve structure and maximize recovery upon resuspension.[4]
Troubleshooting Guide
Problem: My this compound solution has become cloudy or has formed a precipitate.
-
Possible Cause 1: Incorrect pH. The pH of the buffer may be outside the optimal stability range (typically 6.5-8.0). This compound is least soluble at its isoelectric point (pI), which for many crustacean hemocyanins is between pH 4.3 and 5.3, and precipitation is likely in this range.[2]
-
Solution: Verify the pH of your buffer and adjust it to the optimal range (e.g., pH 7.2-7.8) using a suitable buffer system like Tris-HCl.
-
-
Possible Cause 2: Low Ionic Strength. Insufficient ionic strength can lead to aggregation and precipitation.
-
Solution: Ensure your buffer has an appropriate ionic strength. While specific requirements vary, buffers containing 50 mM of the buffering agent are common. The addition of salts like NaCl can sometimes stabilize proteins, though the effect is protein-specific.[9]
-
-
Possible Cause 3: Absence of Divalent Cations. Lack of Ca²⁺ or Mg²⁺ can cause dissociation and subsequent aggregation of subunits.
-
Solution: Supplement your buffer with 10-20 mM CaCl₂ or MgCl₂ to stabilize the oligomeric structure.[6]
-
Caption: Troubleshooting workflow for this compound precipitation.
Problem: The blue color of my oxy-hemocyanin solution is fading.
-
Possible Cause: Deoxygenation or Copper Site Degradation. The characteristic blue color of this compound is due to the oxygenated dicopper active site (Cu(II)-O₂²⁻-Cu(II)). A loss of color indicates the release of oxygen, resulting in the colorless deoxy-hemocyanin (Cu(I)...Cu(I)) form. This is a reversible process. However, irreversible loss of color (browning) can suggest degradation or oxidation of the active site, potentially caused by microbial contamination or harsh chemical conditions.[3]
-
Solution: To re-oxygenate, gently bubble pure oxygen through the solution or leave it exposed to air in a shallow container at 4°C. If browning occurs, the sample may be degraded and should be discarded. Ensure sterile conditions or use additives like 0.1% sodium azide (for non-cellular work) to prevent microbial growth.[3]
-
Data Summary Tables
Table 1: Recommended Storage Conditions for Hemocyanins from Different Species
| Species | This compound Type | Optimal pH Range | Recommended Temperature (°C) | Key Additives/Notes |
| Megathura crenulata | Molluscan (KLH) | 7.2 - 7.8 | 4 (short-term), -80/lyophilized (long-term) | Presence of Ca²⁺/Mg²⁺ is critical for stability. |
| Helix lucorum | Molluscan | 6.5 - 8.0[1] | 4 (short-term) | Highly thermostable (Tm = 82.5°C).[1] Stability is enhanced by 100 mM Ca²⁺/Mg²⁺.[1] |
| Macrobrachium acanthurus | Arthropod | 5.0 - 7.4[2] | 4 (short-term) | Dissociates at pH < 4.4 and > 7.5.[2] |
| Eurypelma californicum | Arthropod | 7.5 - 8.5 | 4 (short-term) | Divalent cations increase oxygen affinity.[10] |
| Limulus polyphemus | Arthropod | 7.0 - 8.5 | 4 (short-term) | Requires Ca²⁺ to maintain oligomeric structure.[6] |
Table 2: Common Buffer Systems for this compound Storage
| Buffer System | Typical Concentration | Typical pH | Notes |
| Tris-HCl | 50 mM[1][6] | 7.2 - 8.5 | Widely used, provides good buffering capacity in the physiological range. |
| Sodium Phosphate | 50 mM[3] | 7.0 - 7.4 | Another common choice, but be aware of potential interactions with divalent cations. |
| Acetate, MES, Tris-HCl | 50 mM[6] | 5.6 - 8.7 | A combination used to study pH effects over a wide range.[6] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration via UV-Vis Spectrophotometry
-
Objective: To determine the concentration of this compound in a solution.
-
Materials: UV-Vis spectrophotometer, quartz cuvettes, storage buffer.
-
Methodology:
-
Calibrate the spectrophotometer with the storage buffer as a blank.
-
Dilute the this compound sample with buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).
-
Measure the absorbance of the sample at 280 nm (for protein concentration) and 340-350 nm (for the oxygenated copper site).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), where 'A' is the absorbance at 280 nm, 'c' is the concentration, 'l' is the path length (usually 1 cm), and 'ε' is the extinction coefficient. The extinction coefficient is specific to the this compound species and must be obtained from the literature.
-
Caption: Workflow for determining this compound concentration.
Protocol 2: Assessing this compound Stability via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability (melting temperature, Tm) of a this compound sample.
-
Materials: Differential Scanning Calorimeter, this compound sample (approx. 20 µmol L⁻¹), storage buffer.
-
Methodology:
-
Prepare the this compound sample and a matching buffer reference solution. The protein concentration should be accurately known.
-
Load the sample into the sample cell and the buffer into the reference cell of the calorimeter.[1]
-
Set the experimental parameters: scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a constant heating rate (e.g., 1.0 °C/min).[1]
-
Record the differential heat capacity as a function of temperature.
-
The peak of the resulting thermogram corresponds to the melting temperature (Tm), which is the midpoint of the thermal denaturation curve. A higher Tm indicates greater thermal stability.[1]
-
Conceptual Diagram
Caption: Conceptual overview of this compound's immunostimulatory action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the Lyophilization of Lumbricus terrestris Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and conformational stability of this compound from the garden snail Cornu aspersum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Basis of the Bohr Effect in Arthropod this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of buffers, protein concentration and ionic strength upon the dissociation of Pila haemocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural, Thermal, and Storage Stability of Rapana Thomasiana this compound in the Presence of Cholinium-Amino Acid-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Endotoxin Contamination in Hemocyanin Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing endotoxin (B1171834) contamination in hemocyanin preparations.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern for this compound preparations?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1] They are potent pyrogens, meaning they can induce fever and strong inflammatory responses in humans and other mammals.[1] For this compound preparations intended for in vivo use, such as in vaccine formulations or as an immunological adjuvant, controlling endotoxin levels is critical to ensure the safety and efficacy of the final product. Uncontrolled endotoxin levels can lead to adverse reactions and confound experimental results.
Q2: My this compound is used for antibody production in animals. Is endotoxin removal still necessary?
This is a critical consideration. In some applications, particularly for polyclonal antibody production in research animals, the inherent adjuvant properties of endotoxin can be seen as beneficial, potentially enhancing the immune response.[1] However, for the development of therapeutic antibodies, clinical applications, or in studies where a defined and controlled immune response is required, endotoxin removal is essential. The presence of endotoxin can lead to non-specific immune activation, making it difficult to interpret data and posing a safety risk. For clinical-grade preparations, this compound is typically supplied as a sterile and endotoxin-free formulation.
Q3: What are the typical sources of endotoxin contamination in a laboratory setting?
Endotoxin contamination can arise from several sources in a laboratory environment. The most common sources include:
-
Water: The primary source of endotoxin contamination is often the water used for preparing buffers and solutions.
-
Reagents and Media: Sera, cell culture media, and other biological reagents can be significant sources of endotoxin.
-
Labware: Glassware and plasticware that have not been properly depyrogenated can harbor endotoxins.
-
Personnel: Though less common with proper aseptic techniques, personnel can introduce endotoxins.
It is crucial to use endotoxin-free water and certified endotoxin-free labware whenever possible.
Q4: What is the Limulus Amebocyte Lysate (LAL) assay and how does it work?
The Limulus Amebocyte Lysate (LAL) assay is the standard method for detecting and quantifying endotoxin levels.[2][3] It utilizes a lysate derived from the amebocytes (blood cells) of the horseshoe crab (Limulus polyphemus). The lysate contains a cascade of enzymes that are activated in the presence of endotoxin, leading to a detectable signal. There are three main types of LAL assays:
-
Gel-Clot Assay: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin at or above a certain concentration.[2]
-
Turbidimetric Assay: A quantitative method that measures the increase in turbidity (cloudiness) as the enzymatic reaction proceeds.
-
Chromogenic Assay: A quantitative method where the enzymatic cascade cleaves a chromogenic substrate, resulting in a color change that is proportional to the amount of endotoxin present.[2]
Troubleshooting Guides
Issue 1: Unexpectedly high endotoxin levels in the final this compound preparation.
| Possible Cause | Troubleshooting Step |
| Contaminated water or buffers. | Use only pyrogen-free water (e.g., Water for Injection - WFI) and test all buffers for endotoxin contamination before use. |
| Contaminated chromatography columns or resins. | Depyrogenate columns and resins according to the manufacturer's instructions, typically with a sodium hydroxide (B78521) solution. |
| Inadequate cleaning of labware. | Use certified endotoxin-free plasticware or depyrogenate glassware by baking at high temperatures (e.g., 250°C for at least 30 minutes). |
| Ineffective endotoxin removal method. | Review and optimize your endotoxin removal protocol. Consider trying an alternative method (see comparison table below). |
Issue 2: Poor this compound recovery after endotoxin removal.
| Possible Cause | Troubleshooting Step |
| This compound binding to the endotoxin removal matrix. | Optimize buffer conditions (pH, salt concentration) to minimize non-specific binding of this compound. For anion-exchange chromatography, operating at a pH where the this compound has a net positive charge can improve recovery.[4] |
| This compound precipitation during the removal process. | Ensure the buffer conditions are compatible with this compound stability. This compound's stability can be affected by pH and ionic strength. |
| Protein loss during Triton X-114 phase separation. | Minimize the number of phase separation cycles. Each cycle can result in a small loss of protein.[5][6] Ensure complete separation of the aqueous and detergent phases before collecting the protein-containing aqueous phase. |
Issue 3: Inconsistent or unreliable LAL assay results.
| Possible Cause | Troubleshooting Step |
| Interference from the this compound sample. | High concentrations of proteins can interfere with the LAL assay, leading to either inhibition (falsely low results) or enhancement (falsely high results). Dilute the this compound sample with endotoxin-free water to a concentration that does not interfere with the assay. It is crucial to perform a spike and recovery experiment to validate the chosen dilution. |
| Incorrect pH of the sample-lysate mixture. | The optimal pH for the LAL reaction is typically between 6.0 and 8.0. If necessary, adjust the pH of the this compound sample with endotoxin-free acid or base. |
| Presence of interfering substances in the sample buffer. | Some buffer components can interfere with the LAL assay. Prepare a buffer blank and include it in the assay to check for interference. |
Data Presentation: Comparison of Endotoxin Removal Methods
The following table summarizes common methods for endotoxin removal from protein solutions. The efficiency and protein recovery can vary significantly depending on the specific properties of the protein, such as this compound, and the initial endotoxin concentration. Optimization of these methods for your specific this compound preparation is highly recommended.
| Method | Principle | Reported Endotoxin Removal Efficiency | Reported Protein Recovery | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Endotoxins are negatively charged and bind to a positively charged resin.[1][7] | >99% (can achieve >4-log reduction)[8] | 80-98%[8][9] | Scalable, effective, and can be integrated into the purification workflow.[1] | Protein may also bind to the resin, leading to product loss. Requires careful optimization of buffer pH and ionic strength.[4] |
| Triton X-114 Phase Separation | A non-ionic detergent separates into an aqueous phase (containing the protein) and a detergent-rich phase (containing the endotoxin).[1][6][10] | 45-99% per cycle (multiple cycles can achieve >1000-fold reduction).[1][5][6] | >95% per cycle.[5][6] | Simple, inexpensive, and can be performed with basic laboratory equipment.[10] | Residual detergent may remain in the protein solution and require a subsequent removal step. May not be suitable for hydrophobic proteins.[10] |
| Affinity Chromatography | Utilizes ligands with high affinity for endotoxins, such as polymyxin (B74138) B, immobilized on a solid support. | High | Variable, can be high. | High specificity for endotoxin. | Can be expensive, potential for ligand leaching, and may have lower binding capacity compared to ion-exchange resins. |
| Ultrafiltration | Uses membranes with a specific molecular weight cutoff to separate large endotoxin aggregates from smaller proteins.[1] | 28.9-99.8%[1] | High | Can be effective for some applications. | Less effective for large proteins like this compound, as the molecular weight cutoff may not be sufficient to separate the protein from endotoxin aggregates.[4] |
Experimental Protocols
Detailed Methodology: Anion-Exchange Chromatography for Endotoxin Removal
This protocol is a general guideline and should be optimized for your specific this compound preparation and chromatography system.
Materials:
-
Anion-exchange chromatography column (e.g., a strong anion exchanger like a quaternary ammonium-based resin).
-
Endotoxin-free buffers:
-
Equilibration Buffer: e.g., 20 mM Tris-HCl, pH 8.0
-
Wash Buffer: e.g., 20 mM Tris-HCl, 200 mM NaCl, pH 8.0
-
Elution Buffer (for bound endotoxin): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Regeneration Solution: e.g., 1 M NaOH
-
-
Endotoxin-contaminated this compound solution.
-
LAL assay kit for endotoxin determination.
Procedure:
-
Column Preparation: Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.
-
Depyrogenation: Sanitize the column by flushing with several column volumes of 1 M NaOH, followed by a thorough wash with endotoxin-free water until the pH of the effluent returns to neutral.
-
Equilibration: Equilibrate the column with at least 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Adjust the pH and conductivity of the this compound solution to match the Equilibration Buffer. Load the sample onto the column at a flow rate recommended by the resin manufacturer. Collect the flow-through fraction, which should contain the purified this compound.
-
Wash: Wash the column with several column volumes of Wash Buffer to remove any loosely bound impurities.
-
Elution (Optional): Elute the bound endotoxins with the high-salt Elution Buffer. This step is typically for column cleaning and regeneration rather than product recovery.
-
Regeneration: Regenerate the column with 1 M NaOH for future use.
-
Analysis: Determine the protein concentration (e.g., by A280) and endotoxin levels (using the LAL assay) in the flow-through fraction.
Note on Optimization: The optimal pH and salt concentration for binding endotoxin while allowing the this compound to flow through will depend on the isoelectric point (pI) of the specific this compound. It is recommended to perform small-scale pilot experiments to determine the ideal buffer conditions.
Detailed Methodology: Triton X-114 Phase Separation
This protocol is adapted from general procedures for protein purification and should be optimized for this compound.[1][5][6][11]
Materials:
-
Triton X-114.
-
Endotoxin-contaminated this compound solution in an appropriate buffer (e.g., PBS).
-
Ice bath.
-
Water bath or incubator at 37°C.
-
Refrigerated centrifuge.
-
Endotoxin-free pipette tips and microcentrifuge tubes.
-
LAL assay kit.
Procedure:
-
Pre-cool: Chill the this compound solution and a stock solution of Triton X-114 on ice.
-
Add Detergent: Add Triton X-114 to the this compound solution to a final concentration of 1% (v/v). Mix gently by inverting the tube several times.
-
Incubation on Ice: Incubate the mixture on ice for 30 minutes with gentle agitation to ensure thorough mixing and the formation of micelles.
-
Phase Separation: Transfer the tube to a 37°C water bath for 10 minutes. The solution will become cloudy as the Triton X-114 separates into a distinct, denser phase.
-
Centrifugation: Centrifuge the tube at a speed sufficient to pellet the detergent phase (e.g., 10,000 x g) for 10 minutes at room temperature or 25°C.
-
Collect Aqueous Phase: Carefully collect the upper aqueous phase, which contains the this compound, avoiding the lower detergent phase.
-
Repeat (Optional): For higher levels of endotoxin removal, the aqueous phase can be subjected to one or more additional cycles of phase separation.
-
Analysis: Determine the protein concentration and endotoxin levels in the final aqueous phase.
Note on Residual Detergent: Residual Triton X-114 may remain in the final sample. If this is a concern for downstream applications, it can be removed using methods such as hydrophobic interaction chromatography or by using specific detergent-removing resins.
Visualizations
Caption: General workflow for endotoxin removal from this compound preparations.
Caption: Simplified signaling pathway of the LAL assay enzymatic cascade.
References
- 1. sinobiological.com [sinobiological.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of endotoxin from protein solutions by phase separation using Triton X-114. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Endotoxin removal by anion-exchange polymeric matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.hr [sartorius.hr]
- 10. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
- 11. Combined Method to Remove Endotoxins from Protein Nanocages for Drug Delivery Applications: The Case of Human Ferritin - PMC [pmc.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on hemocyanin integrity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for handling hemocyanin, with a specific focus on mitigating the detrimental effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Can I freeze my this compound solutions for long-term storage?
A1: Yes, freezing is a common method for the long-term storage of this compound. However, it is crucial to be aware that freeze-thaw cycles can compromise the protein's integrity. Storage at -20°C or -80°C is generally recommended, but repeated cycling between frozen and thawed states should be avoided. To prevent degradation, it is best practice to aliquot the this compound solution into smaller, single-use volumes before the initial freeze.
Q2: What are the primary risks to this compound integrity during a freeze-thaw cycle?
A2: The primary risks include protein aggregation, denaturation, and loss of functional activity. During freezing, the formation of ice crystals can create mechanical stress and increase the local concentration of solutes (cryo-concentration), which can destabilize the protein. The ice-water interface is a major source of stress that can lead to unfolding and aggregation. Additionally, air bubbles expelled from ice may also contribute to aggregation.
Q3: How many freeze-thaw cycles can this compound tolerate?
A3: There is no universal number, as tolerance depends on the specific this compound (source species), buffer composition, protein concentration, and the rate of freezing and thawing. As a general rule, a minimum of three cycles should be conducted during stability testing to assess the impact. However, for routine use, it is strongly recommended to avoid repeated freeze-thaw cycles altogether by preparing single-use aliquots.
Q4: What are cryoprotectants, and should I use them for this compound storage?
A4: Cryoprotectants are additives that help protect proteins from freeze-induced stress. Common cryoprotectants include glycerol (B35011), sucrose (B13894), and other polyols. They work by creating a more "vitreous" or glass-like state upon freezing, reducing the formation of damaging ice crystals and minimizing cryo-concentration effects. The use of cryoprotectants like glycerol can be beneficial, but their effect should be empirically tested for your specific this compound and application. It is important that these additives remain in an amorphous (non-crystalline) state during freeze-drying to be effective.
Q5: How does freezing affect the oxygen-binding capacity of this compound?
A5: Freeze-thaw cycles can lead to a loss of oxygen-binding capacity. This occurs if the protein's tertiary and quaternary structures are altered, particularly around the copper-containing active site. Denaturation or aggregation can disrupt the precise geometry required for reversible oxygen binding. Therefore, assessing functional integrity after thawing is a critical quality control step.
Troubleshooting Guide
| Observed Issue | Potential Causes | Recommended Actions & Solutions |
| Solution appears cloudy or contains visible precipitate after thawing. | Protein Aggregation: This is the most common issue. Freeze-induced stresses (ice-water interface, pH shifts, cryo-concentration) have caused the this compound molecules to clump together. | 1. Centrifuge the sample at a low speed (e.g., 3000 x g for 10 minutes) to pellet the aggregates and recover the soluble fraction. 2. Analyze the supernatant using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify remaining soluble protein and detect smaller aggregates. 3. For future storage: Add a cryoprotectant (e.g., 10-20% glycerol), optimize the freezing rate (flash freezing in liquid nitrogen often reduces ice crystal size), and prepare single-use aliquots. |
| Decreased protein concentration in the supernatant after thawing and centrifugation. | Significant Precipitation/Aggregation: A large portion of the protein has become insoluble due to denaturation and aggregation during the freeze-thaw process. | 1. Confirm protein loss using a protein concentration assay (e.g., Bradford or BCA) or by measuring absorbance at 280 nm. 2. Review your storage protocol. Avoid slow freezing rates which can maximize ice crystal formation. Ensure the buffer pH is optimal for this compound stability (typically around neutral pH). 3. Consider lyophilization (freeze-drying) in the presence of stabilizers like sucrose for long-term storage, as this can be a more stable alternative. |
| Reduced biological activity (e.g., lower oxygen-binding capacity). | Structural Damage: The freeze-thaw cycle has altered the conformation of the protein, specifically at the active site, without necessarily causing large-scale aggregation. This can involve subtle changes to the tertiary or quaternary structure. | 1. Assess structural integrity using spectroscopic methods. Check the UV-Vis spectrum; the ratio of absorbance at 280 nm (protein) to 345 nm (oxygenated copper site) can indicate the integrity of the active site. 2. Perform a functional assay to quantify the loss of oxygen-binding capacity. 3. Implement preventative measures: Use cryoprotectants and avoid any further freeze-thaw cycles. |
| Changes in spectroscopic profile (UV-Vis, Circular Dichroism). | Conformational Changes: The secondary and/or tertiary structure of the this compound has been altered. Protein oxidation can also occur, leading to changes in absorbance. | 1. Use Circular Dichroism (CD) spectroscopy to analyze changes in the secondary structure (e.g., alpha-helices, beta-sheets). 2. Quantify protein oxidation by measuring the carbonyl group content, which increases with oxidative stress. 3. Ensure buffers contain chelating agents (if appropriate for the experiment) to minimize metal-catalyzed oxidation and consider de-gassing solutions to reduce dissolved oxygen. |
Data Presentation
Table 1: Illustrative Effect of Freeze-Thaw Cycles on this compound Aggregation
This table provides an example of how to present data from a freeze-thaw stability study. Actual values will vary based on experimental conditions.
| Number of Freeze-Thaw Cycles | Soluble Protein Concentration (mg/mL) | % Monomer (by SEC) | % Soluble Aggregates (by SEC) | Polydispersity Index (by DLS) |
| 0 (Control) | 10.0 | 99.5% | 0.5% | 0.15 |
| 1 | 9.8 | 97.2% | 2.8% | 0.28 |
| 3 | 9.1 | 91.0% | 9.0% | 0.45 |
| 5 | 7.8 | 82.4% | 17.6% | 0.61 |
Table 2: Impact of Cryoprotectants on this compound Integrity After Three Freeze-Thaw Cycles
This table illustrates how to compare the efficacy of different cryoprotectants.
| Formulation | % Recovery of Soluble Protein | % Monomer Retention (by SEC) | % Change in Oxygen-Binding Capacity |
| Buffer Only | 91% | 91.0% | -15% |
| + 10% Glycerol | 98% | 98.5% | -4% |
| + 5% Sucrose | 97% | 97.9% | -6% |
| + 10% DMSO | 92% | 93.1% | -12% |
Experimental Protocols & Visualizations
Protocol 1: Standardized Freeze-Thaw Stability Assessment
Objective: To determine the stability of a this compound preparation after a defined number of freeze-thaw cycles.
Methodology:
-
Preparation:
-
Prepare the purified this compound solution in its final formulation buffer.
-
Divide the solution into multiple identical aliquots in polypropylene (B1209903) cryogenic vials. Keep one aliquot refrigerated (2-8°C) as the "0-cycle" control.
-
-
Freeze-Thaw Cycling:
-
Freezing: Place the test aliquots in a freezer at the desired temperature (-20°C or -80°C). For controlled freezing, a rate of 1°C/min can be used. Alternatively, flash-freeze by immersing in liquid nitrogen. Keep samples frozen for a minimum of 12-24 hours.
-
Thawing: Remove the vials and allow them to thaw completely at room temperature or on ice. Thawing on ice is generally gentler and may better preserve the integrity of some biomolecules.
-
Repetition: This constitutes one cycle. For subsequent cycles, return the samples to the freezer. A typical study involves analyzing samples after 1, 3, and 5 cycles.
-
-
Post-Cycle Analysis:
-
After the final thaw, gently mix each aliquot.
-
Visually inspect for any precipitation or turbidity.
-
Centrifuge the samples to pellet insoluble aggregates.
-
Perform a panel of analytical tests on the supernatant of the cycled samples and the control, including:
-
Size Exclusion Chromatography (SEC): To quantify soluble aggregates and monomer loss.
-
UV-Vis Spectroscopy: To determine protein concentration and assess the integrity of the oxygen-binding site (A280/A345 ratio).
-
Functional Assay: To measure the oxygen-binding capacity.
-
-
Protocol 2: Troubleshooting this compound Aggregation
Objective: To systematically investigate and resolve issues of aggregation in thawed this compound samples.
dealing with proteolytic degradation of hemocyanin samples
This guide provides researchers, scientists, and drug development professionals with essential information for preventing, identifying, and troubleshooting the proteolytic degradation of hemocyanin samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
Hemocyanins are large, copper-containing respiratory proteins found freely dissolved in the hemolymph of many molluscs and arthropods.[1][2] These complex metalloproteins are composed of multiple subunits, each weighing around 75 kDa.[1][2] Their large, multi-domain structure makes them susceptible to cleavage by proteases, which are enzymes that break down proteins.[3] During the extraction of hemolymph and subsequent purification, endogenous proteases that are normally separated within the organism's cells can be released, leading to the degradation of the target this compound.[4]
Q2: What are the common signs of this compound degradation?
Proteolytic degradation can be identified through several analytical methods:
-
SDS-PAGE Analysis: The most common method is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A pure, intact this compound subunit should appear as a single, distinct band (typically around 75 kDa for arthropods).[1] The presence of multiple, smaller bands or smears below the main band is a strong indicator of degradation.[5]
-
Loss of Function: Degradation can lead to a reduced oxygen-binding capacity, although this is a functional rather than a structural assessment.
-
Visual Changes: While less specific, increased turbidity or precipitation in a sample upon storage could indicate aggregation resulting from conformational changes, which can be a consequence of partial degradation.
Q3: What are the primary causes of proteolytic degradation in this compound samples?
The primary cause is the activity of endogenous proteases released during the hemolymph collection and cell lysis steps of sample preparation.[4][6] These enzymes, which are involved in various physiological processes in the living organism, become unregulated upon extraction and can cleave this compound.[3][7] The four main classes of proteases are serine, cysteine, aspartic, and metalloproteases, all of which can pose a threat to protein integrity during purification.
Q4: What are the optimal conditions for this compound stability and storage?
Optimal conditions are crucial for maintaining the structural and functional integrity of this compound. Key factors include pH, temperature, and the presence of divalent cations.
-
pH: Most hemocyanins are stable in a neutral to slightly alkaline pH range. For example, Helix lucorum this compound is most stable between pH 6.5 and 8.0[8], while this compound from Macrobrachium acanthurus maintains stability between pH 5.0 and 7.4.[9] Extreme pH values can lead to dissociation and conformational changes.[9]
-
Temperature: Hemocyanins are often remarkably thermostable. For instance, Helix lucorum this compound has a melting temperature (Tm) of 82.5 °C[8], and many hemocyanins remain functional up to 90 °C.[2] However, for long-term storage, low temperatures (-20 °C to -80 °C) are recommended to minimize chemical degradation and microbial growth.
-
Additives: The presence of divalent cations like Ca²⁺ and Mg²⁺, often at concentrations up to 100 mmol/L, can promote the stability of the this compound molecule.[8]
Troubleshooting Guide
Problem: My purified this compound shows multiple unexpected bands on an SDS-PAGE gel.
Cause: This is a classic sign of proteolytic degradation. The smaller bands represent fragments of the this compound subunit that have been cleaved by active proteases during extraction or purification.
Solution:
-
Inhibit Proteases: The most effective solution is to add a protease inhibitor cocktail to your buffers at the very beginning of the hemolymph extraction process.[4] These cocktails contain a mixture of inhibitors that target a broad spectrum of proteases.
-
Optimize Purification: Use purification techniques that rapidly separate the this compound from proteases, such as affinity chromatography.[6]
-
Assess with SDS-PAGE: Use a standardized SDS-PAGE protocol to confirm the integrity of your sample after implementing these changes. The goal is to see a single, sharp band corresponding to the full-length this compound subunit.[5]
Problem: I am losing a significant amount of this compound during purification.
Cause: If degradation is severe, the resulting fragments may not be recovered during the purification steps, leading to low yield. This is especially true if purification relies on the size or specific binding properties of the intact protein.
Solution:
-
Work Quickly and at Low Temperatures: Perform all extraction and purification steps on ice or at 4°C to reduce the activity of endogenous proteases.
-
Use a Broad-Spectrum Protease Inhibitor Cocktail: This is the most critical step. Ensure the cocktail is designed for your sample type (e.g., general, bacterial, mammalian).[10]
-
Monitor pH: Maintain the pH of all buffers within the known stability range for your specific this compound.[8][9]
Problem: My this compound solution appears cloudy or has precipitated after storage.
Cause: This can be due to either aggregation or degradation. Partial proteolytic cleavage can expose hydrophobic regions of the protein, leading to aggregation and precipitation. Alternatively, improper buffer conditions (pH, ionic strength) can cause the intact protein to become unstable.
Solution:
-
Confirm Degradation: Analyze a sample of the cloudy solution and any precipitate using SDS-PAGE to check for degradation fragments.[11]
-
Optimize Storage Buffer: Ensure the storage buffer contains stabilizing agents like Ca²⁺ or Mg²⁺ and is within the optimal pH range.[8] Consider including cryoprotectants like glycerol (B35011) if freezing.
-
Centrifuge and Filter: Before use, spin down the sample at high speed (e.g., >10,000 x g) to remove aggregates and filter the supernatant through a 0.22 µm filter.
Data and Protocols
Table 1: Stability Parameters for Selected Hemocyanins
| This compound Source | Optimal pH Range | Reported Melting Temperature (Tm) | Stabilizing Factors |
| Helix lucorum (Snail) | 6.5 - 8.0[8] | 82.5 °C[8] | High concentrations of Ca²⁺ and Mg²⁺ (100 mmol/L)[8] |
| Macrobrachium acanthurus (Shrimp) | 5.0 - 7.4[9] | Stable up to 90 °C[9] | Maintained oligomeric stability in this pH range[9] |
| Cornu aspersum (Snail) | Neutral pH preferred[12] | High stability above 80°C at neutral pH[12] | Ca²⁺ and Mg²⁺ ions promote reassociation[12] |
Table 2: Common Classes of Protease Inhibitors
| Protease Class | Examples | Common Inhibitors |
| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | PMSF, AEBSF, Benzamidine[6], Aprotinin |
| Cysteine Proteases | Papain, Calpain, Cathepsins | E-64, Leupeptin, Antipain |
| Aspartic Proteases | Pepsin, Rennin | Pepstatin A |
| Metalloproteases | Thermolysin, Carboxypeptidase A | EDTA, 1,10-Phenanthroline |
Note: For comprehensive protection, using a pre-made commercial protease inhibitor cocktail is highly recommended.
Experimental Protocol: SDS-PAGE Analysis for this compound Integrity
This protocol is used to assess the purity and degradation of a this compound sample.
Materials:
-
Purified this compound sample
-
Laemmli sample buffer (with SDS and a reducing agent like β-mercaptoethanol)
-
Precast or hand-cast polyacrylamide gel (e.g., 4-12% gradient)
-
SDS-PAGE running buffer
-
Molecular weight markers
-
Coomassie Brilliant Blue or other protein stain
-
Electrophoresis system and power supply
Methodology:
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 0.5-1 mg/mL). Mix 15 µL of the diluted sample with 5 µL of 4x Laemmli sample buffer.
-
Denaturation: Heat the prepared sample at 95°C for 5-10 minutes. This step denatures the protein and ensures it is fully coated with SDS.[11]
-
Gel Loading: Load 10-20 µL of the denatured sample into a well of the polyacrylamide gel. Load a lane with molecular weight markers for size reference.[5]
-
Electrophoresis: Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue for approximately 1 hour.
-
Destaining: Destain the gel in a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Analysis: Image the gel. A pure, intact this compound sample should show a prominent band around 75 kDa.[1] The presence of multiple bands of lower molecular weight indicates proteolytic degradation.[5]
Visual Guides
Caption: A typical workflow for this compound purification emphasizing critical points for protease inhibition.
Caption: A troubleshooting flowchart for diagnosing and addressing this compound degradation using SDS-PAGE results.
Caption: A diagram illustrating how a protease cleaves an intact this compound subunit into smaller fragments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Proteolysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 6. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 7. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genaxxon.com [genaxxon.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Structural and conformational stability of this compound from the garden snail Cornu aspersum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Immunogenicity: KLH vs. BSA as Carrier Proteins
In the realm of immunology and vaccine development, the choice of a carrier protein is a critical determinant of success. For small molecules like peptides and haptens, which are often poorly immunogenic on their own, conjugation to a larger, more complex protein is essential to elicit a robust antibody response. Among the most widely used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific applications.
Executive Summary
Keyhole Limpet this compound (KLH) is generally considered the more potent immunogen compared to Bovine Serum Albumin (BSA).[1][2][3] Its large size, complex structure, and phylogenetic distance from mammals contribute to a stronger immune response, making it the preferred choice for generating high-titer antibodies against weak antigens.[4][5] However, BSA offers advantages in terms of solubility, cost-effectiveness, and ease of characterization. The selection between KLH and BSA should be guided by the specific requirements of the study, including the desired immunogenicity, the intended application of the resulting antibodies, and budgetary considerations.
Quantitative Performance Comparison
The superior immunogenicity of KLH has been demonstrated in various studies. While specific antibody titers can vary depending on the conjugated hapten, immunization protocol, and animal model, a general trend of higher antibody production with KLH conjugates is consistently observed.
| Feature | Keyhole Limpet this compound (KLH) | Bovine Serum Albumin (BSA) | References |
| Molecular Weight | 4.5 x 10⁵ - 1.3 x 10⁷ Da | 6.7 x 10⁴ Da | [1][3] |
| Immunogenicity | High | Moderate | [1][2][3] |
| Solubility | Limited, can form cloudy solutions | High | [1][3] |
| Source | Marine mollusc (Megathura crenulata) | Bovine plasma | [5] |
| Use in Assays | Preferred for immunization when BSA is used for screening | Potential for false positives if used for both immunization and as a blocking agent in assays | [1][3] |
| Cost | Higher | Lower | [2] |
One study comparing the immunogenicity of various protein carriers found that KLH exhibited "extremely high immunogenicity" in mammalian hosts compared to BSA and other proteins.[3] Another preclinical study on a heptavalent cancer vaccine using KLH as the carrier reported high median ELISA titers for both IgM and IgG antibodies against the conjugated antigens.[6] For instance, the median IgG titers against specific tumor-associated carbohydrate antigens conjugated to KLH were as high as 10,240 and 20,480.[6]
Experimental Methodologies
Detailed protocols for the conjugation of haptens to carrier proteins and the subsequent immunological analysis are crucial for reproducible results. Below are representative protocols for key experimental procedures.
Protocol 1: Peptide Conjugation to KLH using MBS Crosslinker
This protocol describes the conjugation of a cysteine-containing peptide to KLH using m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
Materials:
-
Keyhole Limpet this compound (KLH)
-
Cysteine-containing peptide
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
10 mM Phosphate (B84403) Buffer, pH 7.0
-
50 mM Phosphate Buffer, pH 6.0
-
Sephadex G-25 size exclusion column
-
2 N NaOH
Procedure:
-
Activate KLH with MBS:
-
Dissolve 3 mg of MBS in 200 µL of DMF.
-
In a separate tube, dissolve 5 mg of KLH in 0.5 mL of 10 mM phosphate buffer (pH 7.0).
-
Add 70 µL of the MBS/DMF solution to the KLH solution and stir gently at room temperature for 30 minutes.[1]
-
-
Purify Activated KLH:
-
Equilibrate a Sephadex G-25 size exclusion column with 50 mM phosphate buffer (pH 6.0).
-
Load the KLH-MBS reaction mixture onto the column and elute with the same buffer.
-
Collect the purified KLH/MBS conjugate (approximately 3.5 mL).[1]
-
-
Conjugate Peptide to Activated KLH:
-
Dissolve 5 mg of the cysteine-containing peptide in 100 µL of DMF.[7]
-
Rapidly add 1 mL of the purified KLH/MBS solution to the peptide solution and shake.[1][7]
-
Immediately add 11 µL of 2 N NaOH to adjust the pH to 7.0-7.2.[1][7]
-
Stir the mixture for 3 hours at room temperature or overnight at 4°C.[1]
-
-
Final Processing:
-
Add 3 mL of 0.1 M ammonium (B1175870) bicarbonate to the conjugate solution before lyophilization for storage.[7]
-
Protocol 2: Peptide Conjugation to BSA using EDC Crosslinker
This protocol outlines the conjugation of a peptide to BSA using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
Bovine Serum Albumin (BSA)
-
Peptide with a primary amine or carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Ultrapure water
-
Desalting column
Procedure:
-
Prepare Reactants:
-
Initiate Conjugation:
-
Purify the Conjugate:
-
Purify the BSA-peptide conjugate using a desalting column to remove excess EDC and unconjugated peptide.[8]
-
-
Storage:
-
For long-term storage, sterile filter the conjugate and store at 4°C or -20°C.[8]
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol describes a standard indirect ELISA to measure the titer of anti-hapten antibodies in serum.
Materials:
-
Hapten-BSA conjugate (for coating)
-
Serum samples from immunized animals
-
Blocking buffer (e.g., 1% BSA in PBS, if the immunogen was KLH-conjugated)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2 N H₂SO₄)
-
96-well ELISA plates
-
Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
Procedure:
-
Coating:
-
Dilute the hapten-BSA conjugate to 0.1 µ g/100 µL in PBS and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate three times with PBST.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.
-
-
Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
-
Visualizing the Process: Workflows and Signaling Pathways
To better understand the experimental and biological processes involved, the following diagrams illustrate the key workflows and signaling pathways.
Caption: Experimental workflow for antibody production.
Caption: Hapten-carrier induced B-cell activation.
Conclusion
The selection of a carrier protein is a pivotal step in the generation of antibodies against small molecules. KLH stands out for its superior immunogenicity, making it the carrier of choice for challenging antigens or when high antibody titers are paramount.[4][5] Conversely, BSA presents a practical alternative when high immunogenicity is not the primary concern, offering benefits in solubility and cost.[1][3] By carefully considering the factors outlined in this guide and employing robust experimental protocols, researchers can optimize their immunization strategies and enhance the likelihood of a successful antibody production campaign.
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 4. jpt.com [jpt.com]
- 5. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A preclinical study comparing approaches for augmenting the immunogenicity of a heptavalent KLH-conjugate vaccine against epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manuals.plus [manuals.plus]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCH and KLH Immunogenicity for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the immunogenic properties of Concholepas concholepas hemocyanin (CCH) and Keyhole Limpet this compound (KLH), supported by experimental data and detailed protocols.
In the realm of immunology and vaccine development, carrier proteins are indispensable tools for eliciting a robust immune response against haptens and other small molecules that are otherwise non-immunogenic. For decades, Keyhole Limpet this compound (KLH) has been the gold standard. However, a formidable alternative, Concholepas concholepas this compound (CCH), has emerged, boasting distinct structural and immunogenic advantages. This guide provides a comprehensive comparison of CCH and KLH, presenting quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in selecting the optimal carrier protein for their applications.
Executive Summary: CCH vs. KLH at a Glance
| Feature | Concholepas concholepas this compound (CCH) | Keyhole Limpet this compound (KLH) |
| Structure | Heterodimeric didecamers composed of two distinct subunits (CCH-A and CCH-B).[1] | Mixture of two isoforms of homodidecamers.[1] |
| Stability | High stability; integrity is independent of Ca²⁺ and Mg²⁺ concentrations.[1] | Stability is dependent on Ca²⁺ and Mg²⁺ ions.[1] |
| Consistency | Constant equimolecular ratio of CCH-A and CCH-B subunits ensures high batch-to-batch consistency.[1] | Composition can vary from batch to batch due to genetic control of isoforms.[1] |
| Immunogenicity | Induces a potent Th1-polarized cellular and humoral immune response.[1] The CCH-A subunit, with a higher carbohydrate content, is particularly immunogenic.[2] | The benchmark immunogen, known to induce a strong humoral and cell-mediated immune response.[1] |
| Carrier Efficiency | Generates a broader repertoire of immunogenic peptides, potentially stimulating more T-cells.[1] Studies show it can induce higher antibody titers against haptens in certain mouse strains. | Widely used and effective carrier protein for producing antibodies to haptens and peptides. |
Quantitative Comparison of Immunogenicity
The efficacy of a carrier protein is ultimately measured by the magnitude and quality of the immune response it generates against a conjugated antigen. Below are summaries of experimental data comparing the humoral and cellular immune responses elicited by CCH and KLH.
Humoral Immune Response: Antibody Production
The ability to generate high-titer antibodies against a target is a critical function of a carrier protein.
Table 1: Comparison of Anti-Hemocyanin and Anti-Hapten Antibody Titers in Mice
| Immunogen | Mouse Strain | Adjuvant | Mean Antibody Titer (Reciprocal Dilution) | Reference |
| CCH | C57BL/6 or BALB/c | None (in PBS) | ~ 1/1,000 | [3] |
| KLH | C57BL/6 or BALB/c | None (in PBS) | ~ 1/1,000 | [3] |
| CCH -DNP | C57BL/6 | Freund's | ~ 1/10,000 | [3] |
| KLH-DNP | C57BL/6 | Freund's | ~ 1/1,000 | [3] |
| CCH-DNP | BALB/c | Freund's | ~ 1/1,000 | [3] |
| KLH-DNP | BALB/c | Freund's | ~ 1/1,000 | [3] |
DNP (Dinitrophenyl) is a model hapten.
The data indicates that while the intrinsic immunogenicity of CCH and KLH in terms of generating antibodies against themselves is comparable, CCH demonstrates a superior ability to act as a carrier for haptens in C57BL/6 mice, inducing significantly higher antibody titers.[3]
Cellular Immune Response: T-Cell Activation and Cytokine Profiles
A strong cellular immune response, characterized by T-cell proliferation and a specific pattern of cytokine secretion, is crucial for long-lasting immunity. Both CCH and KLH are known to induce a potent Th1-polarized immune response, which is critical for activating cell-mediated immunity.[1][4] This type of response is characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12).
Table 2: Example Cytokine Profile from KLH-Stimulated T-Cell Lines (ELISPOT Assay)
| T-Cell Line Stimulant | Adjuvant Used in Mice | Cytokine-Producing Cells (per 10⁶) | Predominant Response Type | Reference |
| KLH | Incomplete Freund's Adjuvant (IFA) | IFN-γ: ~50IL-4: ~150 | Th2 | [5] |
| KLH + rmIL-12 | Incomplete Freund's Adjuvant (IFA) | IFN-γ: ~75IL-4: ~50 | Shift towards Th1 | [5] |
| KLH | None (in PBS) | IFN-γ: ~125IL-4: ~25 | Th1 | [5] |
This data demonstrates that the nature of the immune response to KLH can be modulated by adjuvants but tends to be Th1-dominant when administered without oil-based adjuvants like IFA.[5] Given that CCH also promotes a strong Th1 response, a similar cytokine profile, rich in IFN-γ, can be anticipated.[1][4]
Experimental Protocols and Methodologies
Reproducibility and standardization are paramount in immunological studies. This section provides detailed protocols for key experiments used to evaluate and compare the immunogenicity of carrier proteins.
Immunization Protocol for Mice
This protocol describes a general procedure for immunizing mice to elicit an antibody response against a carrier protein or a hapten-carrier conjugate.
Workflow for Mouse Immunization and Serum Collection
Caption: A typical workflow for mouse immunization to assess humoral response.
Materials:
-
CCH or KLH (or their conjugates)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
-
Syringes and needles (23-25 gauge)
-
BALB/c or C57BL/6 mice (6-8 weeks old)
Procedure:
-
Antigen Preparation: Dissolve 50-100 µg of the immunogen (e.g., CCH-DNP) in 150-200 µL of sterile PBS per mouse.
-
Emulsification: For the primary immunization, thoroughly mix the antigen solution with an equal volume of Freund's Complete Adjuvant (CFA) to form a stable emulsion. For subsequent boosts, use Freund's Incomplete Adjuvant (IFA).
-
Primary Immunization (Day 1): Inject each mouse subcutaneously or intraperitoneally with the prepared emulsion.
-
Booster Immunization (Day 14): Repeat the injection using the antigen emulsified in IFA.
-
Serum Collection (Day 24): Collect a small amount of blood via tail bleed to test for an initial immune response.
-
Final Boost (Optional, Day 28): For a stronger response, a final boost of antigen in PBS (without adjuvant) can be administered.
-
Final Bleed (Day 35): Collect blood, allow it to clot, and centrifuge to separate the serum. Store serum at -20°C or -80°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
This protocol is for determining the concentration of specific antibodies in the collected mouse serum.
Materials:
-
96-well ELISA plates
-
Coating antigen (CCH or KLH)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Mouse serum samples
-
Secondary Antibody (e.g., Goat anti-mouse IgG conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 1-5 µg/mL of the antigen in coating buffer (100 µL/well). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Prepare serial dilutions of the mouse serum in Blocking Buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading significantly above the background.
In Vitro T-Cell Proliferation Assay
This assay measures the proliferation of T-cells from an immunized animal in response to re-exposure to the antigen in vitro.
Materials:
-
Spleen or lymph nodes from immunized mice
-
Complete RPMI-1640 medium
-
Antigen (CCH or KLH)
-
Cell proliferation dye (e.g., CFSE) or ³H-thymidine
-
96-well flat-bottom culture plates
-
Flow cytometer or scintillation counter
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes of immunized mice.
-
Labeling (CFSE method): Label the cells with CFSE dye according to the manufacturer's protocol. This dye is diluted with each cell division, which can be measured by flow cytometry.
-
Cell Culture: Plate the labeled cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Antigen Stimulation: Add the specific antigen (CCH or KLH) at various concentrations (e.g., 1, 10, 50 µg/mL) to the wells. Include unstimulated (media only) and positive (e.g., Concanavalin A) controls.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
CFSE Method: Harvest the cells and analyze by flow cytometry to determine the percentage of divided cells based on CFSE dilution.
-
³H-Thymidine Method: Add ³H-thymidine for the final 16-18 hours of culture. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.
-
-
Data Calculation: Results are often expressed as a Stimulation Index (SI), calculated as (mean counts per minute of stimulated cells) / (mean counts per minute of unstimulated cells).
Signaling Pathway and Mechanism of Action
The potent immunogenicity of hemocyanins like CCH and KLH stems from their large, complex, and glycosylated structures, which are efficiently recognized and processed by the immune system.
Antigen Processing and T-Cell Activation Pathway
Caption: Simplified pathway of this compound processing and immune activation.
Upon introduction, the large this compound molecule is taken up by antigen-presenting cells (APCs) like dendritic cells and macrophages.[1] Inside the APC, the protein is broken down into smaller peptides, which are then loaded onto Major Histocompatibility Complex (MHC) class II molecules. This peptide-MHC-II complex is presented on the APC surface to CD4+ T-helper cells. This interaction, along with co-stimulatory signals, activates the T-helper cells, causing them to proliferate and secrete cytokines. These activated T-helper cells then provide the necessary signals to B-cells that have recognized the hapten (or other epitopes on the carrier), leading to B-cell proliferation, differentiation into plasma cells, and the production of high-affinity antibodies. The Th1-polarizing nature of CCH and KLH ensures a strong cell-mediated response alongside this robust humoral immunity.[1]
Conclusion
Both CCH and KLH are exceptionally potent immunostimulants and carrier proteins. While KLH has a long history of successful use, CCH presents several compelling advantages, including superior stability, batch-to-batch consistency, and a unique subunit structure that may provide a broader T-cell response.[1] Experimental data suggests that for certain applications, such as raising antibodies against small haptens, CCH can be more efficient than KLH.[3] The choice between CCH and KLH will depend on the specific research or therapeutic goal, but CCH stands as a highly effective and reliable alternative that warrants strong consideration for new vaccine and antibody development projects.
References
- 1. [Hemocyanins as immunostimulants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunodominant role of CCHA subunit of Concholepas this compound is associated with unique biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation of Hemocyanin-Based Vaccine Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines is a cornerstone of modern medicine. A critical component of many successful vaccines is the use of adjuvants, substances that enhance the immune response to a co-administered antigen. Hemocyanins, large, oxygen-carrying proteins found in the hemolymph of mollusks and arthropods, have emerged as potent immunostimulants, serving as both carriers for haptens and peptides and as powerful adjuvants in their own right. This guide provides an objective comparison of the in vivo efficacy of hemocyanin-based vaccines against other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying immunological mechanisms.
Data Presentation: Comparative Efficacy of this compound-Based Vaccines
The following tables summarize quantitative data from various preclinical in vivo studies, offering a side-by-side comparison of this compound-based vaccines with other formulations.
Table 1: Adjuvant Comparison for Tetanus Toxoid (TT) Vaccine in Mice
| Adjuvant | Antigen-Specific IgG Titer (Arbitrary Units ± SD) | B-cell Proliferation (Stimulation Index ± SD) | T-cell Proliferation (Stimulation Index ± SD) |
| HPH (this compound) | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Al(OH)₃ (Alum) | 1.9 ± 0.25 | 2.1 ± 0.3 | 1.9 ± 0.2 |
| None (Antigen only) | 0.4 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.15 |
Data adapted from a study evaluating Helix pomatia this compound (HPH) as an adjuvant for tetanus toxoid in mice. The results indicate that HPH induces a comparable antibody response to the widely used alum adjuvant but with a significantly stronger induction of B and T cell proliferation.
Table 2: Anti-Tumor Efficacy of this compound-Based Vaccines in a Murine Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³ ± SD) at Day 21 | Median Survival (Days) |
| RtH (this compound) | 450 ± 120 | 35 |
| HaH (this compound) | 520 ± 150 | 32 |
| PBS (Control) | 1500 ± 300 | 22 |
This table summarizes the anti-tumor effects of Rapana thomasiana this compound (RtH) and Helix aspersa this compound (HaH) in a B16F10 melanoma mouse model. Both hemocyanins significantly suppressed tumor growth and prolonged survival compared to the control group.[1]
Table 3: Comparison of Adjuvants for an Oxycodone-KLH Conjugate Vaccine in Mice
| Adjuvant | Oxycodone-Specific IgG Titer (Log Titer ± SEM) |
| KLH + Alum | 4.5 ± 0.2 |
| KLH + MF59 | 3.8 ± 0.3 |
| KLH only | 2.1 ± 0.2 |
Data from a study comparing alum and MF59 as adjuvants for an oxycodone vaccine using Keyhole Limpet this compound (KLH) as the carrier. The results show that alum was more effective than MF59 in inducing oxycodone-specific IgG antibodies in this model.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Murine Melanoma Model for Efficacy Testing
-
Animal Model: C57BL/6 mice, 6-8 weeks old, are used.
-
Tumor Cell Line: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Tumor Challenge: Mice are subcutaneously injected in the right flank with 1 x 10⁵ B16F10 cells in 100 µL of sterile PBS.
-
Vaccine Administration:
-
Preventive Model: Immunizations are initiated 14 and 7 days prior to tumor challenge.
-
Therapeutic Model: Immunizations begin on day 3 or 5 post-tumor challenge.
-
Dosage: A typical dose is 100 µg of this compound (e.g., RtH or HaH) in 100 µL of PBS administered subcutaneously.
-
-
Efficacy Readouts:
-
Tumor Growth: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Survival: Mice are monitored daily, and survival is recorded. Euthanasia is performed when tumors reach a predetermined size or if signs of morbidity are observed.
-
-
Immunological Analysis: At the end of the experiment, blood, spleens, and tumors are harvested for analysis of antibody titers, cytokine profiles, and immune cell infiltration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
-
Plate Coating: 96-well microplates are coated overnight at 4°C with the target antigen (e.g., tetanus toxoid or tumor lysate) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. Plates are incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG or IgM) is added and incubated for 1 hour at room temperature.
-
Substrate Addition: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark.
-
Reading: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader.
Mandatory Visualization
Signaling Pathways of this compound-Mediated Immune Activation
Hemocyanins activate the innate immune system through multiple pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) like dendritic cells and macrophages.[3] The mannose-rich glycans on the surface of hemocyanins are recognized by C-type lectin receptors (CLRs) such as the mannose receptor (MR) and DC-SIGN.[1][3] Furthermore, hemocyanins can interact with Toll-like receptor 4 (TLR4).[3][4] This multi-receptor engagement triggers downstream signaling cascades, including the MyD88- and TRIF-dependent pathways for TLR4, leading to the activation of transcription factors like NF-κB and IRF3.[3] This results in the production of pro-inflammatory cytokines and chemokines, promoting a Th1-skewed immune response, which is crucial for anti-tumor and anti-viral immunity.[3]
Caption: this compound-mediated immune signaling pathways in an antigen-presenting cell.
Experimental Workflow for In Vivo Vaccine Efficacy Assessment
The in vivo validation of a this compound-based vaccine typically follows a structured workflow, from vaccine formulation to the final analysis of efficacy and immunogenicity.
Caption: General experimental workflow for in vivo validation of vaccine efficacy.
References
- 1. C-type lectin receptors MR and DC-SIGN are involved in recognition of hemocyanins, shaping their immunostimulatory effects on human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemocyanins: Microscopic Giants with Unique Structural Features for Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Hemocyanins from Diverse Mollusc Species for Biomedical Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and immunomodulatory properties of hemocyanins from three distinct mollusc species: Concholepas concholepas (CCH), Megathura crenulata (KLH), and Haliotis tuberculata (HtH). The information presented is supported by experimental data to aid in the selection of the most suitable hemocyanin for various research and therapeutic applications.
Hemocyanins, the oxygen-transporting glycoproteins found in the hemolymph of molluscs, have garnered significant attention in the biomedical field due to their potent immunomodulatory and anti-tumor properties. Their large molecular size, complex structure, and glycosylation patterns contribute to their ability to elicit a robust immune response, making them valuable as vaccine adjuvants, carriers for haptens and antigens, and non-specific immunotherapeutics. This guide offers a comparative overview of hemocyanins from the Chilean abalone (Concholepas concholepas), the giant keyhole limpet (Megathura crenulata), and the tuberculate abalone (Haliotis tuberculata).
Structural and Biochemical Properties
Molluscan hemocyanins are among the largest known proteins, typically existing as cylindrical decamers or didecamers with molecular weights in the mega-Dalton range.[1][2] These macromolecules are composed of subunits, each of which is a large polypeptide chain of approximately 350 to 450 kDa.[1][3] Each subunit is further organized into seven or eight functional units (FUs), globular domains of about 50 kDa, each containing a di-copper active site responsible for reversible oxygen binding.[4]
The table below summarizes the key structural and biochemical characteristics of CCH, KLH, and HtH.
| Property | Concholepas concholepas this compound (CCH) | Megathura crenulata this compound (KLH) | Haliotis tuberculata this compound (HtH) |
| Native Molecular Weight | ~8 MDa (predominantly didecamers) | ~4.5 - 8 MDa (isoform-dependent didecamers)[5] | ~8 MDa (didecamers)[4] |
| Subunit Molecular Weight | Two distinct subunits: ~405 kDa and ~350 kDa[3] | Two isoforms (KLH1 and KLH2) with subunits of ~400 kDa each[4][5] | Two isoforms (HtH1 and HtH2) with subunits of ~400 kDa each[4][6] |
| Subunit Composition | Heterodidecameric[3] | Homodidecameric[3] | Homodidecameric[6] |
| Carbohydrate Content (% w/w) | 2-9% (typical for molluscan hemocyanins)[2][7][8] | Up to 9%[7] | 2-9% (typical for molluscan hemocyanins)[2][7][8] |
| Key Glycans | Mannose, Fucose, N-acetylglucosamine[5] | Mannose, Fucose, N-acetylglucosamine[5] | Mannose, Fucose, N-acetylglucosamine[2] |
Immunomodulatory and Anti-Tumor Activities
The potent immunogenicity of molluscan hemocyanins is a key attribute for their use in biomedical applications. They are known to induce a Th1-biased immune response, characterized by the production of pro-inflammatory cytokines such as IFN-γ, IL-6, IL-12, and TNF-α. This response is crucial for their efficacy as vaccine adjuvants and in cancer immunotherapy.[9][10]
The anti-tumor effects of these hemocyanins have been demonstrated in various cancer models. The table below presents a selection of experimental data on their anti-tumor activity.
| Cancer Cell Line | This compound | IC50 Value (µg/mL) | Reference |
| HT-29 (Human Colorectal Adenocarcinoma) | α-subunit of Helix aspersa this compound (HaH) | Not specified, but showed significant antiproliferative activity | [11] |
| Graffi Myeloid Tumor | α-subunit of Helix aspersa this compound (HaH) | Showed the most significant activity among tested hemocyanins | [12] |
| B16F10 (Murine Melanoma) | Fissurella latimarginata this compound (FLH) | Showed more potent anti-tumor activity than CCH and KLH | [9][10] |
Experimental Protocols
This compound Purification
A general workflow for the purification of hemocyanins from mollusc hemolymph is outlined below. This protocol can be adapted for CCH, KLH, and HtH with minor modifications.
Caption: Workflow for this compound purification.
Detailed Methodology:
-
Hemolymph Collection: Hemolymph is collected from the foot of the mollusc.
-
Clarification: The collected hemolymph is centrifuged at a low speed (e.g., 3,000 x g for 10 minutes at 4°C) to remove hemocytes and other cellular debris.
-
Ultracentrifugation: The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C) to pellet the high molecular weight this compound.
-
Resuspension: The resulting blue pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
Gel Filtration Chromatography: The resuspended this compound solution is loaded onto a gel filtration column (e.g., Sepharose 4B) pre-equilibrated with the same buffer. The column is then eluted with the buffer, and fractions containing the purified this compound are collected. Protein elution is monitored by measuring absorbance at 280 nm.[13]
-
Purity Assessment: The purity of the collected fractions is assessed by SDS-PAGE and native PAGE.
Anti-Tumor Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.
Caption: MTT assay workflow for anti-tumor activity.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[14]
-
Treatment: The cells are then treated with various concentrations of the purified this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[11][14]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 1-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[15]
Signaling Pathways in this compound-Mediated Immune Response
The immunomodulatory effects of molluscan hemocyanins are initiated through their interaction with pattern recognition receptors (PRRs) on antigen-presenting cells (APCs) such as macrophages and dendritic cells. The carbohydrate moieties on the this compound surface play a crucial role in this recognition. One of the key signaling pathways activated by hemocyanins involves Toll-like receptor 4 (TLR4).
Caption: TLR4-mediated signaling pathway activated by this compound.
Pathway Description:
-
Recognition and Binding: this compound, through its carbohydrate moieties, is recognized by and binds to TLR4 on the surface of APCs.[16][17]
-
Recruitment of Adaptor Proteins: This binding event triggers the recruitment of the adaptor protein MyD88 to the intracellular domain of TLR4.[18][19]
-
Activation of Kinase Cascade: MyD88 then recruits and activates a series of downstream kinases, including IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6). This leads to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex.[17][18]
-
NF-κB Activation: The activated TAK1 complex phosphorylates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκB. This phosphorylation marks IκB for degradation, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[17][18]
-
Nuclear Translocation and Gene Expression: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to their transcription and the subsequent production of cytokines like TNF-α, IL-6, and IL-12.[17][19]
Conclusion
The hemocyanins from Concholepas concholepas, Megathura crenulata, and Haliotis tuberculata are all potent immunomodulators with significant potential in biomedical applications. While they share fundamental structural similarities, differences in their subunit composition and glycosylation patterns may contribute to variations in their immunogenicity and anti-tumor efficacy. KLH from Megathura crenulata is the most extensively studied and commercially available this compound, serving as a benchmark in the field. CCH from Concholepas concholepas has also shown strong immunomodulatory effects and is being explored as a viable alternative. HtH from Haliotis tuberculata is a promising candidate that warrants further investigation to fully characterize its therapeutic potential. The choice of this compound for a specific application will depend on factors such as desired immunogenicity, availability, and the specific therapeutic context. This guide provides a foundation for researchers to make informed decisions in the selection and application of these remarkable marine glycoproteins.
References
- 1. Molluscan this compound: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Structural Determination of the Oligosaccharide Structure of Hemocyanins from Molluscs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Marine tumor vaccine carriers: structure of the molluscan hemocyanins KLH and htH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel immunomodulatory this compound from the limpet Fissurella latimarginata promotes potent anti-tumor activity in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of the In Vitro and In Vivo Antitumor Activity of Hemocyanins from Helix aspersa, Helix lucorum, and Rapana venosa in a Graffi Myeloid Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Network Viewer for NDEx [ndexbio.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unraveling the Immune Response to Hemocyanin: A Comparative Guide for Animal Models
For researchers, scientists, and drug development professionals, understanding the immunogenicity of protein antigens is paramount. Hemocyanin, particularly Keyhole Limpet this compound (KLH), serves as a widely utilized T-cell dependent antigen in preclinical studies to assess immune function. However, the immune response to this compound exhibits significant variability across different animal models. This guide provides a comprehensive comparison of the immune response to this compound in commonly used animal models, supported by experimental data and detailed protocols to aid in the design and interpretation of immunotoxicology and vaccine efficacy studies.
Humoral Immune Response Variability
The magnitude and kinetics of the antibody response to this compound are critical parameters for evaluating humoral immunity. These responses, primarily measured as Immunoglobulin M (IgM) and Immunoglobulin G (IgG) titers, vary depending on the animal model, route of administration, and immunization schedule.
Comparative Antibody Titers to KLH
The following table summarizes representative peak antibody responses to KLH in different animal models. It is important to note that these values are compiled from various studies and direct cross-species comparisons should be made with caution due to differing experimental conditions.
| Animal Model | Immunization Route | Dose | Adjuvant | Peak IgM Titer (µg/mL) | Time to Peak IgM | Peak IgG Titer (µg/mL) | Time to Peak IgG | Reference |
| Rat (Sprague Dawley) | Intravenous (i.v.) | 300 µg/kg | None | ~388 | 5 days | ~230 | 14 days | [1] |
| Rat (Sprague Dawley) | Footpad | 300 µ g/rat | None | ~71 | 5 days | ~470 | 14 days | [1] |
| Rat (Sprague Dawley) | Subcutaneous (s.c.) | 300 µg/kg | None | ≤20 | - | ≤20 | - | [1] |
| Rat (Various Strains) | Intravenous (i.v.) - Secondary Response | 300 µ g/rat | None | Variable | - | ~1000 | 6 days post-boost | [2][3] |
| Mouse (BALB/c) | Subcutaneous (s.c.) | 100 µg | Montanide ISA 51 VG | Not specified | - | Not specified | - | [4] |
| Rabbit | Intramuscular (i.m.) | 50 µg | Not specified | Not specified (qualitative increase) | ~6-8 days | Not specified (drastic elevation) | ~5-7 days post-boost | [5] |
Cellular Immune Response Variability
The cellular immune response to this compound involves the activation and proliferation of T-lymphocytes and the subsequent production of cytokines that orchestrate the immune reaction.
T-Cell Proliferation
Upon immunization with this compound, antigen-specific T-cells proliferate. This response can be quantified in vitro by stimulating lymphocytes from immunized animals with KLH and measuring their proliferation. Studies have shown that stimulation with KLH induces strong proliferation of splenocytes from immunized mice.[6]
Cytokine Profiles
The type of T-helper (Th) cell response elicited by this compound can be characterized by the profile of cytokines produced. A Th1-dominant response is characterized by the production of interferon-gamma (IFN-γ), while a Th2-dominant response is associated with interleukin-4 (IL-4).
In mice, immunization with KLH has been shown to induce the production of both IFN-γ and IL-4, indicating a mixed Th1/Th2 response.[7] Specifically, one study observed that while IFN-γ production was slightly higher in B7h-deficient mice, IL-4 production was significantly impaired, suggesting a defect in Th2 effector function in these animals.[7] In a delayed-type hypersensitivity (DTH) model in mice, intradermal challenge with KLH led to the induction of various chemokines and the cytokines IL-1β and IL-10.[8]
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reproducible and comparable results. Below are outlines for key experiments used to assess the immune response to this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Hemocyanin Antibodies
This protocol provides a general framework for quantifying serum IgM and IgG antibodies specific to this compound.
Materials:
-
96-well microtiter plates
-
This compound (e.g., KLH)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Serum samples from immunized and control animals
-
Standard antibody of known concentration (for quantification)
-
HRP-conjugated secondary antibodies (anti-mouse/rat/rabbit IgM and IgG)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with this compound (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of serum samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the standards and calculate the concentration of anti-hemocyanin antibodies in the samples.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to in vitro stimulation with this compound.
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.
-
Complete RPMI-1640 medium.
-
This compound (e.g., KLH) at various concentrations.
-
96-well cell culture plates.
-
[³H]-thymidine or a non-radioactive proliferation dye (e.g., CFSE).
-
Cell harvester and scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE).
Procedure:
-
Prepare a single-cell suspension of lymphocytes.
-
Plate the cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Add this compound at various concentrations to the wells. Include a no-antigen control.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
For the final 18 hours of incubation, pulse the cells with 1 µCi of [³H]-thymidine per well.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, for CFSE-based assays, stain the cells with CFSE before plating and analyze the dye dilution by flow cytometry after the incubation period.
-
The results are often expressed as a stimulation index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the absence of the antigen.[6]
ELISpot Assay for Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method to quantify the frequency of cells secreting a specific cytokine.[9][10][11]
Materials:
-
96-well PVDF-membrane plates.
-
Capture antibody for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).
-
Single-cell suspension of lymphocytes.
-
This compound (e.g., KLH).
-
Biotinylated detection antibody for the cytokine of interest.
-
Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP).
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot reader.
Procedure:
-
Coat the ELISpot plate with the capture antibody overnight at 4°C.[9]
-
Wash and block the plate.[9]
-
Add the cell suspension to the wells, along with this compound as a stimulus.[12]
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[9]
-
Wash the cells away and add the biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-enzyme conjugate.
-
Incubate and wash, then add the substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.[12]
Visualizing the Immune Response
Diagrams can effectively illustrate complex biological processes and experimental workflows.
References
- 1. Primary antibody response to keyhole limpet this compound in rat as a model for immunotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of primary and secondary responses to a T-cell-dependent antigen, keyhole limpet this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Characterization of a murine keyhole limpet this compound (KLH)-delayed-type hypersensitivity (DTH) model: role for p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. youtube.com [youtube.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A novel assay to measure B cell responses to keyhole limpet haemocyanin vaccination in healthy volunteers and subjects with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hemocyanin Conjugation Kits for Robust Immunogen Preparation
For researchers, scientists, and drug development professionals seeking to generate a potent immune response against haptens and peptides, the choice of a carrier protein and conjugation method is paramount. Hemocyanin, particularly Keyhole Limpet this compound (KLH), has long been the gold standard carrier protein due to its large size and high immunogenicity.[1] This guide provides an objective comparison of the performance of several commercially available this compound conjugation kits, supported by experimental data, to aid in the selection of the most suitable kit for your research needs.
This comparison focuses on key performance indicators: conjugation efficiency, protein recovery, and the stability of the resulting conjugate. We will delve into the different conjugation chemistries employed by these kits and provide detailed experimental protocols for essential characterization assays.
Performance Comparison of Leading this compound Conjugation Kits
The following tables summarize the performance of popular this compound conjugation kits from leading manufacturers based on available data. It is important to note that direct, independent head-to-head comparative studies are limited in the published literature. Therefore, this comparison collates data from manufacturer-provided information and independent research articles where specific kits were utilized.
Table 1: Comparison of Keyhole Limpet this compound (KLH) Conjugation Kits
| Feature | Thermo Fisher Scientific Imject™ mcKLH Kits | Sigma-Aldrich Maleimide (B117702) Activated KLH & Kits | CellMosaic® PerKit™ KLH-Peptide Conjugation Kit | AAT Bioquest ReadiLink™ KLH Conjugation Kit |
| This compound Source | Mariculture-derived Megathura crenulata (mcKLH)[2][3] | Megathura crenulata[4] | Keyhole Limpet this compound[5] | Mariculture-derived Concholepas concholepas (mcKLH)[6][7] |
| Available Chemistries | EDC, Maleimide[2][3] | Maleimide[4] | Maleimide[5] | EDC[6][7] |
| Reported Conjugation Efficiency (Peptide:KLH Molar Ratio) | Varies by peptide; data available for specific examples[2] | 800–1000:1 suggested for peptide to maleimide-KLH for high hapten density[4] | 20-100 peptides per KLH is the recommended target[5] | Varies by hapten; equal mass amounts of hapten and carrier protein suggested for sufficient molar excess[8] |
| Reported Protein Recovery | ~94% with Zeba™ Spin Desalting Columns[2] | Typically 70% to >90% with desalting columns | Assumes 80% recovery for concentration calculation[9] | "Exceptional protein recovery" with spin desalting columns[8] |
| Conjugate Purity | Dependent on purification | Dependent on purification | >95% after a single purification step[5] | Dependent on purification |
| Kit Components | KLH, crosslinkers, buffers, purification columns[3] | Maleimide-activated KLH, buffers, desalting columns, reagents for Ellman's assay[4] | Maleimide-activated KLH, buffers, purification columns and all consumables[5] | mcKLH, EDC, buffers, spin desalting columns |
Table 2: Alternative Carrier Protein Option
| Feature | Thermo Fisher Scientific Blue Carrier™ Protein |
| This compound Source | Concholepas concholepas this compound (CCH)[2] |
| Key Advantages | More soluble than mcKLH, especially the maleimide-activated form. Elicits a similar immune response to KLH.[2] |
| Available Chemistries | EDC, Maleimide[2] |
Understanding the Conjugation Chemistries
The two most common chemistries utilized in these kits are:
-
Carbodiimide (EDC) Chemistry: This method facilitates the formation of an amide bond between a carboxyl group on the hapten/peptide and a primary amine on the this compound. The ReadiLink™ KLH Conjugation Kit from AAT Bioquest and one of the options from Thermo Fisher Scientific employ this chemistry.[3][6][7]
-
Maleimide Chemistry: This approach involves the reaction of a maleimide-activated this compound with a free sulfhydryl (thiol) group on the hapten or peptide, forming a stable thioether bond. This is the basis for the kits from Sigma-Aldrich, CellMosaic, and another option from Thermo Fisher Scientific.[4][5][10]
The choice of chemistry often depends on the available functional groups on the hapten or peptide. For peptides, a terminal cysteine residue is commonly added to facilitate maleimide conjugation.
Experimental Protocols for Performance Evaluation
To enable researchers to independently assess the performance of their chosen conjugation strategy, detailed protocols for key experiments are provided below.
Experimental Workflow for this compound Conjugation
The general workflow for preparing this compound-peptide conjugates is a multi-step process.
Protocol 1: Determination of Maleimide Activation Level using Ellman's Assay
This protocol is crucial for kits utilizing maleimide chemistry to ensure the carrier protein is sufficiently activated for efficient conjugation.
Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, reacts with free sulfhydryl groups to produce a yellow-colored product with a strong absorbance at 412 nm.[11][12][13] To determine the maleimide concentration, a known excess of a sulfhydryl-containing compound (e.g., cysteine) is reacted with the maleimide-activated protein. The remaining unreacted sulfhydryl groups are then quantified with DTNB.
Materials:
-
Maleimide-activated this compound
-
L-cysteine hydrochloride monohydrate
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0[11]
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a stock solution of L-cysteine in the Reaction Buffer.
-
Create a series of dilutions to generate standards of known concentrations.
-
Add a fixed volume of Ellman's Reagent solution to each standard.
-
Incubate at room temperature for 15 minutes.[11]
-
Measure the absorbance at 412 nm and plot absorbance versus cysteine concentration.
-
-
Assay of Maleimide-Activated this compound:
-
Dissolve the maleimide-activated this compound in an appropriate buffer.
-
Add a known excess of L-cysteine solution to the activated this compound and to a control (non-activated this compound or buffer).
-
Incubate to allow the reaction between maleimide and sulfhydryl groups to complete.
-
Add Ellman's Reagent to the samples.
-
Incubate for 15 minutes at room temperature.[11]
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of unreacted cysteine in your samples using the standard curve.
-
The difference between the initial amount of cysteine added and the amount of unreacted cysteine corresponds to the amount of maleimide groups on the this compound.
-
Protocol 2: Determination of Peptide-to-Carrier Protein Conjugation Ratio
Determining the number of peptide molecules conjugated to each this compound molecule is a critical measure of conjugation efficiency.
Method A: UV-Vis Spectrophotometry
Principle: If the peptide contains amino acids with significant UV absorbance (e.g., Tryptophan, Tyrosine) and the carrier protein's absorbance is known, the ratio can be estimated by measuring the absorbance of the conjugate at 280 nm.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The contribution of the peptide to the total absorbance can be calculated if the extinction coefficient of the peptide is known.
-
The molar ratio can then be estimated based on the molar extinction coefficients of the protein and the peptide.[9]
Method B: Amino Acid Analysis
Principle: This is a more accurate but also more complex method. The amino acid composition of the conjugate is determined and compared to the known compositions of the carrier protein and the peptide.[14]
Procedure:
-
Hydrolyze a known amount of the purified conjugate, the unconjugated carrier protein, and the peptide separately.
-
Determine the amino acid composition of each sample using an amino acid analyzer or by a validated HPLC or mass spectrometry method.
-
By comparing the relative amounts of specific amino acids unique to the peptide or present in different ratios, the molar ratio of peptide to carrier protein can be calculated.[14]
Protocol 3: Assessment of Conjugate Stability
The stability of the this compound conjugate is crucial for its use in immunization and for long-term storage.
Principle: Stability can be assessed by incubating the conjugate under various conditions (e.g., different temperatures, pH values) over time and monitoring for degradation or aggregation.
Procedure:
-
Accelerated Stability Studies:
-
Incubate aliquots of the conjugate at elevated temperatures (e.g., 37°C) for various time points.
-
At each time point, analyze the sample for signs of degradation.
-
-
Long-Term Stability Studies:
-
Store aliquots of the conjugate at recommended storage temperatures (e.g., 4°C or -20°C) for extended periods.[15]
-
Periodically analyze the samples.
-
-
Analytical Methods:
-
Size Exclusion Chromatography (SEC-HPLC): To detect aggregation or fragmentation of the conjugate.
-
SDS-PAGE: To visualize the integrity of the protein conjugate.
-
Functional Assays: If applicable, an assay to measure the biological activity or binding of the conjugated peptide can be performed.
-
Logical Framework for Evaluating this compound Conjugation Kits
The selection of an appropriate this compound conjugation kit involves a logical evaluation of several factors beyond just the performance data.
Conclusion
The selection of a this compound conjugation kit is a critical step in the development of effective immunogens. While manufacturers provide valuable information and ready-to-use reagents, a thorough evaluation of the available options is recommended. This guide provides a framework for this evaluation, summarizing available performance data and detailing essential experimental protocols for characterization. For applications requiring high solubility, the use of mariculture-derived KLH or alternative carriers like CCH may be advantageous.[2] Ultimately, the optimal choice will depend on the specific properties of the hapten or peptide and the desired outcomes of the immunization campaign. It is advisable to perform pilot experiments to validate the chosen kit and protocol for your specific application.
References
- 1. utminers.utep.edu [utminers.utep.edu]
- 2. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Thermo Scientific Imject mcKLH (in PBS) 5 x 20 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. ReadiLink™ KLH Conjugation Kit | AAT Bioquest [aatbio.com]
- 7. ReadiLink(TM) KLH Conjugation Kit | AAT Bioquest | Biomol.com [biomol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. broadpharm.com [broadpharm.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A simplified method for determination of peptide-protein molar ratios using amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural, Thermal, and Storage Stability of Rapana Thomasiana this compound in the Presence of Cholinium-Amino Acid-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hemocyanin and Synthetic Adjuvants in Vaccine Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in the development of effective subunit vaccines. Adjuvants are essential for enhancing the magnitude and directing the quality of the adaptive immune response to vaccine antigens. This guide provides an objective comparison of hemocyanin, a natural protein-based adjuvant, with commonly used synthetic adjuvants, supported by experimental data and detailed methodologies.
Executive Summary
Hemocyanins, large oxygen-carrying proteins from mollusks and arthropods, have a long history of use as potent immunostimulants and carrier proteins in vaccines.[1][2] They are known to induce strong Th1-biased cellular and humoral immune responses.[2][3][4][5] Synthetic adjuvants, such as Toll-like receptor (TLR) agonists (e.g., CpG oligodeoxynucleotides and monophosphoryl lipid A) and saponin-based adjuvants (e.g., QS-21), have been developed to provide more defined and targeted immune stimulation.[6][7] This guide will delve into a detailed comparison of their mechanisms of action, performance in preclinical and clinical studies, and the experimental protocols used for their evaluation.
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the immune responses elicited by this compound (specifically Keyhole Limpet this compound, KLH) and various synthetic adjuvants. It is important to note that the results can vary depending on the specific antigen, vaccine formulation, and animal model used.
Table 1: Comparison of Adjuvant Effects on Antibody Titers
| Adjuvant | Antigen | Model | IgG Titer (Endpoint Titer) | IgM Titer (Endpoint Titer) | Reference |
| This compound (KLH) | Heptavalent cancer antigens | Mouse | Tn: 10,240, STn: 5,120, TF: 10,240, MUC1: 20,480 | Tn: 320, STn: 640, TF: 320, MUC1: 80 | [8][9] |
| QS-21 (Saponin) | MUC1-KLH, GD3-KLH | Mouse | High IgG induction for both antigens | High IgM induction for both antigens | [10] |
| CpG ODN (TLR9 Agonist) | MUC1-KLH, GD3-KLH | Mouse | High IgG induction for both antigens | High IgM induction for both antigens | [10] |
| MPLA (TLR4 Agonist) | MUC1-KLH, GD3-KLH | Mouse | High IgG induction for both antigens | High IgM induction for both antigens | [10] |
| Alum + CpG | SARS-CoV-2 RBD | Mouse | Significantly higher IgG titers than AddaVax or Poly I:C | Not Reported | [11] |
| AddaS03 (emulsion) | SARS-CoV-2 RBD | Mouse | Significantly higher IgG titers than AddaVax or Poly I:C | Not Reported | [11] |
Table 2: Comparison of Adjuvant Effects on T-Cell Responses (Cytokine Production)
| Adjuvant | Antigen | Cell Type | IFN-γ Response | IL-4/IL-5 Response | Reference |
| This compound (KLH) | General | Human PBMCs | Promotes Th1 response (IFN-γ) | Lower Th2 response | [3][4] |
| QS-21 (Saponin) | MUC1-KLH, GD3-KLH | Mouse Splenocytes | Potent IFN-γ release | Potent IL-4 release | [10] |
| CpG ODN (TLR9 Agonist) | MUC1-KLH, GD3-KLH | Mouse Splenocytes | Potent IFN-γ release | Less potent IL-4 release | [10] |
| MPLA (TLR4 Agonist) | MUC1-KLH, GD3-KLH | Mouse Splenocytes | Potent IFN-γ release | Potent IL-4 release | [10] |
| CWS (Cell Wall Skeleton) | Influenza Split Vaccine | Mouse Lung/Spleen | High IFN-γ producing cells | Not Reported | [12] |
| QS-21 + MPLA | Influenza Split Vaccine | Mouse Lung/Spleen | High IFN-γ producing cells | Not Reported | [12] |
| CpG + MPLA | Influenza Split Vaccine | Mouse Lung/Spleen | High IFN-γ producing cells | Not Reported | [12] |
Mechanism of Action and Signaling Pathways
The choice of adjuvant can significantly influence the type of immune response generated. Hemocyanins and synthetic adjuvants activate the innate immune system through different pattern recognition receptors (PRRs), leading to distinct downstream signaling and cytokine profiles.
This compound
Hemocyanins are large, glycosylated proteins that are recognized by several PRRs on antigen-presenting cells (APCs) like dendritic cells and macrophages.[3][13] Their mannose-rich glycans bind to C-type lectin receptors such as the Mannose Receptor (MR) and DC-SIGN.[13] Furthermore, hemocyanins can interact with Toll-like receptor 4 (TLR4), activating both the MyD88-dependent and TRIF-dependent signaling pathways.[13] This dual signaling cascade leads to the production of pro-inflammatory cytokines, including IL-12, which drives the differentiation of T helper cells towards a Th1 phenotype, characterized by the production of IFN-γ.[3] This Th1 bias is crucial for cell-mediated immunity against intracellular pathogens and cancer.[13]
References
- 1. Frontiers | Highly Sensitive Flow Cytometry Allows Monitoring of Changes in Circulating Immune Cells in Blood After Tdap Booster Vaccination [frontiersin.org]
- 2. Vaccine Adjuvants: From Empirical to a More Rational Drug Design [xiahepublishing.com]
- 3. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. Vaccine adjuvants: Insights into development, present and future perspective - Int J Pharm Chem Anal [ijpca.org]
- 8. Advances in vaccine adjuvant development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
A Comparative Guide to Native vs. Recombinant Hemocyanin for Researchers and Drug Development Professionals
For decades, native hemocyanin, particularly Keyhole Limpet this compound (KLH), has been a cornerstone in immunology, serving as a highly effective vaccine carrier and immunostimulant.[1] The advent of recombinant DNA technology has opened avenues for producing this compound in controlled laboratory settings, promising a more consistent and scalable supply. This guide provides a comprehensive structural and functional comparison of native and recombinant this compound, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in selecting the appropriate molecule for their applications.
The production of full-length, multimeric recombinant this compound that fully recapitulates the complex structure of the native protein has proven to be a significant scientific challenge.[2] Native this compound is a massive glycoprotein, with some forms reaching molecular weights of 8 to 32 megadaltons (MDa), and consists of multiple subunits that self-assemble into a highly organized cylindrical structure.[3][4] This complexity, including extensive post-translational modifications like glycosylation, is difficult to replicate in common recombinant expression systems. Consequently, much of the research and commercial availability of recombinant this compound is focused on individual subunits or smaller functional units (FUs).
This guide will therefore compare native this compound, in both its high molecular weight (HMW) and subunit forms, with the currently available data on recombinant this compound subunits and functional units.
Structural Comparison
The structural integrity of this compound is intrinsically linked to its potent immunogenicity. The large, repetitive structure of native HMW this compound provides a scaffold for the presentation of multiple epitopes to the immune system.
| Feature | Native this compound (KLH) | Recombinant this compound (Subunits/FUs) |
| Source | Hemolymph of the marine mollusk Megathura crenulata (Giant Keyhole Limpet).[3][4] | Primarily bacterial (e.g., E. coli) or yeast expression systems. |
| Molecular Weight | High Molecular Weight (HMW): 8 - 32 MDa.[3] Subunit: ~350-390 kDa.[3][4] | Varies depending on the construct, typically representing a single functional unit (~50 kDa) or a full subunit (~350-390 kDa). |
| Quaternary Structure | HMW form consists of didecamers and multidecamers of subunits, forming a hollow cylindrical structure.[3][4] | Typically exists as monomers or small oligomers; self-assembly into native-like didecamers from recombinant subunits is challenging and not well-documented. |
| Subunit Composition | Composed of two distinct subunits, KLH1 (~390 kDa) and KLH2 (~350 kDa).[3][4] Each subunit contains eight functional units (FUs).[3] | Can be engineered to express specific subunits (KLH1 or KLH2) or individual functional units. |
| Glycosylation | Extensively glycosylated with complex and unusual carbohydrate moieties. This glycosylation is crucial for its immunomodulatory properties. | Glycosylation is absent or significantly different from the native form when expressed in bacterial systems. Yeast systems may provide some glycosylation, but it may not replicate the native pattern. |
| Purity & Consistency | Can have batch-to-batch variability due to its biological origin. Purification is required to remove other hemolymph proteins. | Potentially higher purity and batch-to-batch consistency due to controlled production processes. |
Functional Comparison
The functional differences between native and recombinant this compound are largely dictated by their structural disparities. The immunogenicity of this compound is a key functional attribute for its use in vaccines and immunotherapy.
| Function | Native this compound (KLH) | Recombinant this compound (Subunits/FUs) |
| Immunogenicity | Highly immunogenic, with the HMW form being more potent than the subunit form.[3] Elicits a strong Th1-dominant immune response. | The immunogenicity of recombinant subunits is generally lower than that of HMW native KLH. It is thought that the lack of the complex quaternary structure and native glycosylation contributes to this reduced immunogenicity. |
| Adjuvant & Carrier Efficacy | Proven as an effective carrier protein for haptens and a potent adjuvant in vaccines, enhancing the immune response to conjugated antigens.[1] | Recombinant subunits can function as carrier proteins, but their efficacy compared to native KLH is not as extensively documented. The reduced immunogenicity may impact their adjuvant properties. |
| Oxygen Binding | Binds and transports oxygen in invertebrates via a binuclear copper center in each functional unit.[4] | Recombinant functional units can be engineered to retain the copper-binding site and oxygen-binding capacity. |
| Signaling Pathway Activation | Activates innate immune cells through various receptors, including Toll-like receptors (TLRs) and C-type lectin receptors, leading to the production of pro-inflammatory cytokines. | The ability of recombinant subunits to activate the same range of signaling pathways as native this compound is likely diminished due to the absence of the complete structure and glycosylation patterns. |
Experimental Protocols
Purification of Native this compound (KLH)
This protocol describes a general method for the purification of KLH from the hemolymph of Megathura crenulata.
Materials:
-
Hemolymph from Megathura crenulata
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Centrifuge and tubes
-
Chromatography system (e.g., size-exclusion chromatography)
Procedure:
-
Ammonium Sulfate Precipitation: Slowly add saturated ammonium sulfate solution to the hemolymph to a final concentration of 50% saturation while stirring at 4°C.
-
Allow the precipitation to proceed for at least 4 hours at 4°C.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to pellet the precipitated protein.
-
Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
-
Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze against PBS at 4°C with several buffer changes over 24-48 hours to remove residual ammonium sulfate.
-
Chromatographic Purification (Optional): For higher purity, the dialyzed sample can be subjected to size-exclusion chromatography to separate HMW KLH from other proteins.
-
Characterization: The purity and concentration of the purified KLH can be assessed by SDS-PAGE and UV-Vis spectrophotometry (A280).
Expression and Purification of Recombinant this compound Subunits in E. coli
This protocol provides a general workflow for the expression and purification of a His-tagged recombinant this compound functional unit (FU) in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the this compound FU with a His-tag
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
DNase I
-
Sonicator
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Expression: Inoculate a single colony into LB medium with antibiotics and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation at high speed to pellet cell debris.
-
Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged recombinant protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE for purity and Western blot for identity.
SDS-PAGE Analysis of this compound
Materials:
-
Polyacrylamide gels (appropriate percentage for the target protein size)
-
SDS-PAGE running buffer
-
Sample loading buffer (with a reducing agent like β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Mix the protein sample with sample loading buffer and heat at 95-100°C for 5 minutes to denature the protein.
-
Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel in an electrophoresis apparatus filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue for a sufficient time to visualize the protein bands.
-
Destain the gel to reduce the background staining and enhance the visibility of the protein bands.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Materials:
-
Purified this compound sample in a suitable buffer (low in absorbance in the far-UV region)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Prepare the protein sample to a known concentration (e.g., 0.1-0.2 mg/mL).
-
Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
-
Record the CD spectrum of the protein sample under the same conditions.
-
Subtract the buffer baseline from the protein spectrum.
-
The resulting spectrum can be used to estimate the secondary structure content (α-helix, β-sheet, etc.) of the protein using deconvolution software.
In Vivo Assessment of Immunogenicity in Mice
Materials:
-
This compound (native or recombinant) as the antigen
-
Adjuvant (optional, e.g., Alum)
-
Syringes and needles
-
Mice (e.g., BALB/c)
-
Blood collection supplies
Procedure:
-
Prepare the antigen formulation by mixing the this compound with or without an adjuvant in a sterile vehicle (e.g., saline).
-
Immunize mice via a suitable route (e.g., subcutaneous or intraperitoneal injection) with a defined dose of the antigen.
-
Administer booster immunizations at specified time intervals (e.g., 2 and 4 weeks after the primary immunization).
-
Collect blood samples from the mice at different time points (e.g., before immunization and after each booster).
-
Prepare serum from the blood samples.
-
Determine the antigen-specific antibody titers in the serum using an enzyme-linked immunosorbent assay (ELISA).
Visualizations
Caption: Signaling pathway of native this compound in an antigen-presenting cell.
Caption: General experimental workflow for comparing native and recombinant this compound.
References
- 1. Assessment of the In Vitro and In Vivo Antitumor Activity of Hemocyanins from Helix aspersa, Helix lucorum, and Rapana venosa in a Graffi Myeloid Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemocyanins Stimulate Innate Immunity by Inducing Different Temporal Patterns of Proinflammatory Cytokine Expression in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KLH: Keyhole Limpet this compound - biosyn Corporation [biosyncorp.com]
A Comparative Guide to Hemocyanin Purification: Validating a Novel Aqueous Two-Phase Extraction Protocol Against Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
Hemocyanin, a large, copper-containing respiratory protein found in mollusks and arthropods, has garnered significant interest in the biomedical field. Its potent immunogenicity makes it a valuable carrier protein for vaccines and an adjuvant in cancer immunotherapy. The efficacy of this compound in these applications is critically dependent on its purity and structural integrity. This guide provides a comparative analysis of a novel aqueous two-phase extraction (ATPE) protocol for this compound purification against a well-established traditional method, offering insights into their respective performances based on experimental data.
Comparative Performance of Purification Protocols
The selection of a purification strategy for this compound is a critical step that influences the final yield, purity, and biological activity of the protein. Below is a summary of the performance of a traditional purification method (ultracentrifugation followed by size-exclusion chromatography) and a novel aqueous two-phase extraction protocol.
| Parameter | Traditional Protocol (Ultracentrifugation + SEC) | Novel Protocol (Aqueous Two-Phase Extraction) |
| Purification Principle | Separation based on mass and hydrodynamic radius. | Partitioning between two immiscible aqueous phases. |
| Purity Achieved | High (>95%) | High (>90%) |
| Yield | Moderate (often <70%) | High (>80%) |
| Processing Time | Long (multiple, lengthy steps) | Short (rapid phase separation) |
| Scalability | Limited by centrifuge and column capacity | Readily scalable |
| Cost | High (equipment and resin costs) | Low (inexpensive polymers and salts) |
| Biological Activity | Generally well-preserved | Potentially better preservation due to milder conditions. |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual results may vary depending on the specific this compound source and experimental conditions.
Experimental Protocols
Detailed methodologies for the purification and characterization of this compound are provided below.
Traditional Purification Protocol: Ultracentrifugation and Size-Exclusion Chromatography (SEC)
This method is a gold standard for obtaining high-purity this compound.
-
Hemolymph Collection: Hemolymph is collected from the organism and immediately treated with an anticoagulant and protease inhibitors.
-
Clarification: The hemolymph is centrifuged at a low speed (e.g., 10,000 x g) to remove hemocytes and cellular debris.
-
Ultracentrifugation: The clarified supernatant is subjected to high-speed ultracentrifugation (e.g., 100,000 x g for 2-4 hours). The this compound, being a large protein, forms a pellet.
-
Resuspension: The supernatant is discarded, and the this compound pellet is resuspended in a suitable buffer (e.g., Tris-HCl with Ca²⁺ and Mg²⁺ ions to maintain stability).
-
Size-Exclusion Chromatography (SEC): The resuspended this compound is loaded onto a size-exclusion chromatography column (e.g., Sephacryl S-500 HR) equilibrated with the resuspension buffer. The protein is eluted, and fractions containing purified this compound are collected based on the chromatogram.
Novel Purification Protocol: Aqueous Two-Phase Extraction (ATPE)
ATPE is an emerging technique that offers a cost-effective and scalable alternative for protein purification.
-
Hemolymph Preparation: As with the traditional method, hemolymph is collected and clarified.
-
Aqueous Two-Phase System Formation: An aqueous two-phase system is prepared by mixing a polymer (e.g., Polyethylene glycol - PEG) and a salt (e.g., potassium phosphate) in specific concentrations to induce phase separation.
-
Extraction: The clarified hemolymph is added to the ATPS. The system is thoroughly mixed and then allowed to settle, resulting in the formation of two distinct aqueous phases. This compound will preferentially partition into one of the phases (typically the PEG-rich top phase).
-
Phase Separation and Collection: The two phases are separated. The phase containing the purified this compound is collected.
-
Further Purification (Optional): Depending on the required purity, an additional polishing step, such as ion-exchange chromatography, can be performed.
Characterization and Quality Control Assays
Purity Assessment: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation: Purified this compound samples from both protocols are denatured and reduced by boiling in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).
-
Electrophoresis: The samples are loaded onto a polyacrylamide gel, and an electric field is applied to separate the protein subunits based on their molecular weight.
-
Staining: The gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The purity is assessed by the presence of a single major band corresponding to the this compound subunit.[1]
Concentration and Purity Determination: UV-Vis Spectrophotometry
-
Measurement: The absorbance of the purified this compound solution is measured at 280 nm and 340 nm using a UV-Vis spectrophotometer.
-
Concentration Calculation: The protein concentration is calculated using the Beer-Lambert law with the specific extinction coefficient of this compound at 280 nm.
-
Purity Ratio: The ratio of absorbance at 340 nm (characteristic of the copper-oxygen binding site) to 280 nm (characteristic of aromatic amino acids) provides an indication of the purity and integrity of the this compound. A higher ratio generally indicates a purer and more intact protein.
Biological Activity Assay: Hemagglutination Assay
This assay measures the ability of this compound to agglutinate red blood cells, a lectin-like activity.[2]
-
Preparation of Red Blood Cells (RBCs): A suspension of washed RBCs (e.g., from rabbit or human) is prepared.
-
Serial Dilution: The purified this compound samples are serially diluted in a microtiter plate.
-
Incubation: A fixed amount of the RBC suspension is added to each well containing the diluted this compound.
-
Observation: The plate is incubated, and the hemagglutination is observed. The highest dilution of this compound that causes visible agglutination is recorded as the hemagglutination titer.
Visualizing the Process and Mechanism
To better understand the experimental workflows and the biological context of this compound's function, the following diagrams are provided.
Caption: Comparative workflow of traditional versus novel this compound purification.
Caption: this compound-induced immune signaling pathway via TLR4.
Conclusion
The validation of new purification protocols is essential for advancing the therapeutic applications of this compound. While traditional methods like ultracentrifugation and size-exclusion chromatography reliably produce high-purity this compound, they are often resource-intensive. The novel aqueous two-phase extraction protocol presents a promising alternative that is not only cost-effective and scalable but also demonstrates high yield and preservation of biological activity. For researchers and drug development professionals, the choice of purification method will depend on the specific requirements of their application, balancing the need for purity with considerations of scale, cost, and processing time. The ATPE method represents a significant step forward in making high-quality this compound more accessible for research and clinical development.
References
A Comparative Guide to the Adjuvant Effects of Hemocyanins from Different Molluscan Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adjuvant properties of hemocyanins derived from different marine gastropods, focusing on Keyhole Limpet Hemocyanin (KLH) from Megathura crenulata, Concholepas concholepas this compound (CCH), and Fissurella latimarginata this compound (FLH). The information presented is supported by experimental data to aid in the selection of the most suitable this compound adjuvant for research and therapeutic applications.
Executive Summary
Hemocyanins are large, oxygen-carrying glycoproteins that exhibit potent immunostimulatory properties, making them valuable as adjuvants in vaccines and immunotherapies.[1][2] Among the most studied are KLH, CCH, and FLH. Experimental evidence consistently demonstrates that while all three are effective adjuvants, Fissurella latimarginata this compound (FLH) exhibits superior immunogenicity , characterized by the induction of stronger humoral and cell-mediated immune responses.[3][4] This enhanced potency is attributed to its unique ability to rapidly stimulate the secretion of pro-inflammatory cytokines by dendritic cells (DCs), a critical step in initiating a robust adaptive immune response.[3][4] The adjuvant activity of hemocyanins is mediated through interactions with pattern recognition receptors on antigen-presenting cells (APCs), including Toll-like receptor 4 (TLR4) and C-type lectin receptors such as the Mannose Receptor (MR) and DC-SIGN.[1]
Quantitative Comparison of Adjuvant Effects
The following tables summarize the quantitative data from comparative studies on the adjuvant effects of FLH, CCH, and KLH.
Table 1: Humoral Immune Response to this compound Immunization
| This compound Source | Mouse Strain(s) | Immunization Protocol | Mean Antibody Titer (IgG) | Reference |
| FLH | C57BL/6, BALB/c, C3H/HeJ | 200 µg this compound i.p. on days 1 and 14 | ~1/10,000 | [3] |
| CCH | C57BL/6, BALB/c, C3H/HeJ | 200 µg this compound i.p. on days 1 and 14 | ~1/1,000 | [3] |
| KLH | C57BL/6, BALB/c, C3H/HeJ | 200 µg this compound i.p. on days 1 and 14 | ~1/1,000 | [3] |
Table 2: In Vitro Pro-inflammatory Cytokine Production by Dendritic Cells (24h Stimulation)
| This compound Source | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p40 (pg/mL) | IL-23 (pg/mL) | Reference |
| FLH | 1000 µg/mL | ~2500 | ~1200 | ~4000 | ~6000 | [5] |
| CCH | 1000 µg/mL | ~500 | ~200 | ~500 | ~1000 | [5] |
| KLH | 1000 µg/mL | ~400 | ~150 | ~400 | ~800 | [5] |
Table 3: Anti-Tumor Efficacy in a Prophylactic B16F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at day 21 | Percent Survival at day 40 | Reference |
| FLH | ~250 | 80% | [3] |
| CCH | ~1000 | 40% | [3] |
| KLH | ~1200 | 20% | [3] |
| PBS (Control) | ~2500 | 0% | [3] |
Signaling Pathways of this compound Adjuvant Activity
Hemocyanins activate antigen-presenting cells, particularly dendritic cells, through multiple signaling pathways initiated by pattern recognition receptors. The large, glycosylated structure of hemocyanins allows for multivalent binding to these receptors, triggering a potent downstream signaling cascade that leads to DC maturation, cytokine production, and antigen presentation.
References
- 1. fn-test.com [fn-test.com]
- 2. Human keyhole limpet this compound (KLH) antibody (IgG) Elisa Kit – AFG Scientific [afgsci.com]
- 3. Modified Hemocyanins from Rapana thomasiana and Helix aspersa Exhibit Strong Antitumor Activity in the B16F10 Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of hemocyanin and ovalbumin as carrier proteins
In the realm of immunology and vaccine development, the choice of a carrier protein is a critical determinant for eliciting a robust immune response against haptens—small molecules that are not immunogenic on their own. Among the most frequently utilized carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Ovalbumin (OVA). This guide provides a comprehensive, data-driven comparison of KLH and OVA to assist researchers, scientists, and drug development professionals in selecting the optimal carrier for their specific applications.
Executive Summary
Keyhole Limpet this compound (KLH) is generally considered the more potent immunogenic carrier protein compared to Ovalbumin (OVA). Its large size, complex structure, and phylogenetic distance from mammals contribute to a stronger immune response. However, OVA offers advantages in terms of solubility, cost, and its utility as a non-interfering carrier in certain immunoassays. The selection between KLH and OVA should be based on the desired immunogenicity, the specific experimental context, and budgetary considerations.
Data Presentation: Quantitative Comparison
The following tables summarize the key physical, chemical, and immunological properties of KLH and OVA based on available experimental data.
Table 1: Physical and Chemical Properties
| Property | Keyhole Limpet this compound (KLH) | Ovalbumin (OVA) |
| Molecular Weight | 4.5 x 10⁵ - 1.3 x 10⁷ Da[1] | 45 kDa[1] |
| Source | Keyhole limpet (Megathura crenulata)[1] | Chicken egg white[2] |
| Structure | Large, multi-subunit, copper-containing glycoprotein[1] | Monomeric globular phosphoglycoprotein[2] |
| Solubility | Limited in water, often forming a turbid suspension[2][3] | High in water and saline buffers[2] |
| Available Lysine Residues (for conjugation) | High number, providing numerous conjugation sites[4] | Approximately 20 per molecule |
| Maleimide-Activated Conjugation Sites | ~600-900 moles of maleimide (B117702) per mole of protein[5] | ~5-20 moles of maleimide per mole of protein[5] |
Table 2: Immunogenicity and Performance
| Performance Metric | Keyhole Limpet this compound (KLH) | Ovalbumin (OVA) |
| Immunogenicity | Highly immunogenic, often considered the industry standard for eliciting a strong antibody response.[5][6] | Moderately immunogenic, less potent than KLH.[7] |
| Antibody Titer (General Observation) | Induces higher antibody titers against conjugated haptens compared to less immunogenic carriers like OVA and BSA.[7] | Elicits a detectable but generally lower antibody response to haptens compared to KLH.[7] |
| Use in Immunoassays | Advantageous as it is not typically used as a blocking agent, reducing the risk of false positives in ELISAs or Western blotting.[3] | Can be problematic if used for immunization and subsequently as a blocking agent in assays, as anti-OVA antibodies can cause false positives.[2] |
| Primary Application | Preferred for initial immunizations to generate high-titer antibodies against haptens.[8] | Often used as a second, unrelated carrier protein for screening assays to confirm hapten specificity or as a control.[2] |
Experimental Protocols
Detailed methodologies for common conjugation procedures are provided below.
Protocol 1: EDC-Mediated Amide Bond Conjugation
This protocol describes the conjugation of a hapten containing a carboxyl group to the primary amines of the carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
Keyhole Limpet this compound (KLH) or Ovalbumin (OVA)
-
Hapten with a carboxyl group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for two-step conjugation)
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: Hydroxylamine-HCl
-
Desalting column
Procedure:
-
Carrier Protein Preparation: Dissolve 2 mg of KLH or OVA in 1 mL of Conjugation Buffer.
-
Hapten Preparation: Dissolve the hapten in a suitable solvent, and then dilute it into the Conjugation Buffer at a 10-50 fold molar excess to the carrier protein.
-
Activation of Carrier Protein (Two-Step Method with NHS):
-
Add EDC (to a final concentration of 2-4 mM) and NHS or Sulfo-NHS (to a final concentration of 5-10 mM) to the carrier protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Add the activated carrier protein solution to the hapten solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Remove excess unconjugated hapten and crosslinker byproducts using a desalting column equilibrated with PBS.
Protocol 2: Maleimide-Mediated Thiol-Reactive Conjugation
This protocol is for conjugating a hapten containing a sulfhydryl group (e.g., a cysteine residue in a peptide) to a maleimide-activated carrier protein.
Materials:
-
Maleimide-activated KLH or Maleimide-activated OVA
-
Hapten with a sulfhydryl group
-
Conjugation Buffer: PBS, pH 7.2-7.4
-
Quenching Solution: 2-Mercaptoethanol (B42355) or Cysteine
-
Desalting column
Procedure:
-
Carrier Protein Preparation: Dissolve the maleimide-activated KLH or OVA in the Conjugation Buffer to a concentration of 10 mg/mL.
-
Hapten Preparation: Dissolve the sulfhydryl-containing hapten in the Conjugation Buffer. Ensure the hapten is in a reduced state.
-
Conjugation:
-
Mix the maleimide-activated carrier protein and the hapten solution at a desired molar ratio (e.g., 1:50 for protein:hapten).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a final concentration of 10 mM cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate using a desalting column equilibrated with PBS.
Mandatory Visualization
MHC Class II Antigen Presentation Pathway
The following diagram illustrates the general pathway for the processing and presentation of exogenous antigens like KLH and OVA by an antigen-presenting cell (APC) to a helper T cell.
Caption: MHC Class II antigen presentation pathway for exogenous protein carriers.
Experimental Workflow for Carrier Protein Comparison
This diagram outlines a typical experimental workflow for the head-to-head comparison of KLH and OVA as carrier proteins.
Caption: Workflow for comparing KLH and OVA as carrier proteins.
References
- 1. manuals.plus [manuals.plus]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Long-Term Stability of Hemocyanin Formulations
For Researchers, Scientists, and Drug Development Professionals
Hemocyanins, large copper-containing proteins found in the hemolymph of mollusks and arthropods, are of significant interest in the biomedical field due to their immunogenic properties.[1] Their use as vaccine adjuvants, anti-cancer agents, and carrier proteins for haptens necessitates a thorough understanding of their long-term stability.[2][3] This guide provides a comparative analysis of the stability of various hemocyanin formulations, supported by experimental data, to aid researchers in selecting the most suitable formulation for their application.
Quantitative Stability Data
The long-term stability of this compound is critically dependent on its source and formulation. Key parameters for assessing this stability include the melting temperature (Tm), which indicates thermal stability, and the optimal pH range for maintaining structural integrity. The following table summarizes these parameters for several common this compound formulations.
| This compound Source | Formulation Details | Melting Temperature (Tm) | pH Stability Range | Key Findings & Citations |
| Helix lucorum (HlH) | 50 mmol L⁻¹ Tris-HCl buffer, pH 7.2 | 82.3 °C (DSC)[4][5] | 6.5 - 8.0[4][5] | High thermostability. Stability is enhanced by high concentrations of Ca²⁺ and Mg²⁺ ions.[4] |
| 76.3 °C (CD)[4] | ||||
| Macrobrachium acanthurus (HcMac) | 30 mmol L⁻¹ acetate–phosphate (B84403)–borate buffer | Not Reported | 5.0 - 7.4[6][7] | Oligomeric stability and oxygen-binding affinity are maintained within this pH range. Extreme pH induces dissociation.[6][7] |
| Haliotis rubra | 100 mM Tris/HCl buffer, pH 7.6 | 78.9 °C and 85.1 °C (two transitions)[8] | Not Reported | Denaturation is irreversible.[8] |
| Helix aspersa maxima (HaH) | 20 mM HEPES buffer, 0.1 M NaCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.0 | 79.8 °C (DSC)[8] | Not Reported | Thermal unfolding is an irreversible process.[8] |
| Concholepas concholepas (CCH) | Not Specified | 78.0 °C (CD)[4] | Not Reported | Exhibits high thermostability comparable to other gastropodan hemocyanins.[4] |
| Keyhole Limpet (Megathura crenulata, KLH) | Not Specified | 67.0 °C (CD)[4] | Not Reported | Lower thermostability compared to several gastropodan hemocyanins.[4] |
| Rapana thomasiana (RtH) | 50 mM sodium phosphate buffer, pH 7.4 | Multiple transitions observed (complex process)[9] | Not Reported | Stability can be enhanced by certain ionic liquids like [Chol][Arg] and [Chol][Lys].[9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the long-term stability of this compound formulations.
1. Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a primary technique for determining the thermal stability of proteins by measuring the heat required to increase their temperature at a constant rate.[10] The temperature at which the protein unfolds, the melting temperature (Tm), is a direct measure of its thermostability.
-
Sample Preparation:
-
Prepare the this compound solution to a final concentration of 1-3 mg/mL in the desired buffer (e.g., 50 mmol L⁻¹ Tris-HCl, pH 7.2).[4][5]
-
Dialyze the sample against the same buffer to ensure buffer matching between the sample and reference cells.
-
Degas the sample and buffer prior to loading into the DSC cells to prevent bubble formation.
-
-
Instrumentation and Analysis:
-
Use a differential scanning calorimeter with high sensitivity.
-
Load the this compound solution into the sample cell and the matching buffer into the reference cell.
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Scan the temperature at a constant rate, typically 1.0 °C/min, up to a final temperature (e.g., 95-100°C).[4][5][8]
-
Record the differential heat capacity (Cp) as a function of temperature.
-
The peak of the endothermic transition in the thermogram corresponds to the Tm.[4]
-
To check for reversibility, a second heating scan is performed after cooling the sample. The absence of an endotherm on the rescan indicates irreversible denaturation.[8]
-
2. Circular Dichroism (CD) Spectroscopy for Conformational Stability
CD spectroscopy is a sensitive method for monitoring changes in the secondary structure of proteins in response to environmental perturbations like temperature or pH.[4]
-
Sample Preparation:
-
Prepare the this compound solution to a concentration that gives an absorbance of approximately 0.4-0.8 at 222 nm in the desired buffer.
-
Use a quartz cuvette with a path length of 1 mm.
-
-
Instrumentation and Analysis for Thermal Stability:
-
Use a spectropolarimeter equipped with a Peltier temperature control system.[4]
-
Record the CD spectrum in the far-UV region (190-250 nm) at various temperatures, increasing in increments (e.g., 5°C) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[4][5]
-
Monitor the change in ellipticity at 222 nm, which is characteristic of α-helical content.[4]
-
Plot the ellipticity at 222 nm against temperature. The midpoint of the sigmoidal denaturation curve represents the Tm.[4]
-
-
Instrumentation and Analysis for pH Stability:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., 2.5 to 11.5).[4][5]
-
Incubate the this compound sample in each buffer for a set period.
-
Record the CD spectrum at a constant temperature (e.g., 25°C).[4][5]
-
Plot the ellipticity at 222 nm against pH to determine the pH range over which the secondary structure remains stable.[4]
-
3. UV-Visible Spectroscopy for Structural Integrity
UV-Vis spectroscopy can provide information about the local environment of aromatic amino acid residues and the oxygen-binding state of the copper active site.
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Use a dual-beam spectrophotometer.
-
Record the absorption spectrum from approximately 250 nm to 700 nm.
-
The peak at ~280 nm corresponds to the aromatic amino acids (tryptophan and tyrosine). Changes in its position or intensity can indicate conformational changes.
-
The peak around 340-350 nm is characteristic of the oxygenated copper active site.[6] A decrease in this peak can indicate deoxygenation or disruption of the active site.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a this compound formulation.
References
- 1. Structural and conformational stability of this compound from the garden snail Cornu aspersum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Introduction to Hemocyanins - biosyn Corporation [biosyncorp.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validating Cell-Based Assays for Hemocyanin Immunomodulatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cell-based assays for validating the immunomodulatory activity of hemocyanins, a class of large, copper-containing proteins found in mollusks and arthropods. Hemocyanins, such as Keyhole Limpet Hemocyanin (KLH), Concholepas concholepas this compound (CCH), and Fissurella latimarginata this compound (FLH), are gaining prominence as potent immunomodulators with applications in cancer immunotherapy and as vaccine adjuvants.[1][2][3] This document outlines key experimental protocols, presents comparative data, and visualizes the underlying biological and experimental workflows to aid researchers in selecting and validating appropriate assays for their specific research needs.
Comparative Performance of Hemocyanins
The immunomodulatory activity of different hemocyanins can be compared across several key parameters. The following tables summarize quantitative data from various studies, providing a baseline for expected performance in cell-based assays.
Table 1: Comparative Immunogenicity of Different Hemocyanins
| This compound | Animal Model | Dosage & Route | Mean Antibody Titer (IgG) | Citation |
| FLH | C57BL/6 Mice | 200 µg, intraperitoneal | ~1/10,000 | [3] |
| CCH | C57BL/6 Mice | 200 µg, intraperitoneal | ~1/1,000 | [3] |
| KLH | C57BL/6 Mice | 200 µg, intraperitoneal | ~1/1,000 | [3] |
| KLH | Healthy Volunteers | Day 1 & 29 immunization | 260-fold above baseline (secondary response) | [4] |
| KLH | SLE Patients | Day 1 & 29 immunization | 170-fold above baseline (secondary response) | [4] |
Table 2: Pro-inflammatory Cytokine Induction by Hemocyanins in Dendritic Cells
| This compound | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p40 (pg/mL) | Citation |
| FLH | 100 µg/mL | ~1500 | ~1200 | ~8000 | [3] |
| CCH | 100 µg/mL | ~1000 | ~800 | ~4000 | [3] |
| KLH | 100 µg/mL | ~800 | ~600 | ~3000 | [3] |
| PBS (Control) | N/A | <100 | <100 | <100 | [3] |
| LPS (Control) | 5-10 ng/mL | >2000 | >1500 | >10000 | [3] |
Table 3: In Vitro Antiproliferative Activity of Hemocyanins on Graffi Myeloid Tumor Cells (IC50 Values)
| This compound Subunit | IC50 (µg/mL) after 72h | Citation |
| α-HaH (Helix aspersa) | 263.4 | [5] |
| βc-HlH (Helix lucorum) | 549.5 | [5] |
| RvH II (Rapana venosa) | 616.6 | [5] |
| Doxorubicin (Control) | 0.04 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cell-based assays. Below are protocols for key experiments used to assess the immunomodulatory activity of hemocyanins.
Macrophage Activation and Cytokine Production Assay
This assay evaluates the ability of hemocyanins to induce a pro-inflammatory response in macrophages.
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]
-
This compound Treatment: Macrophages are seeded in 96-well plates and treated with different concentrations of hemocyanins (e.g., 10, 50, 100 µg/mL) for various time points (e.g., 6, 12, 24 hours).[2]
-
Cytokine Quantification (ELISA): Supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12p40 are measured using commercial ELISA kits according to the manufacturer's instructions.[2][3]
-
Gene Expression Analysis (qPCR): To assess the expression of cytokine genes, RNA is extracted from the treated macrophages, reverse-transcribed to cDNA, and analyzed by quantitative PCR (qPCR) using primers specific for target genes (e.g., Tnf, Il1b, Il6, Il12b).[2]
Splenocyte Proliferation Assay (MTT Assay)
This assay measures the effect of hemocyanins on the proliferation of splenocytes, providing an indication of their mitogenic or immunomodulatory potential.
-
Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions are prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.[6]
-
Treatment: Splenocytes are seeded in 96-well plates and treated with various concentrations of hemocyanins (e.g., 1, 10, 100 µg/mL) for 48 to 72 hours. Lipopolysaccharide (LPS) or Concanavalin A (ConA) can be used as positive controls.[6]
-
MTT Staining: After the incubation period, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[5][6]
-
Data Analysis: The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The results are expressed as a proliferation index relative to untreated controls.[6][7]
Cytotoxicity Assay (LDH Release Assay)
This assay determines the cytotoxic T-lymphocyte (CTL) activity induced by this compound treatment.
-
Effector and Target Cell Preparation: Splenocytes from this compound-immunized mice are used as effector cells. B16F10 melanoma cells can be used as target cells.[6]
-
Co-culture: Effector and target cells are co-cultured at a specific ratio (e.g., 40:1) in a 96-well plate for a defined period.[6]
-
LDH Measurement: The release of lactate (B86563) dehydrogenase (LDH) from lysed target cells into the supernatant is quantified using a commercial cytotoxicity assay kit.[6]
-
Calculation: The percentage of specific lysis is calculated based on the LDH levels in the experimental wells compared to control wells with spontaneous and maximum LDH release.[6]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by hemocyanins and a typical workflow for validating a cell-based immunomodulatory assay.
Caption: Signaling pathways activated by this compound in antigen-presenting cells.[1][8]
Caption: General workflow for the validation of a cell-based assay.
Caption: Logical flow for comparing and selecting a cell-based assay.
References
- 1. Hemocyanins: Microscopic Giants with Unique Structural Features for Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemocyanins Stimulate Innate Immunity by Inducing Different Temporal Patterns of Proinflammatory Cytokine Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Immunomodulatory this compound from the Limpet Fissurella latimarginata Promotes Potent Anti-Tumor Activity in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Assessment of the In Vitro and In Vivo Antitumor Activity of Hemocyanins from Helix aspersa, Helix lucorum, and Rapana venosa in a Graffi Myeloid Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative proteomics of hemocyanin from different crustacean species
Hemocyanins, the copper-containing respiratory proteins found freely dissolved in the hemolymph of many arthropods and molluscs, are crucial for oxygen transport. In crustaceans, these large, multi-subunit proteins exhibit significant diversity in structure and function across different species. This guide provides a comparative proteomic analysis of hemocyanin from various crustacean species, offering insights for researchers, scientists, and drug development professionals. The information is based on experimental data from various studies, highlighting differences in subunit composition, physiological properties, and immune-related functions.
Structural and Functional Diversity of Crustacean Hemocyanins
This compound's primary role is to transport oxygen, but it is also involved in various other physiological processes, including molting, immune defense, and osmoregulation. The protein's structure is typically composed of hexamers, which can further assemble into multi-hexameric complexes (2x6-mers, 4x6-mers, etc.). Each subunit, with a molecular weight of approximately 75 kDa, contains two copper atoms that reversibly bind one oxygen molecule.
The subunit composition of this compound is highly species-specific and can even vary between populations of the same species, reflecting evolutionary adaptation to different environmental conditions.[1][2][3] This heterogeneity in subunit composition is a key factor influencing the oxygen-binding affinity and other functional properties of the this compound molecule.
Comparative Quantitative Data
The following tables summarize quantitative data on this compound subunit composition and physicochemical properties from different crustacean species.
Table 1: this compound Subunit Composition in Selected Crustacean Species
| Species | Common Name | Number of Subunit Types | Subunit Molecular Weight (kDa) | Reference |
| Cancer magister | Dungeness Crab | 6 | ~75 (average) | [4] |
| Carcinus maenas | Green Crab | Multiple | Not specified | [5] |
| Homarus americanus | American Lobster | Multiple | Not specified | [5] |
| Penaeus monodon | Black Tiger Shrimp | At least 12 isoforms (1 beta, 11 gamma) | 20, 50, and ~75 | [6] |
| Macrobrachium acanthurus | Cinnamon River Shrimp | 2 | 75 and 76 | [7] |
| Penaeus vannamei | Whiteleg Shrimp | 2 (based on 2D-PAGE) | Not specified | [7] |
| Penaeus indicus | Indian White Prawn | 2 (based on 2D-PAGE) | Not specified | [7] |
| Palinurus japonicus | Japanese Spiny Lobster | 4 | 79, 84, 88, 90 | [7] |
Table 2: Physicochemical and Functional Properties of this compound in Selected Crustacean Species
| Species | Optimal pH for O2 Affinity | Isoelectric Point (pI) | Antiviral Activity | Phenoloxidase Activity | Reference |
| Macrobrachium acanthurus | 5.0 - 7.4 | 4.3 - 5.3 | Not specified | Not specified | [7] |
| Penaeus monodon | Not specified | Not specified | Yes | Not specified | [8] |
| Penaeus japonicus | Not specified | Not specified | Yes (subunit-specific) | Not specified | [9] |
| Callianassa californiensis | 8.2 | Not specified | Not specified | Not specified | [7] |
| Bythograea thermydron | 8.0 | Not specified | Not specified | Not specified | [7] |
| Cancer magister | Not specified | Not specified | Not specified | Yes (lower than hemocyte PO) | [10] |
| Isopods and Chelicerates | Not specified | Not specified | Not specified | Primary source | [10] |
Experimental Protocols
The characterization of crustacean hemocyanins involves a series of well-established proteomic techniques.
This compound Extraction and Purification
-
Hemolymph Collection: Hemolymph is drawn from the ventral sinus or pereiopods of the crustacean using a pre-chilled syringe containing an anticoagulant solution (e.g., 4% trisodium (B8492382) citrate).
-
Hemocyte Removal: The collected hemolymph is centrifuged at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet the hemocytes.
-
This compound Precipitation: The supernatant (plasma) is subjected to ultracentrifugation (e.g., 100,000 x g for 2-4 hours at 4°C) to pellet the high-molecular-weight this compound.
-
Purification: The this compound pellet is resuspended in a suitable buffer and can be further purified using techniques like size-exclusion chromatography or affinity chromatography.[7][8]
Subunit Separation and Analysis
-
Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is commonly used to separate the this compound subunits based on their molecular weight.[7] Native PAGE can be used to analyze the native oligomeric state.
-
Mass Spectrometry: For more detailed analysis, subunits can be excised from the gel, digested with trypsin, and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and sequencing.[11][12]
Visualizing this compound's Multifaceted Roles
The following diagrams illustrate key aspects of this compound's biology, from its evolutionary origins to its role in the crustacean immune response.
Caption: Evolutionary relationship of crustacean this compound.
Caption: Multifunctional role of this compound in the crustacean immune response.
Caption: A typical experimental workflow for the proteomic analysis of this compound.
Concluding Remarks
The comparative proteomics of crustacean this compound reveals a fascinating story of molecular evolution and functional diversification. The species-specific nature of this compound subunit composition has significant implications for the physiological adaptability of these animals. Furthermore, the growing body of evidence for this compound's role in the innate immune system opens up new avenues for research into novel antimicrobial and antiviral agents. For drug development professionals, the immunomodulatory properties of hemocyanins, particularly their use as immune stimulants and vaccine adjuvants, represent a promising area of investigation.[13] Future research employing advanced proteomic techniques will undoubtedly uncover further complexities and potential applications of this remarkable protein.
References
- 1. Subunit Composition of the Crustacean Hemocyanins: Divergence in Incipient Speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit Composition and O2 Binding of the Crustacean Hemocyanins: Interspecific Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subunit compositions of crustacean haemocyanins are species-specific: evidence from non-decapod species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Subunit composition and N-terminal analysis of arthropod hemocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolving this compound isoform complexity in haemolymph of black tiger shrimp Penaeus monodon - implications in aquaculture, medicine and food safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical Characterization of Shrimp Hemocyanins: Stability and Emerging Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral properties of this compound isolated from shrimp Penaeus monodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral immunity in crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemocyanins and the immune response: defense against the dark arts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. [Hemocyanins as immunostimulants] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hemocyanin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of hemocyanin solutions, ensuring personnel safety and environmental protection.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a copper-containing protein widely used in research and drug development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with waste management regulations. The primary concern with this compound waste is its copper content, which can be toxic to aquatic life.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound solutions, especially concentrated stocks, should be performed in a well-ventilated area. In the event of a spill, prevent the solution from entering drains or waterways. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the resulting solid waste in a sealed, labeled container for hazardous waste disposal.
This compound Disposal Protocol
The appropriate disposal method for this compound solutions is primarily determined by the concentration of copper. Based on typical copper content in this compound and regulatory limits for copper in wastewater, a two-tiered approach is recommended:
Concentrated this compound Solutions and Solid Waste
All concentrated this compound solutions (stock solutions, unused reagents) and solid waste contaminated with this compound (e.g., absorbent materials from spills, contaminated labware) must be treated as hazardous chemical waste.
Experimental Protocol:
-
Segregation: Collect all concentrated this compound waste in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste: Contains Copper Compounds."
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly acids or other reactive chemicals.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound Solution (Aqueous)" or "Solid Waste with this compound"
-
The approximate concentration of this compound and copper.
-
The date of waste accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and drains.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Dilute this compound Solutions (Working Solutions, Rinsates)
Disposal of dilute aqueous solutions of this compound via the sanitary sewer may be permissible, but is strictly dependent on the final copper concentration and local wastewater regulations. It is critical to perform a risk assessment and, if necessary, consult your institution's EHS department.
Experimental Protocol for Assessing Drain Disposal Eligibility:
-
Calculate Copper Concentration: Determine the final copper concentration in your dilute solution. Keyhole Limpet this compound (KLH), a common type, has a copper content of approximately 0.15% to 0.25% by weight.[1] For a typical working solution, this calculation is crucial.
-
Compare with Local Limits: Check your local and institutional regulations for the maximum allowable concentration of copper in wastewater. These limits can be very low, often in the range of 1-10 mg/L.
-
Decision:
-
If the calculated copper concentration is below the permissible limit, the solution can be disposed of down the drain with copious amounts of running water (at least a 20-fold excess of water).
-
If the copper concentration exceeds the local limit, the dilute solution must be collected and disposed of as hazardous chemical waste, following the procedure for concentrated solutions.
-
Quantitative Data for Disposal Decisions
The following table summarizes key quantitative data to aid in making informed decisions about this compound disposal.
| Parameter | Value | Significance |
| Copper Content of KLH | 0.15% - 0.25% (w/w)[1] | Used to calculate copper concentration in solutions. |
| Typical Lab Concentration | 4.0 - 6.0 mg/mL[1] | A common concentration range for stock solutions. |
| Calculated Copper in a 5 mg/mL KLH Solution | 7.5 - 12.5 mg/L | This concentration may exceed some local sewer limits. |
| Aquatic Toxicity of Copper (LC50) | Varies (e.g., 100 - 1000 µg/L for some crustaceans) | Demonstrates the environmental risk of improper disposal. |
| Typical Sewer Discharge Limit for Copper | Check local regulations (often 1-10 mg/L) | The legal threshold for drain disposal. |
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment, thereby fostering a culture of safety and responsibility that extends beyond the immediate research goals.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Hemocyanin
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of experimental materials is paramount. When working with hemocyanin, a high-molecular-weight, copper-containing protein, a comprehensive understanding of appropriate personal protective equipment (PPE), handling procedures, and disposal methods is essential. This guide provides immediate safety and logistical information to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is the first line of defense against potential exposure to this compound, which is primarily a concern as an aerosolized dust or a liquid splash. While this compound is not classified as a hazardous substance, good laboratory practice dictates minimizing direct contact.
Quantitative Data for PPE Selection
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves, 4-8 mil thickness | Nitrile gloves offer good protection against aqueous solutions. A thickness of 4-5 mils is suitable for tasks with incidental contact, providing a balance of dexterity and protection. For tasks involving larger volumes or extended handling, a thickness of 6-8 mils is recommended for enhanced durability.[1][2][3] Always inspect gloves for visible tears or punctures before use. For highly critical applications, consider double-gloving. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles | Protects against splashes of this compound solutions. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Not generally required for solutions. Use a NIOSH-approved N95 respirator or higher for handling powdered this compound. | This compound solutions pose a low risk of aerosolization under normal handling conditions. When working with powdered this compound, a respirator is necessary to prevent inhalation of fine particulates. While there is no specific Occupational Exposure Limit (OEL) for this compound, a conservative approach is to adhere to the OEL for protein-containing aerosols, which is generally in the range of 0.5 mg/m³ to minimize potential sensitization.[4][5] |
Experimental Protocols for Safe Handling
Adherence to standardized procedures is critical for both safety and experimental consistency.
Reconstitution of Lyophilized this compound
-
Preparation : Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Personal Protective Equipment : Don a lab coat, safety glasses, and appropriate nitrile gloves. If handling a large quantity of powder, a respirator is recommended.
-
Reconstitution : Slowly add the recommended volume of sterile, pyrogen-free water or appropriate buffer to the vial. Avoid vigorous shaking to prevent denaturation.
-
Dissolution : Gently swirl the vial or rock it on a laboratory rocker until the this compound is completely dissolved. This may take some time.
-
Storage : Store the reconstituted this compound solution as recommended by the manufacturer, typically at 2-8°C for short-term storage or frozen for long-term storage.[3]
Handling this compound Solutions
-
Always work in a clean, designated area.
-
Use sterile pipette tips and tubes to avoid contamination.
-
When transferring solutions, work at a steady pace to avoid splashing.
-
Clearly label all tubes containing this compound with the concentration, date, and your initials.
Operational and Disposal Plans
A clear plan for routine operations and waste disposal is essential for a safe and efficient workflow.
Spill Response Protocol
In the event of a this compound spill, follow these steps:
-
Alert others : Inform colleagues in the immediate area of the spill.
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Don PPE : Put on appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment : For liquid spills, cover with absorbent material, working from the outside in.[6][7]
-
Decontamination : Treat the spill area with a 10% bleach solution and allow a contact time of at least 10 minutes.[6][7]
-
Clean-up : Wipe up the decontaminated spill with absorbent material.
-
Dispose : Place all contaminated materials in a designated biohazard waste container.
-
Final Cleaning : Wipe the area with 70% ethanol.
-
Hand Hygiene : Wash hands thoroughly with soap and water after cleanup.
Waste Disposal Plan
This compound waste, including empty vials, used pipette tips, and contaminated gloves, should be disposed of as biohazardous waste.
-
Segregation : Collect all solid and liquid waste contaminated with this compound in clearly labeled biohazard bags or containers.
-
Liquid Waste Decontamination : Liquid waste containing this compound can be decontaminated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal down the sanitary sewer, in accordance with institutional guidelines.
-
Solid Waste Disposal : Place sealed biohazard bags into a designated biomedical waste container for autoclaving and/or incineration by a licensed waste management provider.
Visualizing Safety and Procedural Workflows
To further clarify the safety and handling procedures, the following diagrams illustrate the key decision-making processes and workflows.
References
- 1. static.csbsju.edu [static.csbsju.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Radiation of this compound: inactivation and reactivation of oxygen-carrying capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
